B1168507 Chrome antimony titanium buff rutile CAS No. 68186-90-3

Chrome antimony titanium buff rutile

Cat. No.: B1168507
CAS No.: 68186-90-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrome Antimony Titanium Buff Rutile (Color Index Pigment Brown 24, 68186-90-3) is a high-performance, complex inorganic color pigment synthesized through high-temperature calcination of Titanium (IV) Oxide, Chromium (III) Oxide, and Antimony (V) Oxide, resulting in a stable rutile crystalline matrix . This unique ionic interdiffusion within the rutile structure is fundamental to the compound's exceptional properties, granting it remarkable thermal stability (resisting temperatures exceeding 800-1000°C), outstanding weather resistance, and high chemical inertness against acids, alkalis, and solvents . Its value in research lies in its application across diverse industrial fields, including the formulation of high-temperature stable coatings (powder, automotive, military topcoats) , the coloration of engineering plastics (PP, PE, ABS, PA) requiring dimensional stability and non-migration , and its use in construction materials (concrete, roofing) for long-term durability . The pigment's excellent ultraviolet light stability and high Near-Infrared (NIR) reflectance also make it a critical subject for developing "cool coating" technologies and sustainable building materials aimed at improving energy efficiency . Key technical attributes include superior tinting strength, ease of dispersion, and top-tier fastness ratings (Light: 8, Weather: 5, Acid/Alkali: 5 on industry-standard scales), making it a prime candidate for research into replacing less stable pigments and enhancing the longevity of colored products .

Properties

CAS No.

68186-90-3

Synonyms

Chrome antimony titanium buff rutile; CI PIGMENT BROWN; Brown 24; C.I. Pigment Brown 24; CHROME ANTIMONY TITANIUM BUFF; chrome rutile yellow; Rutil, substituiert Anorganische Buntpigmente (synthetische Mineralien), chemisch und thermisch stabil; Pigment bro

Origin of Product

United States

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Chrome Antimony Titanium Buff Rutile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the crystal structure of Chrome Antimony Titanium Buff Rutile, a complex inorganic color pigment also known as C.I. Pigment Brown 24, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the material's atomic arrangement, crucial for understanding its physical and chemical properties.

This compound is a synthetic mineral pigment prized for its exceptional durability, heat stability, and lightfastness, making it a vital component in a wide range of applications, including high-performance coatings, plastics, and ceramics. Its performance is intrinsically linked to its specific crystal structure.

Crystal Structure and Composition

This compound possesses a rutile-type crystal structure .[1][2][3] This structure is a polymorph of titanium dioxide (TiO₂) and is characterized by a tetragonal unit cell. The pigment is a solid solution where titanium (Ti⁴⁺) ions in the rutile lattice are substituted by chromium (Cr³⁺) and antimony (Sb⁵⁺) ions.[4] This substitution is charge-compensated, maintaining the overall neutrality of the crystal. The general chemical formula for this pigment is represented as (Ti,Cr,Sb)O₂.[4]

An approximate composition for a typical this compound pigment is (Ti₀.₉₀Sb₀.₀₅Cr₀.₀₅)O₂.[4] The precise ratio of the constituent metal oxides can be varied during synthesis to fine-tune the color and other properties of the pigment.

While specific crystallographic data can vary slightly depending on the exact composition and synthesis conditions, the fundamental rutile structure is consistently maintained. The table below summarizes the key crystallographic parameters for the rutile structure, which serves as the foundational framework for this compound. Detailed experimental refinement would be required to determine the exact atomic positions and lattice parameters for a specific compositional variant.

Crystallographic Parameter Value Description
Crystal SystemTetragonalThe unit cell has three axes at right angles, two of which are equal in length.
Space GroupP4₂/mnm (No. 136)This defines the symmetry operations of the unit cell.
Lattice Parameters (for pure TiO₂ rutile)a = b ≈ 4.594 ÅThe lengths of the two equal axes of the unit cell.
c ≈ 2.959 ÅThe length of the third axis of the unit cell.
Formula Units (Z)2The number of TiO₂ formula units per unit cell.
Atomic Positions (for pure TiO₂ rutile)Ti at (0, 0, 0)The fractional coordinates of the titanium atoms within the unit cell.
O at (u, u, 0) with u ≈ 0.305The fractional coordinates of the oxygen atoms within the unit cell.

Note: The lattice parameters and atomic positions for this compound will deviate slightly from those of pure rutile TiO₂ due to the incorporation of chromium and antimony ions of different sizes and charges.

Experimental Protocols

The determination of the crystal structure of this compound is typically achieved through a combination of synthesis and advanced analytical techniques.

Synthesis

The pigment is synthesized via a high-temperature solid-state reaction, often referred to as calcination.[2]

Methodology:

  • Precursor Mixing: High-purity oxides of titanium (e.g., TiO₂), chromium (e.g., Cr₂O₃), and antimony (e.g., Sb₂O₃) are precisely weighed and intimately mixed in the desired stoichiometric ratio.

  • Calcination: The mixture is then heated to temperatures typically ranging from 800°C to 1200°C in a furnace. This high-temperature treatment facilitates the diffusion of the chromium and antimony ions into the titanium dioxide lattice, forming a homogeneous solid solution with the rutile structure.

  • Cooling and Milling: After a specific soaking time at the peak temperature, the mixture is cooled. The resulting calcined product is then milled to achieve the desired particle size and distribution for its application as a pigment.

Crystal Structure Determination

X-Ray Diffraction (XRD) with Rietveld Refinement:

X-ray diffraction is the primary technique used to determine the crystal structure of polycrystalline materials like this compound.

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis s1 Precursor Mixing (TiO₂, Cr₂O₃, Sb₂O₃) s2 High-Temperature Calcination s1->s2 s3 Cooling & Milling s2->s3 a1 Powder X-Ray Diffraction (XRD) s3->a1 Pigment Sample a2 Data Collection (Diffraction Pattern) a1->a2 a3 Rietveld Refinement a2->a3 a4 Crystal Structure Determination a3->a4

Experimental Workflow for Crystal Structure Determination.

Methodology:

  • Sample Preparation: A fine powder of the synthesized this compound pigment is prepared and mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Rietveld Refinement: The resulting X-ray diffraction pattern is analyzed using the Rietveld method. This is a powerful technique that involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model that includes parameters such as the space group, lattice parameters, atomic positions, and site occupancies of the different ions (Ti⁴⁺, Cr³⁺, Sb⁵⁺). By minimizing the difference between the observed and calculated patterns, the precise crystallographic parameters of the material can be determined.

Signaling Pathways and Logical Relationships

The relationship between the composition, synthesis, structure, and properties of this compound can be visualized as a logical flow.

logical_relationship A Precursor Composition (Ti, Cr, Sb Oxides) C Solid-State Reaction (Calcination) A->C B Synthesis Conditions (Temperature, Time) B->C D Rutile Crystal Structure ((Ti,Cr,Sb)O₂) C->D E Physicochemical Properties (Color, Stability, Durability) D->E

Logical Flow from Synthesis to Properties.

This diagram illustrates that the initial composition of the precursor materials and the specific conditions of the synthesis process directly influence the formation of the rutile crystal structure. This well-defined crystal structure, in turn, dictates the final physicochemical properties of the pigment, such as its characteristic buff color, high stability, and excellent durability. Understanding this relationship is fundamental for the controlled synthesis of pigments with desired performance characteristics.

References

A Comprehensive Technical Guide to the Solid-State Synthesis of Chrome Antimony Titanium Buff Rutile Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state synthesis of Chrome Antimony Titanium Buff Rutile, a complex inorganic pigment known for its exceptional stability and performance. The document details the necessary precursors, stoichiometric considerations, and processing parameters required to achieve the desired pigmentary properties. Experimental protocols are outlined, and quantitative data from various studies are summarized for comparative analysis.

Introduction

This compound, designated as Pigment Brown 24 (P.Br. 24) in the Colour Index, is a high-performance pigment valued for its buff to reddish-yellow hue, excellent weather resistance, lightfastness, and thermal stability.[1][2] Its robust chemical inertness makes it suitable for a wide range of applications, including coatings, plastics, and construction materials.[3] The pigment's color and properties are derived from the incorporation of chromium and antimony ions into the rutile titanium dioxide crystal lattice.[4] The synthesis is primarily achieved through a high-temperature solid-state reaction, where the constituent metal oxides react to form a stable solid solution with a rutile crystal structure.

Synthesis Mechanism and Stoichiometry

The formation of this compound involves the high-temperature calcination of a homogenous mixture of titanium dioxide (TiO₂), a chromium source (typically chromium (III) oxide, Cr₂O₃), and an antimony source (such as antimony (III) oxide, Sb₂O₃, or antimony (V) oxide, Sb₂O₅).[5] During calcination, typically in the range of 1000°C to 1200°C, the chromium (Cr³⁺) and antimony (Sb⁵⁺) ions diffuse into the TiO₂ lattice, substituting the Ti⁴⁺ ions.[6] To maintain charge neutrality within the crystal structure, the substitution often occurs in a coupled manner, where one Cr³⁺ and one Sb⁵⁺ ion replace two Ti⁴⁺ ions.[6]

The general chemical formula for this pigment can be represented as (Ti, Cr, Sb)O₂ or more specifically as Ti₁₋₂ₓCrₓSbₓO₂.[7] The value of 'x' can be varied to control the color of the resulting pigment, with typical ranges for 'x' being between 0.050 and 0.125.[7]

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of this compound via a solid-state reaction.

Precursor Materials

The primary precursors for the synthesis are:

  • Titanium Dioxide (TiO₂): Typically, the anatase form of TiO₂ is used as the starting material, as it converts to the more stable rutile phase during calcination. The purity and particle size of the TiO₂ can influence the reaction kinetics and the properties of the final pigment.

  • Chromium (III) Oxide (Cr₂O₃): This serves as the primary chromophore, introducing the characteristic color to the pigment.

  • Antimony (III) Oxide (Sb₂O₃) or Antimony (V) Oxide (Sb₂O₅): Antimony oxide acts as a charge compensator and stabilizes the rutile structure.

Precursor Preparation and Mixing

To ensure a complete and uniform reaction, the precursor powders must be intimately mixed.

  • Weighing: The precursor oxides are weighed according to the desired stoichiometric ratio.

  • Mixing/Milling: The weighed powders are typically mixed using a ball mill. This process breaks down agglomerates and reduces the particle size of the precursors, increasing the surface area for reaction. The milling can be performed dry or wet (e.g., in a slurry with water or ethanol).

Calcination

The mixed precursors are then subjected to high-temperature calcination to facilitate the solid-state reaction.

  • Heating: The mixture is placed in a high-temperature-resistant crucible (e.g., alumina) and heated in a muffle furnace.

  • Temperature Profile: The furnace is heated to a peak temperature, typically between 1000°C and 1200°C.[6] The heating rate can influence the crystallite growth and final particle size.

  • Dwell Time: The mixture is held at the peak temperature for a specific duration, often for several hours, to ensure the reaction goes to completion.

  • Cooling: After the dwell time, the furnace is cooled down to room temperature.

Post-Calcination Processing

The calcined product, often a sintered cake, requires further processing to obtain the final pigment powder.

  • Grinding/Milling: The calcined material is ground to break up the sintered mass and achieve the desired particle size distribution for the pigment. This can be done using various milling techniques, such as jet milling or ball milling.[8] The final particle size affects the pigment's color, opacity, and dispersibility.

  • Washing (Optional): In some cases, the pigment may be washed to remove any unreacted precursors or soluble byproducts.

  • Drying: The final pigment powder is dried to remove any residual moisture.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and properties of this compound.

Table 1: Stoichiometric Compositions and Resulting Color Properties

Molar Ratio (Ti:Cr:Sb)General Formula (x value)Calcination Temperature (°C)Lab*Color Description
Ti₀.₈Cr₀.₁Sb₀.₁O₂0.051100--46.64Deep Yellow Hue
Ti₀.₇₅Cr₀.₁₂₅Sb₀.₁₂₅O₂0.0625Not Specified---Not Specified

Note: Specific L and a* values for the Ti₀.₈Cr₀.₁Sb₀.₁O₂ composition were not available in the searched literature. Data is often presented in graphical form or focuses on specific color parameters.*

Table 2: Typical Physical and Chemical Properties of P.Br. 24

PropertyValue
Specific Gravity~4.4
Mean Particle Size (μm)0.7 - 0.8
Oil Absorption ( g/100g )~28
pH Value6 - 9
Heat Resistance (°C)>500
Acid Fastness (1-5)5
Alkali Fastness (1-5)5
Light Fastness (1-8)8
Weather Fastness (1-5)5

Source: Based on typical product data sheets for Pigment Brown 24.

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual relationship of the components in the final pigment.

Synthesis_Workflow Precursors Precursor Oxides (TiO₂, Cr₂O₃, Sb₂O₃) Mixing Weighing & Mixing (Ball Milling) Precursors->Mixing Homogenization Calcination High-Temperature Calcination (1000-1200°C) Mixing->Calcination Solid-State Reaction Grinding Post-Calcination Grinding/Milling Calcination->Grinding Particle Size Reduction Pigment Final Pigment Powder (Chrome Antimony Titanium Buff Rutile) Grinding->Pigment Final Product

Caption: Experimental workflow for the solid-state synthesis of this compound.

Pigment_Structure TiO2 TiO₂ (Rutile Lattice) Pigment This compound ((Ti,Cr,Sb)O₂) TiO2->Pigment Forms Crystal Matrix Cr2O3 Cr₂O₃ (Chromophore) Cr2O3->Pigment Provides Color Sb2O3 Sb₂O₃ (Charge Compensator) Sb2O3->Pigment Stabilizes Structure

Caption: Conceptual relationship of precursors in the final pigment structure.

References

A Technical Guide to the Synthesis of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the precursor materials and synthesis methodologies for Chrome Antimony Titanium Buff Rutile, a complex inorganic color pigment (CICP) also known as Pigment Brown 24 (P.Br. 24). This pigment is highly valued for its exceptional durability, heat stability, and chemical resistance, making it suitable for a wide range of applications, including high-performance coatings, plastics, and ceramics.[1][2][3]

Core Precursor Materials

The synthesis of this compound is primarily a solid-state reaction involving the high-temperature calcination of a homogenous mixture of metal oxides.[1][4] The essential precursor materials are:

  • Titanium Dioxide (TiO₂): Typically in the anatase form, which serves as the host lattice for the rutile crystal structure of the final pigment.[5]

  • Chromium (III) Oxide (Cr₂O₃): Acts as a chromophore, contributing to the pigment's color.[1]

  • Antimony (III) or (V) Oxide (Sb₂O₃ or Sb₂O₅): Functions as a charge compensator and promotes the formation of the stable rutile lattice.[1][5]

Modifiers can also be incorporated into the precursor mixture to fine-tune the pigment's properties, such as color, heat stability, and weatherability. Common modifiers include aluminum oxide (Al₂O₃), manganese oxide (MnO), nickel oxide (NiO), tungsten trioxide (WO₃), or zinc oxide (ZnO).[6][7]

Table 1: Precursor Material Specifications
Precursor MaterialChemical FormulaTypical FormFunction
Titanium DioxideTiO₂AnataseHost lattice
Chromium (III) OxideCr₂O₃PowderChromophore
Antimony (III/V) OxideSb₂O₃ / Sb₂O₅PowderCharge compensator, rutile formation promoter
Optional Modifiers
Aluminum OxideAl₂O₃PowderProperty modifier
Manganese OxideMnOPowderProperty modifier
Nickel OxideNiOPowderProperty modifier
Tungsten TrioxideWO₃PowderProperty modifier
Zinc OxideZnOPowderProperty modifier

Synthesis Methodology: Solid-State Reaction

The predominant method for synthesizing this compound is a high-temperature solid-state reaction, often referred to as calcination. This process involves the intimate mixing of the precursor materials followed by heating to temperatures typically ranging from 1000°C to 1200°C.[4][5] During calcination, the chromium and antimony ions diffuse into the titanium dioxide lattice, forming a stable, crystalline rutile structure.[8]

Experimental Protocol: A Generalized Procedure

The following protocol outlines the key steps in the synthesis of this compound. Specific parameters can be varied to achieve desired pigment characteristics.

1. Precursor Preparation and Mixing:

  • The precursor oxides are weighed according to the desired molar ratio. The ratio of the metal oxides significantly influences the final color and properties of the pigment.
  • The powders are intimately mixed to ensure a homogenous distribution. This can be achieved through dry milling or wet milling. Wet milling, often in a ball mill with a liquid medium such as water or ethanol, can lead to a more uniform mixture.

2. Calcination:

  • The homogenous precursor mixture is placed in a high-temperature-resistant crucible (e.g., alumina).
  • The crucible is placed in a furnace, and the temperature is ramped up to the target calcination temperature, typically between 1000°C and 1200°C.[4][5] The heating rate and dwell time at the peak temperature are critical parameters that affect the final crystal structure and particle size.
  • The calcination is typically carried out in an air atmosphere.

3. Post-Calcination Processing:

  • After calcination, the furnace is cooled down.
  • The resulting pigment agglomerates are then ground or milled to achieve the desired particle size distribution for the intended application.

Table 2: Influence of Precursor Molar Ratios on Pigment Properties

The molar ratio of the precursor materials is a critical factor in determining the final color of the this compound pigment. The following table, compiled from available data, illustrates this relationship.

Molar Ratio (Cr:Sb:Ti)Dominant HueColor Mechanism
1:1:98Light BuffBalanced charge compensation; minimal defects.[4]
3:3:94Deep AmberIncreased Cr³⁺ absorption band intensity.[4]
0.5:0.5:99Pale YellowReduced dopant concentration; weak absorption.[4]

Note: Higher chromium content generally intensifies the yellowish hue. However, maintaining a 1:1 stoichiometric ratio between chromium and antimony is crucial to avoid lattice distortion.[4]

Characterization of Precursor Materials and Final Pigment

A thorough characterization of both the precursor materials and the final synthesized pigment is essential to ensure quality and consistency.

Table 3: Key Characterization Techniques
TechniquePurpose
X-ray Diffraction (XRD) To determine the crystalline phase (anatase, rutile) of the precursors and the final product. To confirm the formation of the desired rutile solid solution.
Scanning Electron Microscopy (SEM) To analyze the morphology, particle size, and particle size distribution of the precursor powders and the final pigment.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) To determine the elemental composition of the precursors and the final pigment, confirming the presence and relative amounts of Ti, Cr, and Sb.
Colorimetry (CIELAB) To quantitatively measure the color coordinates (L, a, b*) of the final pigment, allowing for precise color control and comparison.
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) To study the thermal stability of the precursors and to understand the solid-state reaction process during calcination.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical progression from precursor selection to final product characterization. This workflow can be visualized as follows:

Synthesis_Workflow Precursors Precursor Selection - TiO₂ (Anatase) - Cr₂O₃ - Sb₂O₃/Sb₂O₅ - Optional Modifiers Mixing Homogenous Mixing (Wet or Dry Milling) Precursors->Mixing Weighing & Dosing Calcination High-Temperature Calcination (1000-1200°C) Mixing->Calcination Homogenized Mixture Grinding Grinding/Milling Calcination->Grinding Agglomerated Product Pigment Chrome Antimony Titanium Buff Rutile Pigment (PBr 24) Grinding->Pigment Final Pigment Powder Characterization Characterization - XRD - SEM - Colorimetry Pigment->Characterization Quality Control

Synthesis Workflow for this compound.

Signaling Pathways and Logical Relationships in Material Properties

The properties of the final this compound pigment are directly influenced by the initial precursor characteristics and the synthesis process parameters. This relationship can be visualized as a signaling pathway.

Properties_Pathway cluster_precursors Precursor Properties cluster_synthesis Synthesis Parameters cluster_pigment Final Pigment Properties MolarRatio Molar Ratios (Cr:Sb:Ti) Color Color (Hue, Chroma) MolarRatio->Color ParticleSize Precursor Particle Size ParticleSizeFinal Particle Size & Distribution ParticleSize->ParticleSizeFinal CalcTemp Calcination Temperature CrystalStructure Crystal Structure (Rutile) CalcTemp->CrystalStructure CalcTemp->ParticleSizeFinal DwellTime Dwell Time DwellTime->CrystalStructure DwellTime->ParticleSizeFinal CrystalStructure->Color ParticleSizeFinal->Color

Influence of Precursors and Synthesis on Pigment Properties.

References

The Impact of Calcination Temperature on the Formation of Chrome Antimony Titanium Buff Rutile Pigment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the critical role of calcination temperature in the synthesis of Chrome Antimony Titanium Buff Rutile (C.I. Pigment Brown 24), a high-performance inorganic pigment.

This compound, identified by the Color Index name Pigment Brown 24, is a complex inorganic pigment prized for its exceptional durability, heat stability, and lightfastness.[1][2] Its synthesis is a high-temperature solid-state reaction involving the calcination of a mixture of titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony oxide (Sb₂O₃).[1] The calcination process is paramount, as the temperature profile directly dictates the final physicochemical properties of the pigment, including its crystal structure, particle size, and, most importantly, its color. This guide elucidates the effects of varying calcination temperatures on the formation of this robust pigment, providing quantitative data and detailed experimental protocols for its synthesis and analysis.

The Role of Calcination in Rutile Formation

The formation of this compound involves the incorporation of chromium and antimony ions into the rutile crystal lattice of titanium dioxide. This process is typically carried out at temperatures ranging from 1000°C to 1200°C.[3] During calcination, the raw materials undergo a series of transformations, culminating in a stable crystalline structure where Cr³⁺ and Sb⁵⁺ ions substitute for Ti⁴⁺ ions within the rutile lattice.[4] The precise control of the calcination temperature is crucial for achieving the desired pigment characteristics. Insufficient temperature may lead to incomplete reaction and the presence of unreacted oxides, while excessive temperatures can result in particle sintering and undesirable color shifts.

Experimental Protocols

The synthesis of this compound is primarily achieved through a solid-state reaction method. Below are detailed methodologies for the synthesis and characterization of this pigment.

Synthesis of this compound

1. Precursor Preparation:

  • The raw materials, typically anatase or rutile titanium dioxide, chromium (III) oxide, and antimony (V) oxide, are weighed in the desired stoichiometric ratios. A common composition is approximately (Ti₀.₉₀Sb₀.₀₅Cr₀.₀₅)O₂.[5]

2. Mixing:

  • The precursor oxides are intimately mixed to ensure a homogeneous distribution. This can be achieved through either wet or dry milling. For wet milling, a solvent such as deionized water is used, and the mixture is milled in a ball mill for several hours. The resulting slurry is then dried.

3. Calcination:

  • The dried powder mixture is placed in a high-temperature furnace.

  • The temperature is ramped up to the target calcination temperature (e.g., 950°C, 1000°C, 1100°C, 1200°C) at a controlled rate.

  • The mixture is held at the peak temperature for a specific duration (soaking time), typically several hours, to allow for the complete solid-state reaction and formation of the rutile phase.

  • The furnace is then cooled down to room temperature at a controlled rate.

4. Post-Calcination Processing:

  • The calcined pigment may undergo grinding or milling to achieve the desired particle size distribution for its intended application.

Characterization Methods
  • X-ray Diffraction (XRD): To determine the crystalline phase of the synthesized pigment and quantify the percentage of the rutile phase.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the pigment powders.

  • Colorimetry: To measure the color of the pigments using the CIELAB color space (L, a, b* values).

Effects of Calcination Temperature on Pigment Properties

The calcination temperature has a profound impact on the key properties of this compound pigment.

Crystalline Phase and Rutile Content

The primary goal of calcination is to facilitate the formation of the stable rutile crystalline structure. At lower temperatures, the conversion to the rutile phase may be incomplete, resulting in a mixture of anatase and rutile phases. As the calcination temperature increases, the percentage of the rutile phase increases, leading to a more stable and durable pigment. For pure TiO₂, the anatase to rutile transformation is often observed above 600°C, with the rate increasing significantly at higher temperatures.[6][7]

Particle Size

Calcination temperature directly influences the particle size of the pigment. Higher temperatures promote crystal growth and can lead to an increase in the average particle size. While larger particles can sometimes be desirable, excessive temperature can cause sintering, where particles fuse together, leading to a coarse and less uniform product. For a Ti₀.₈Cr₀.₁Sb₀.₁O₂ pigment calcined at 1100°C, an average grain size of 211 nm has been reported. Commercial grades of Pigment Brown 24 typically have a mean particle size in the range of 0.7 to 0.8 µm.[8]

Colorimetric Properties

The color of the this compound pigment is highly sensitive to the calcination temperature. Generally, as the calcination temperature increases, the pigment tends to become darker, which is reflected in a decrease in the L* value (lightness). The a* (red-green axis) and b* (yellow-blue axis) values also change with temperature, affecting the final hue of the pigment.

The following table summarizes the effect of calcination temperature on the CIELAB color coordinates for a Cr/Sb co-doped TiO₂ pigment.

Calcination Temperature (°C)L* (Lightness)a* (Redness)b* (Yellowness)
950HigherLowerIncreases
1000
1100Peaks
1200LowerHigherDecreases

Note: The trends are based on available data for similar systems and may vary with the specific stoichiometry of the precursors.

For a specific Ti₀.₈Cr₀.₁Sb₀.₁O₂ composition, the highest b* value (yellowness) was achieved at a calcination temperature of 1100°C.

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the key processes in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Analyzed Properties precursors Precursor Oxides (TiO₂, Cr₂O₃, Sb₂O₃) mixing Intimate Mixing (Wet/Dry Milling) precursors->mixing calcination High-Temperature Calcination mixing->calcination grinding Post-Calcination Grinding calcination->grinding pigment Final Pigment (Pigment Brown 24) grinding->pigment xrd XRD Analysis pigment->xrd sem SEM Analysis pigment->sem colorimetry Colorimetry pigment->colorimetry phase Rutile Phase (%) xrd->phase size Particle Size sem->size color_val Lab* Values colorimetry->color_val logical_relationship cluster_effects Effects cluster_properties Resulting Pigment Properties temp Calcination Temperature rutile Rutile Phase Formation temp->rutile crystal Crystal Growth & Sintering temp->crystal color_dev Color Development temp->color_dev phase Phase Purity rutile->phase size Particle Size crystal->size color_prop Color Properties (L*a*b*) color_dev->color_prop

References

Pigment Brown 24: A Technical Guide to its Chemical Composition and Stoichiometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pigment Brown 24, identified by the Colour Index (C.I.) number 77310 and CAS number 68186-90-3, is a complex inorganic colored pigment with significant applications in various industries, including plastics, ceramics, coatings, and building materials.[1][2][3][4][5][6][7] Its excellent stability, durability, and non-toxic nature make it a subject of interest for scientific research and development. This technical guide provides an in-depth analysis of the chemical composition and stoichiometry of Pigment Brown 24.

Chemical Composition and Crystal Structure

Pigment Brown 24 is a chrome antimony titanium buff rutile pigment.[2][6][8][7][9] It is a solid, complex inorganic pigment based on a titanium dioxide (TiO₂) backbone.[1][7] The distinct brown hue of the pigment is a result of the partial substitution of titanium (Ti⁴⁺) ions in the rutile crystal lattice with chromium (Cr³⁺) and antimony (Sb⁵⁺) ions.[1] The crystal structure is that of rutile, which is the most stable polymorph of TiO₂.[3][4][9] This substitution of ions within the stable rutile lattice is crucial to the pigment's chemical inertness and high stability.[1]

The general chemical formula for Pigment Brown 24 can be represented as (Ti, Cr, Sb)O₂.[4][10][9][11][] This notation indicates a solid solution where chromium and antimony are integrated into the titanium dioxide crystal structure.

Stoichiometry

The precise stoichiometry of Pigment Brown 24 can vary depending on the manufacturing process and the desired color characteristics. However, a representative molar characterization of a technical grade of this pigment is given as (Ti₀.₉₄Sb₀.₀₃Cr₀.₀₃)O₂.[1] This formula indicates that for every 100 moles of the metal oxide, approximately 94 moles are titanium, 3 moles are antimony, and 3 moles are chromium. The overall charge neutrality is maintained by the mixed valency of the metal ions within the oxide lattice.

Quantitative Data

The following table summarizes the key quantitative data for Pigment Brown 24 based on available information.

ParameterValueReference
CAS Number 68186-90-3[1][2][3][4][5][6]
C.I. Number 77310[2][5][8][7][9]
Chemical Formula (Ti, Cr, Sb)O₂[4][9][11][]
Molar Characterization (Ti₀.₉₄Sb₀.₀₃Cr₀.₀₃)O₂[1]
Chemical Composition Chromium/Antimony/Titanium Oxide[3][4][10][6][11]
Crystal Structure Rutile[3][4][9]
Density (g/cm³) 4.0 - 5.0[1]
Melting Point (°C) > 1000[1]

Experimental Protocols

Synthesis of Pigment Brown 24

The industrial production of Pigment Brown 24 involves a high-temperature solid-state reaction, also known as calcination.[1][3][7] While specific proprietary details may vary between manufacturers, the general methodology is as follows:

  • Raw Material Preparation : The starting materials are finely divided metal oxides, hydroxides, or carbonates.[1] For Pigment Brown 24, these typically include a titanium dioxide source (e.g., anatase or rutile TiO₂), a trivalent chromium source, and a pentavalent antimony source.[1][7]

  • Mixing : The raw materials are intimately mixed in precise stoichiometric ratios to achieve the desired final composition and color.

  • Calcination : The mixture is heated in a furnace to temperatures ranging from 1000 to 1200 °C.[1] During this process, the metal ions diffuse into the titanium dioxide lattice, forming a stable solid solution with the rutile structure. The oxidation of trivalent antimony to the pentavalent state can be facilitated by the presence of an oxidizing atmosphere (e.g., air) or the addition of oxidizing agents like nitric acid.[1]

  • Cooling and Milling : After calcination, the resulting pigment clinker is cooled and then milled to achieve the desired particle size distribution for its intended application.

  • Quality Control : The final product undergoes rigorous quality control tests to ensure color consistency, particle size, and chemical composition.

Analytical Methods for Characterization

The chemical composition and structure of Pigment Brown 24 are typically confirmed using various analytical techniques:

  • X-ray Diffraction (XRD) : This technique is used to confirm the rutile crystal structure of the pigment and to ensure the absence of unreacted starting materials or other crystalline phases.

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : These methods are employed to determine the elemental composition of the pigment, specifically the concentrations of titanium, chromium, and antimony.[1] This analysis is crucial for verifying the stoichiometry of the final product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of Pigment Brown 24.

Pigment_Brown_24_Synthesis cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_final_product Final Product cluster_analysis Quality Control TiO2 Titanium Dioxide (Anatase or Rutile) Mixing Mixing TiO2->Mixing Cr_source Chromium(III) Source Cr_source->Mixing Sb_source Antimony(V) Source Sb_source->Mixing Calcination Calcination (1000-1200 °C) Mixing->Calcination Cooling Cooling Calcination->Cooling Milling Milling Cooling->Milling Pigment Pigment Brown 24 Milling->Pigment XRD XRD Analysis Pigment->XRD AAS_ICP AAS/ICP Analysis Pigment->AAS_ICP

Caption: Synthesis workflow for Pigment Brown 24.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Rutile Mixed Metal Oxides

Introduction

Rutile mixed metal oxides (MMOs) are a class of inorganic compounds that crystallize in the rutile structure, the most thermodynamically stable polymorph of titanium dioxide (TiO₂).[1] This structure is not exclusive to TiO₂ and is adopted by other binary oxides such as SnO₂, RuO₂, MnO₂, and IrO₂.[1][2] MMOs are formed by combining two or more metal oxides, where the resulting material exhibits properties that are often distinct from or superior to the individual components.[3] These materials have garnered significant attention in various scientific and industrial fields due to their unique electronic, optical, and catalytic properties.[4][5]

In research and development, particularly in catalysis and biomedicine, rutile MMOs are explored for applications ranging from photocatalytic degradation of pollutants to advanced drug delivery systems.[3][6][7] Their high stability, resistance to chemical corrosion, and tunable band gaps make them ideal candidates for these demanding applications.[8][9] This guide provides a comprehensive overview of the synthesis, properties, characterization, and key applications of rutile MMOs, with a focus on experimental methodologies and quantitative data.

Synthesis Methodologies and Experimental Protocols

The properties of rutile MMOs are intrinsically linked to their synthesis method. The choice of technique influences particle size, crystallinity, surface area, and phase purity. Common methods include sol-gel, co-precipitation, and calcination.

Sol-Gel Synthesis

The sol-gel method is a versatile bottom-up approach used to produce nanoparticles with high purity and homogeneity. It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

Detailed Experimental Protocol (Example: Synthesis of Rutile TiO₂ Nanoparticles): [7]

  • Precursor Solution: A calculated amount of a titanium precursor, such as Titanium Tetraisopropoxide (TTIP), is dissolved in 50 mL of ethanol and stirred for 30 minutes.

  • Hydrolysis: 40 mL of deionized water is added dropwise to the precursor solution. The pH is adjusted to approximately 1.0 using nitric acid to control the hydrolysis and condensation reactions, which favors the formation of the rutile phase.

  • Gelling: The final solution is stirred for one hour and then heated to 60°C. This process initiates the formation of a slurry or gel.

  • Aging and Drying: The gel is aged for a specific period to allow the completion of polycondensation reactions, followed by drying to remove the solvent.

  • Calcination: The dried gel is calcined at a high temperature, typically 800°C, to induce crystallization into the desired rutile phase and remove residual organic matter.[7]

Co-precipitation

Co-precipitation is a widely used method for synthesizing MMOs, involving the simultaneous precipitation of multiple metal cations from a solution.

Detailed Experimental Protocol (Example: Synthesis of Sn-Ti Mixed Oxides): [10]

  • Precursor Solution: Metal precursors, such as tin (IV) chloride pentahydrate and titanium (IV) oxychloride-HCl solution, are dissolved in 100 mL of distilled water. The molar ratio of the precursors is adjusted to achieve the desired final composition (e.g., SnTi-x, where x is the Sn/(Sn+Ti) molar ratio).

  • Precipitation: A precipitating agent, such as a 28 wt% NH₄OH aqueous solution, is added to the precursor solution until the pH reaches 9, causing the metal hydroxides to precipitate out simultaneously.

  • Aging and Washing: The resulting gel is aged, then washed thoroughly with distilled water to remove ionic impurities, and filtered.

  • Drying and Calcination: The filtered solid is dried overnight at 100°C. Finally, the material is calcined in air at 600°C for 2 hours with a heating rate of 2°C/min to form the rutile mixed metal oxide.[10]

Experimental and Characterization Workflow

The general workflow for synthesizing and characterizing rutile MMOs involves several key stages, from precursor selection to final property analysis.

G cluster_0 Synthesis Stage cluster_1 Characterization Stage precursors 1. Precursor Selection (e.g., TTIP, SnCl4) synthesis 2. Synthesis Method (Sol-Gel or Co-precipitation) precursors->synthesis aging 3. Aging & Drying synthesis->aging calcination 4. Calcination (e.g., 600-800°C) aging->calcination product Final Rutile MMO Powder calcination->product Yields xrd XRD (Phase & Crystal Structure) product->xrd tem TEM / SEM (Morphology & Size) product->tem bet BET Analysis (Surface Area & Porosity) product->bet uvvis UV-Vis Spectroscopy (Band Gap Energy) product->uvvis xps XPS (Surface Composition & Chemical State) product->xps

General workflow for synthesis and characterization of rutile MMOs.

Physicochemical Properties of Rutile Mixed Metal Oxides

The functional properties of rutile MMOs are determined by their structural, electronic, and surface characteristics.

Structural and Textural Properties

The rutile crystal structure is tetragonal.[1] The precise lattice parameters and phase composition of MMOs are determined using X-ray Diffraction (XRD). Textural properties like surface area and porosity, crucial for applications in catalysis and drug delivery, are typically measured by the Brunauer-Emmett-Teller (BET) method based on N₂ adsorption-desorption isotherms.

Material SystemSynthesis Temp. (°C)Rutile Content (%)BET Surface Area (m²/g)Pore Size (nm)Reference
SnTi-0.160010079-[10]
SnTi-0.3600100124-[10]
SnTi-0.5600100137-[10]
Mesoporous TiO₂ (V-doped)-3994~5[6]
TiO₂ (Anatase/Rutile)100098.8510.0-[11]
Electronic and Optical Properties

The electronic structure, particularly the band gap energy (Eg), dictates the optical and photocatalytic properties of semiconductor MMOs. The band gap is the energy required to excite an electron from the valence band to the conduction band, creating an electron-hole pair that can initiate chemical reactions.[12] For rutile TiO₂, the band gap is approximately 3.0 eV.[12] Doping or mixing with other metal oxides can modify this value, a process known as band gap engineering, to enhance properties like visible light absorption.[13][14]

MaterialBand Gap (Eg)Measurement MethodReference
Rutile TiO₂3.0 eV-[12]
Anatase TiO₂3.2 eV-[12]
g-TiO₂ (modified)2.80 eVUV-Vis Spectroscopy[14]
w-TiO₂ (commercial)3.10 eVUV-Vis Spectroscopy[14]
Photocatalysis Mechanism

Photocatalysis is a key application of rutile MMOs. When the material absorbs a photon with energy greater than its band gap, it generates charge carriers that migrate to the surface and react with adsorbed molecules like water and oxygen to produce highly reactive oxygen species (ROS), which can degrade organic pollutants.

G cluster_0 Rutile MMO Particle cluster_1 Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) h h⁺ vb->h e e⁻ cb->e photon Photon (hν ≥ Eg) photon->vb Excitation h2o_oh H₂O → •OH o2_o2 O₂ → •O₂⁻ e->o2_o2 Reduction h->h2o_oh Oxidation

Mechanism of photocatalysis on a semiconductor rutile MMO.
Magnetic Properties for Biomedical Applications

For applications like targeted drug delivery, non-magnetic MMOs like TiO₂ can be doped or coated with magnetic materials (e.g., iron oxides).[7][15] This imparts magnetic responsivity, allowing the nanoparticles to be guided to a specific site in the body using an external magnetic field.

Detailed Experimental Protocol (Vibrating Sample Magnetometer - VSM): [7][15]

  • Sample Preparation: A known mass of the powdered MMO sample is packed tightly into a sample holder.

  • Measurement: The sample is placed within a uniform magnetic field. The sample is then vibrated, typically in a sinusoidal motion.

  • Signal Detection: The vibration of the magnetic sample in the field induces an electrical signal in pickup coils. This signal is proportional to the magnetic moment of the sample.

  • Hysteresis Loop: The external magnetic field is swept through a range (e.g., -15k Oe to +15k Oe), and the induced signal is recorded at each point to plot a magnetic hysteresis (M-H) loop.

  • Data Analysis: From the M-H loop, key magnetic properties such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) are determined to classify the material as superparamagnetic, ferromagnetic, or paramagnetic.

Key Characterization Techniques

A multi-technique approach is essential to fully characterize the physical and chemical properties of rutile MMOs.

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases (rutile, anatase, etc.), determine lattice parameters, and estimate crystallite size.[16][17] The positions and intensities of diffraction peaks are compared to standard patterns (e.g., JCPDS cards).[18][19]

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the nanoparticles, allowing for direct observation of their size, shape, morphology, and crystal lattice fringes.[7][16]

  • Brunauer-Emmett-Teller (BET) Analysis: A technique based on the physical adsorption of gas (typically N₂) on the surface of the material to measure the specific surface area, pore volume, and pore size distribution.[10]

  • UV-Visible Spectroscopy (UV-Vis): Measures the absorption of light as a function of wavelength. It is used to determine the optical band gap of semiconductor materials.[14][16]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the material.[3][16]

Applications in Drug Development

The unique properties of rutile MMOs make them promising for biomedical applications, especially in creating "smart" drug delivery systems.[8]

Magnetically Guided Drug Delivery

Titanium dioxide nanoparticles are generally considered biocompatible.[20] By synthesizing them as a mixed oxide or core-shell structure with a magnetic material like iron oxide, they can be used as carriers for therapeutic agents.[7][21] The drug-loaded nanoparticles are injected into the bloodstream and accumulate at a target site (e.g., a tumor) under the guidance of an external magnetic field, thereby minimizing systemic side effects.

G start 1. Drug Loading injection 2. Systemic Injection start->injection guidance 3. Magnetic Guidance injection->guidance accumulation 4. Targeted Accumulation guidance->accumulation release 5. Controlled Release accumulation->release target Target Site (e.g., Tumor) accumulation->target magnet External Magnetic Field magnet->guidance

Workflow for magnetically guided drug delivery using MMOs.

Conclusion

Rutile mixed metal oxides represent a versatile class of materials with highly tunable physical and chemical properties. Through controlled synthesis via methods like sol-gel and co-precipitation, researchers can engineer their structural, electronic, and surface characteristics to meet the demands of specific applications. The ability to create materials with high surface area, engineered band gaps for enhanced photocatalysis, and induced magnetism for biomedical targeting underscores their importance. For professionals in materials science and drug development, a thorough understanding of the synthesis-property-function relationship, guided by comprehensive characterization, is crucial for unlocking the full potential of these advanced materials.

References

In-Depth Technical Guide: C.I. Pigment Brown 24 (CAS No. 68186-90-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Structure

CAS Number: 68186-90-3

Common Names: C.I. Pigment Brown 24, Chrome Antimony Titanium Buff Rutile, Chrome Titanate Brown.[1][2]

Chemical Name: Chrome antimony titanium oxide[3]

Chemical Class: Complex Inorganic Color Pigment (CICP)

C.I. Pigment Brown 24 is a complex inorganic pigment with a rutile crystal structure.[3][4] Its structure is based on a titanium dioxide (TiO₂) lattice where titanium (Ti⁴⁺) ions are partially and homogeneously substituted by chromium (Cr³⁺) and antimony (Sb⁵⁺) ions. This substitution within the crystalline matrix is achieved through high-temperature calcination, resulting in a highly stable and inert pigment.[4][5] The general chemical formula can be represented as (Ti,Cr,Sb)O₂.[6]

The incorporation of chromium and antimony into the rutile lattice is crucial for the pigment's color and performance properties. The precise ratio of these elements can be varied to produce a range of buff to reddish-yellow hues.[3]

Physicochemical Properties

C.I. Pigment Brown 24 is characterized by its exceptional stability, making it suitable for a wide range of demanding applications. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Physical State Solid, fine powder[7]
Color Buff to reddish-yellow[3]
Melting Point > 1000 °C[5][7]
Density 4.0 - 5.0 g/cm³[5]
Water Solubility Extremely low (<0.01 mg/L for Cr and Sb)[5]
Vapor Pressure Negligible[5]
Heat Stability Excellent, stable at high temperatures[3][8]
Lightfastness Excellent[1]
Weather Resistance Excellent[1][3]
Chemical Resistance High resistance to acids and alkalis[1][3]

Experimental Protocols

The toxicological profile of C.I. Pigment Brown 24 has been evaluated through a series of studies conducted according to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key experiments are detailed below.

Acute Oral Toxicity (Based on OECD Guideline 401)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rats of a commonly used laboratory strain. A minimum of 5 animals of the same sex are used for each dose level.[9]

  • Procedure: The test substance is administered in a single dose by gavage to the animals after a period of fasting.[9] If a vehicle is used to administer the substance, it should be non-toxic and administered to a control group.

  • Dosage: At least three dose levels are typically used to obtain a dose-response curve and permit an estimation of the LD50 (the dose lethal to 50% of the animals). For C.I. Pigment Brown 24, a limit test was likely performed at a high dose (e.g., 10,000 mg/kg body weight) due to its expected low toxicity.[5]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the test) to identify any pathological changes.[9]

Acute Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)
  • Objective: To assess the potential of a substance to cause skin and eye irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species for these tests.

  • Dermal Irritation (OECD 404):

    • Procedure: A small amount of the test substance (typically 0.5 g for solids) is applied to a shaved area of the rabbit's skin under a gauze patch for a 4-hour exposure period.[2]

    • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized grading system.[2][3]

  • Eye Irritation (OECD 405):

    • Procedure: A small amount of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[1]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for lesions and scored according to a standardized system.[10]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Objective: To assess the potential of a substance to induce gene mutations in bacteria.

  • Test System: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required for the synthesis of an essential amino acid (e.g., histidine for Salmonella).[11]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes, to simulate mammalian metabolism).

  • Method: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[12] In both, the bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Evaluation: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium.[11] A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)
  • Objective: To evaluate the potential adverse effects of a substance following prolonged and repeated oral exposure.

  • Test Animals: The rat is the preferred rodent species. At least 10 males and 10 females are used for each dose group.[13]

  • Procedure: The test substance is administered orally (e.g., mixed in the diet, dissolved in drinking water, or by gavage) to several groups of animals at different dose levels daily for 90 days.[4][14] A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[4]

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analyses.

  • Pathology: At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and major organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically (histopathology). Target organs from the lower dose groups are also examined.[14]

Summary of Toxicological Data

The following tables summarize the key toxicological findings for C.I. Pigment Brown 24.

Acute Toxicity

TestSpeciesRouteResultReference
LD50 RatOral> 10,000 mg/kg body weight[5]
Irritation RabbitDermalNot irritating[5]
Irritation RabbitEyeSlightly irritating[5]

Mutagenicity

TestSystemMetabolic ActivationResultReference
Ames Test S. typhimuriumWith and withoutNon-mutagenic[5]
Gene Mutation Mammalian cellsWith and withoutNon-mutagenic[5]
Clastogenicity Mammalian cellsWith and withoutNon-clastogenic[5]

Repeated Dose Toxicity

StudySpeciesRouteNOAEL (No-Observed-Adverse-Effect Level)Reference
90-Day Feeding Study RatOral500 mg/kg body weight/day (highest dose tested)[5]

Manufacturing Process Visualization

The production of C.I. Pigment Brown 24 involves a high-temperature solid-state reaction known as calcination. The following diagram illustrates the general workflow of this manufacturing process.

Manufacturing_Process cluster_raw_materials Raw Materials cluster_processing Processing cluster_final_product Final Product TiO2 Titanium Dioxide (TiO2) Mixing Intimate Mixing TiO2->Mixing Cr2O3 Chromium(III) Oxide (Cr2O3) Cr2O3->Mixing Sb2O5 Antimony(V) Oxide (Sb2O5) Sb2O5->Mixing Calcination High-Temperature Calcination (1000 - 1200 °C) Mixing->Calcination Grinding Grinding and Milling Calcination->Grinding Pigment C.I. Pigment Brown 24 Powder Grinding->Pigment

References

The Role of Alumina and Zinc Oxide in the Synthesis of Chrome Antimony Titanium Buff Rutile Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24), focusing on the critical role of modifiers such as Aluminum Oxide (Al₂O₃) and Zinc Oxide (ZnO). This guide provides researchers, scientists, and professionals in drug development with a comprehensive overview of the synthesis process, including detailed experimental protocols and the quantitative impact of these modifiers on the final pigment properties.

This compound, a complex inorganic colored pigment, is prized for its exceptional durability, heat stability, and chemical resistance.[1] The synthesis of this pigment is a high-temperature solid-state reaction, also known as calcination, involving titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony oxide (Sb₂O₃).[1] During this process, chromium and antimony ions are incorporated into the rutile crystal lattice of titanium dioxide.[2] The inclusion of modifiers like Al₂O₃ and ZnO is a key step in tailoring the pigment's characteristics to meet the demands of various applications, from industrial coatings to plastics.[3]

The Function of Al₂O₃ and ZnO as Modifiers

Aluminum oxide and zinc oxide act as mineralizers in the synthesis of this compound. Their primary role is to influence the kinetics of the solid-state reaction, which can lead to a reduction in the required calcination temperature and a more efficient formation of the desired rutile crystalline phase. This can have significant implications for the energy consumption and cost-effectiveness of the manufacturing process.

The incorporation of these modifiers can also have a direct impact on the final coloristic and physical properties of the pigment. By subtly altering the crystal lattice and influencing particle growth during calcination, Al₂O₃ and ZnO can be used to fine-tune the hue, chroma, and tinting strength of the final product.

Experimental Protocols for Synthesis

The synthesis of this compound pigment involves a multi-step process that requires precise control over precursor materials, mixing, and calcination conditions. Below are generalized experimental protocols for the synthesis of this pigment, both with and without the inclusion of Al₂O₃ and ZnO modifiers.

Synthesis of Unmodified this compound

A typical experimental procedure for the synthesis of the unmodified pigment is as follows:

  • Precursor Preparation: The primary precursors, titanium dioxide (TiO₂, anatase form), chromium (III) oxide (Cr₂O₃), and antimony (V) oxide (Sb₂O₅), are carefully weighed in the desired stoichiometric ratios.

  • Mixing: The precursors are intimately mixed to ensure a homogeneous distribution of the components. This is typically achieved through dry milling or wet milling in a ball mill.

  • Calcination: The homogeneous mixture is then subjected to high-temperature calcination in a furnace. The temperature is gradually ramped up to a peak temperature, typically in the range of 1000-1200°C, and held for a specific duration to allow for the solid-state reaction and the formation of the rutile crystal structure.

  • Cooling and Grinding: After calcination, the resulting pigment clinker is slowly cooled to room temperature. The clinker is then mechanically ground to achieve the desired particle size distribution for the final pigment powder.

Synthesis of Modified this compound with Al₂O₃ and ZnO

The introduction of Al₂O₃ and ZnO modifiers involves an additional step in the precursor preparation stage:

  • Precursor Preparation with Modifiers: In addition to the primary precursors, specific weight percentages of aluminum oxide (Al₂O₃) and zinc oxide (ZnO) are added to the mixture. The exact percentages can be varied to study their effect on the final pigment properties.

  • Mixing: As with the unmodified synthesis, thorough mixing of all components, including the modifiers, is crucial for a uniform reaction.

  • Calcination: The calcination process is carried out under controlled temperature and time profiles. The presence of Al₂O₃ and ZnO may allow for a lower peak calcination temperature compared to the unmodified synthesis.

  • Cooling and Grinding: The cooling and grinding steps are similar to the unmodified process to obtain the final modified pigment powder.

Quantitative Analysis of Modifier Effects

The inclusion of Al₂O₃ and ZnO can have a measurable impact on the physicochemical properties of the resulting this compound pigment. The following tables summarize the expected quantitative effects based on the available literature. Note: The following data is illustrative and the actual results will depend on the specific experimental conditions.

ModifierConcentration (wt%)Effect on Calcination TemperatureEffect on Rutile Phase Formation
Al₂O₃1 - 5%Potential reduction of 50 - 150°CEnhanced rate of anatase to rutile transformation
ZnO1 - 5%Potential reduction of 50 - 100°CPromotes nucleation of the rutile phase

Table 1: Influence of Al₂O₃ and ZnO on Synthesis Parameters.

ModifierConcentration (wt%)L* Value (Lightness)a* Value (Red-Green)b* Value (Yellow-Blue)Particle Size
Al₂O₃1 - 5%Slight IncreaseMinimal ChangeSlight shift towards yellowPotential for finer particle size
ZnO1 - 5%Slight IncreaseShift towards reddish hueShift towards yellowPotential for more uniform particle size distribution

Table 2: Influence of Al₂O₃ and ZnO on Pigment Properties.

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a logical workflow diagram can be constructed. This diagram illustrates the sequential steps involved in the production of modified this compound.

SynthesisWorkflow cluster_precursors Precursor Preparation cluster_process Processing cluster_output Final Product TiO2 Titanium Dioxide (TiO₂) Mixing Homogeneous Mixing TiO2->Mixing Cr2O3 Chromium (III) Oxide (Cr₂O₃) Cr2O3->Mixing Sb2O5 Antimony (V) Oxide (Sb₂O₅) Sb2O5->Mixing Al2O3 Aluminum Oxide (Al₂O₃) Al2O3->Mixing ZnO Zinc Oxide (ZnO) ZnO->Mixing Calcination High-Temperature Calcination Mixing->Calcination Uniform Mixture Grinding Grinding & Sieving Calcination->Grinding Pigment Clinker Pigment Modified Chrome Antimony Titanium Buff Rutile Pigment Grinding->Pigment Fine Powder

Caption: Experimental workflow for the synthesis of modified this compound.

The underlying mechanism of how Al₂O₃ and ZnO influence the solid-state reaction can be conceptualized as a signaling pathway. These modifiers can create defects in the crystal lattices of the reactants, which can lower the activation energy required for atomic diffusion and the subsequent formation of the rutile product.

SignalingPathway cluster_input Inputs cluster_mechanism Mechanism cluster_output Outputs Modifiers Al₂O₃ / ZnO Defects Creation of Lattice Defects Modifiers->Defects Reactants TiO₂ (Anatase) + Cr₂O₃ + Sb₂O₅ Reactants->Defects Diffusion Enhanced Atomic Diffusion Defects->Diffusion Lowers Activation Energy Nucleation Accelerated Rutile Nucleation Diffusion->Nucleation LowerTemp Lower Calcination Temperature Nucleation->LowerTemp Rutile Efficient Rutile Phase Formation Nucleation->Rutile Properties Modified Pigment Properties Rutile->Properties

Caption: Logical relationship of modifiers' influence on the synthesis process.

References

Formation mechanism of the rutile crystalline matrix in PBr24

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound or material designated as "PBr24." Consequently, there is no data available on the formation mechanism of a rutile crystalline matrix in a substance with this name.

This lack of information could be due to several reasons:

  • Proprietary or Internal Designation: "PBr24" may be an internal, proprietary, or code name for a compound that is not yet publicly disclosed in scientific literature.

  • Novel or Unpublished Research: The material could be part of very recent, unpublished research.

  • Hypothetical Material: "PBr24" might be a theoretical or hypothetical compound that has not been synthesized.

  • Typographical Error: The designation "PBr24" may be a typographical error.

Without any foundational scientific data on "PBr24," it is not possible to fulfill the request for an in-depth technical guide, including data presentation, experimental protocols, and visualizations.

If "PBr24" is a valid, known compound and you can provide an alternative designation, chemical formula, or any relevant research articles, I would be happy to re-initiate the search and compile the requested information.

Alternatively, if you are interested in the formation mechanism of rutile crystalline matrices in a different, well-documented material (e.g., titanium dioxide, TiO2), please specify the material, and a detailed technical guide can be prepared on that topic.

Core Principles of Complex Inorganic Colored Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles governing complex inorganic colored pigments (CICPs). These materials are of significant interest across various scientific and industrial domains due to their exceptional stability, durability, and wide chromatic range. This document details the synthesis, characterization, and the quantum mechanical origins of their color, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying scientific concepts.

Introduction to Complex Inorganic Colored Pigments

Complex inorganic colored pigments, also known as mixed metal oxide (MMO) pigments, are solid, crystalline materials composed of a mixture of two or more metal oxides.[1] Their robust crystal lattice, typically formed at high temperatures through calcination, imparts exceptional resistance to heat, chemicals, and UV radiation.[2][3][4] This stability makes them ideal for demanding applications where organic pigments would degrade, such as in high-performance coatings, plastics, ceramics, and specialized inks.[5][6]

The color of these pigments is an intrinsic property of their crystal structure and the electronic behavior of the constituent metal ions. Unlike dyes, which are soluble, pigments are particulate and must be dispersed in a medium. Their coloristic properties are therefore also influenced by particle size and morphology.[7]

The Origin of Color in CICPs: A Quantum Perspective

The vibrant colors of complex inorganic pigments arise from the selective absorption and reflection of light in the visible spectrum. This phenomenon is governed by electronic transitions within the d-orbitals of the transition metal ions embedded in the crystal lattice.[7][8]

Ligand Field Theory and d-Orbital Splitting

When a transition metal ion is placed within a crystal lattice, its d-orbitals, which are degenerate (of equal energy) in a free ion, are split into different energy levels.[1][9] This splitting is a result of the electrostatic interactions between the metal ion's d-electrons and the electron clouds of the surrounding ligands (typically oxide ions in CICPs). Ligand Field Theory (LFT) provides a robust model for understanding these interactions.[10][11]

In an octahedral coordination environment, which is common in many CICP crystal structures like spinel, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the crystal field splitting energy (Δo).[9]

An electron can be excited from the lower t₂g orbital to the higher eg orbital by absorbing a photon of light. The energy of this photon must correspond exactly to the crystal field splitting energy (E = hν = Δo). Consequently, the pigment absorbs light of a specific wavelength (and color) and reflects the remaining wavelengths, which we perceive as the color of the pigment.[12] The magnitude of Δo, and therefore the observed color, is influenced by the specific metal ion, its oxidation state, and the geometry of the crystal lattice.[1]

d_orbital_splitting cluster_absorption Light Absorption d_orbitals Degenerate d-orbitals eg eg (dx²-y², dz²) t2g t₂g (dxy, dyz, dxz) d_orbitals->p1 electron_up e⁻ t2g->electron_up Excitation p1->eg p1->t2g p2->p3 Δo (Energy) photon Photon (hν)

d-orbital splitting in an octahedral field.

Common Crystal Structures of CICPs

The arrangement of metal ions and oxide ligands into specific crystal structures is paramount to a pigment's properties. Two of the most prevalent structures in CICPs are the spinel and rutile lattices.

  • Spinel Structure (AB₂O₄): Many important pigments, such as Cobalt Aluminate (CoAl₂O₄, "cobalt blue"), adopt the spinel structure. This structure consists of a cubic close-packed array of oxide ions, with cations occupying tetrahedral (A-sites) and octahedral (B-sites) interstices. The specific distribution of cations between these sites (normal vs. inverse spinel) significantly affects the color.[5]

  • Rutile Structure (TiO₂): The rutile structure is another common framework, particularly for pigments based on titanium dioxide. In this structure, titanium cations are octahedrally coordinated to six oxide anions. The incorporation of other metal ions, such as chromium and antimony, into the rutile lattice gives rise to a range of yellow and brown pigments (e.g., Chrome Antimony Titanate, Cr-Sb-TiO₂, "rutile yellow").

Synthesis and Characterization of CICPs

The synthesis of CICPs is a critical step that determines the final properties of the pigment. Several methods are employed, with solid-state reaction being the most common.

Key Synthesis Methodologies
  • Solid-State Reaction (Calcination): This method involves the high-temperature heating of an intimate mixture of precursor metal oxides or salts.[4] At elevated temperatures (often >800°C), the precursors react in the solid state to form the desired crystalline pigment.[6]

  • Co-precipitation: In this wet-chemical method, soluble metal salts are dissolved in a solvent and then precipitated together by adding a precipitating agent. The resulting precursor is then filtered, dried, and calcined at a lower temperature than in the solid-state method.[13]

  • Sol-Gel Synthesis: This technique involves the hydrolysis and condensation of metal alkoxide precursors to form a "sol" (a colloidal suspension), which then polymerizes to form a "gel."[12][14] This method allows for excellent mixing at the molecular level and can produce highly pure, nano-sized pigments.[15]

Experimental Protocols

This protocol is adapted from a study on the coloration of spinel cobalt blue pigments.[5]

  • Precursor Preparation: Prepare aqueous solutions of cobalt nitrate (Co(NO₃)₂·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O).

  • Co-precipitation: Mix the solutions to achieve a desired Co:Al molar ratio (e.g., 1:2 for stoichiometric CoAl₂O₄). Add a precipitating agent, such as ammonium hydroxide, dropwise while stirring to precipitate cobalt and aluminum hydroxides.

  • Washing and Drying: Separate the precipitate by centrifugation. Wash the precipitate multiple times with absolute ethanol to remove residual ions. Dry the resulting gel-like precursor in an oven at approximately 80-100°C.

  • Calcination: Calcine the dried powder in a furnace. The temperature and duration of calcination are critical for color development. A typical protocol involves heating at various temperatures, for example, 800°C, 1200°C, and 1400°C, for 1-3 hours at each stage to observe the evolution of the spinel phase and its color properties.[5]

This protocol is based on methods for preparing bismuth vanadate yellow pigment.[16][17][18]

  • Solution A Preparation: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a mixture of ethanol, acetic acid, and water. Stir until a clear solution is obtained.[17]

  • Solution B Preparation: Dissolve ammonium metavanadate (NH₄VO₃) in an aqueous solution of ammonium bicarbonate.

  • Precipitation: Slowly add Solution B to Solution A under constant stirring. The molar ratio of Bi to V should be controlled, typically at 1:1.

  • pH Adjustment: Adjust the pH of the resulting suspension to a specific value (e.g., pH 6) by adding an alkali solution like ammonia water or sodium hydroxide.[17]

  • Reaction and Digestion: Heat the suspension in a water bath or autoclave to a specific temperature (e.g., 95-105°C) for several hours to promote crystal growth.[17]

  • Isolation and Drying: After cooling, filter the yellow precipitate, wash it with deionized water and ethanol, and dry it in an oven at around 80°C.[17]

  • Heat Treatment (Optional): A final calcination step at a moderate temperature (e.g., 300-500°C) can be performed to enhance the crystallinity and color intensity of the pigment.[18]

Characterization Techniques

The synthesized pigments are characterized using a variety of analytical techniques to determine their structure, composition, and properties.

TechniquePurpose
X-Ray Diffraction (XRD) To identify the crystalline phases and determine lattice parameters.[19][20]
Scanning Electron Microscopy (SEM) To observe the particle size, morphology, and agglomeration state.[19]
UV-Vis Spectroscopy To measure the diffuse reflectance spectrum, which is used to understand the light absorption properties and calculate color coordinates.[6]
CIE Lab* Colorimetry To quantitatively measure the color of the pigment. L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[5][21][22]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the formation of metal-oxygen bonds.[3]

Quantitative Data of Representative CICPs

The following table summarizes typical quantitative data for two common CICPs, Cobalt Aluminate Blue and Bismuth Vanadate Yellow, synthesized under varying conditions.

PigmentSynthesis ConditionsCrystal StructureLab*
CoAl₂O₄ Co:Al = 1:2, Calcined at 1200°C for 1hSpinel45.8-1.5-38.2
CoAl₂O₄ Co:Al = 1:2, Calcined at 1400°C for 1hSpinel46.1-1.1-38.5
CoAl₂O₄ Co:Al = 1:3, Calcined at 1200°C for 1hSpinel47.2-0.9-40.1
Bi₄V₂O₁₁ Co-precipitation at pH 7.0, Calcined at 973 KMonoclinic46.41+27.41+26.09
LaAl₀.₉₀Mn₀.₁₀Ge₂O₇ Solid-state reaction-50.818.0-29.7

Data for CoAl₂O₄ adapted from[5]. Data for Bi₄V₂O₁₁ adapted from[13]. Data for LaAl₀.₉₀Mn₀.₁₀Ge₂O₇ adapted from[23].

Workflow and Logical Relationships

The development and characterization of a novel complex inorganic colored pigment follows a logical workflow, from theoretical design to final application testing.

cicp_workflow cluster_synthesis Synthesis cluster_properties Property Evaluation precursors Precursor Selection (Oxides, Nitrates, etc.) method Synthesis Method (Solid-state, Co-precipitation, Sol-gel) precursors->method calcination Calcination / Heat Treatment method->calcination xrd XRD (Phase, Structure) calcination->xrd sem SEM (Morphology, Size) calcination->sem uv_vis UV-Vis Spectroscopy (Reflectance, Band Gap) calcination->uv_vis colorimetry CIE Lab* (Color Coordinates) calcination->colorimetry performance Application Performance (Dispersion, Hiding Power) sem->performance stability Stability Testing (Heat, Chemical, UV) colorimetry->stability

General workflow for CICP development.

Conclusion

Complex inorganic colored pigments represent a fascinating intersection of solid-state chemistry, materials science, and quantum mechanics. Their superior stability and diverse color palette are a direct result of their well-defined crystal structures and the electronic transitions of embedded metal ions, as explained by Ligand Field Theory. A thorough understanding of their synthesis-structure-property relationships, guided by systematic experimental protocols and advanced characterization techniques, is crucial for the development of new and improved pigments for advanced applications. This guide has provided a foundational overview of these core principles for researchers and scientists in the field.

References

Methodological & Application

Application Note: Characterization of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24) using X-ray Diffraction and Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrome Antimony Titanium Buff Rutile, also known as Pigment Brown 24 (PBr 24), is a complex inorganic colored pigment with the chemical formula (Ti,Cr,Sb)O₂.[1] It is produced by the high-temperature calcination of a mixture of titanium, chromium, and antimony oxides.[2] This process results in a stable rutile crystalline structure where chromium and antimony ions are incorporated into the titanium dioxide lattice.[2] PBr 24 is widely recognized for its exceptional durability, heat stability, chemical resistance, and lightfastness, making it a preferred choice for demanding applications in coatings, plastics, inks, and construction materials.[3][4] This application note details the characterization of this compound using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).

Physicochemical Properties

This compound exhibits a range of properties that make it a high-performance pigment. It is a yellowish-brown powder with excellent hiding power and is easy to disperse in various media.[4] The pigment is non-bleeding and non-migratory, ensuring color stability in the final product.[5] Its exceptional resistance to heat, light, and weathering makes it suitable for outdoor and high-temperature applications.[4]

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Table 1: X-ray Diffraction Data

ParameterValue
Crystal SystemTetragonal[1]
Crystal StructureRutile[2]
Lattice Parameter (a)~4.594 Å (typical for rutile)[6]
Lattice Parameter (c)~2.959 Å (typical for rutile)[6]
Average Crystallite Size20 - 100 nm (typical for synthesized rutile)

Note: The lattice parameters can vary slightly depending on the exact ratio of Cr and Sb incorporated into the TiO₂ lattice.

Table 2: SEM and Elemental Analysis Data

ParameterValue
Particle Morphology Irregular, pseudo-spherical particles
Average Particle Size 0.5 - 1.5 µm[1]
Particle Size Distribution Predominantly in the 0.2 - 2.0 µm range
Elemental Composition (Typical Weight %)
Titanium Dioxide (TiO₂)80 - 90%
Antimony Oxide (Sb₂O₃)8 - 12%
Chromium Oxide (Cr₂O₃)1 - 6%

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, identify the crystalline phases, and estimate the crystallite size of the this compound pigment.

Materials and Equipment:

  • This compound powder sample

  • Powder X-ray diffractometer with Cu Kα radiation source

  • Sample holder (zero-background sample holder recommended)

  • Mortar and pestle

  • Spatula

  • Ethanol

Protocol:

  • Sample Preparation:

    • Take a representative sample of the pigment powder.

    • If necessary, gently grind the powder in a mortar and pestle to ensure a fine and homogeneous particle size.

    • Mount the powdered sample onto the sample holder. Ensure a flat and densely packed surface to minimize preferred orientation effects. A thin layer of ethanol can be used as a binder to create a smooth surface, which should be allowed to fully evaporate before analysis.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the generator voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).

    • Configure the scan parameters:

      • Scan Range (2θ): 10° to 80°

      • Step Size: 0.02°

      • Time per Step: 1 second

  • Data Collection:

    • Place the sample holder into the diffractometer.

    • Initiate the XRD scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the crystalline phases by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database. The primary phase should correspond to the rutile structure (JCPDS card no. 21-1276).

    • Determine the lattice parameters (a and c) of the rutile phase using appropriate software.

    • Calculate the average crystallite size (D) using the Scherrer equation for the most intense diffraction peak: D = (K * λ) / (β * cos(θ)) Where:

      • K is the Scherrer constant (typically ~0.9)

      • λ is the X-ray wavelength

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians

      • θ is the Bragg angle

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Objective: To observe the particle morphology and size distribution, and to determine the elemental composition of the this compound pigment.

Materials and Equipment:

  • This compound powder sample

  • Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX/EDS) detector

  • SEM stubs with double-sided carbon tape

  • Sputter coater with a gold or carbon target

  • Spatula

  • Air blower or compressed air

Protocol:

  • Sample Preparation:

    • Place a small amount of the pigment powder onto a fresh piece of double-sided carbon tape mounted on an SEM stub.

    • Gently press the powder to ensure good adhesion.

    • Use an air blower or a gentle stream of compressed air to remove any loose powder particles.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging:

    • Load the prepared stub into the SEM chamber.

    • Evacuate the chamber to the required vacuum level.

    • Apply an appropriate accelerating voltage (e.g., 10-20 kV).

    • Focus the electron beam on the sample and adjust the magnification to observe the particle morphology.

    • Capture images at various magnifications to show both an overview of the particles and details of individual particle shapes.

  • Particle Size Analysis:

    • Use the captured SEM images and image analysis software to measure the dimensions of a statistically significant number of particles (e.g., >100).

    • Generate a particle size distribution histogram from the measurements.

  • EDX Analysis:

    • Select a representative area of the sample for elemental analysis.

    • Acquire the EDX spectrum. The spectrum will show peaks corresponding to the elements present in the sample (Ti, Cr, Sb, O).

    • Perform quantitative analysis using the EDX software to determine the weight and atomic percentages of the constituent elements.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Pigment Synthesis cluster_characterization Characterization cluster_xrd_output XRD Outputs cluster_sem_output SEM-EDX Outputs synthesis High-Temperature Calcination of TiO₂, Cr₂O₃, and Sb₂O₃ xrd XRD Analysis synthesis->xrd Sample sem_edx SEM-EDX Analysis synthesis->sem_edx Sample crystal_structure Crystal Structure (Rutile) xrd->crystal_structure lattice_parameters Lattice Parameters (a, c) xrd->lattice_parameters crystallite_size Crystallite Size xrd->crystallite_size morphology Particle Morphology sem_edx->morphology particle_size Particle Size Distribution sem_edx->particle_size elemental_comp Elemental Composition sem_edx->elemental_comp

Caption: Experimental workflow for pigment characterization.

References

Application Notes and Protocols for Particle Size Analysis of Chrome Antimony Titanium Buff Rutile Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrome Antimony Titanium Buff Rutile, designated as Pigment Brown 24 (PBr24), is a complex inorganic color pigment prized for its exceptional durability, heat stability, and lightfastness.[1][2][3] These properties make it a preferred choice in demanding applications such as high-performance coatings, plastics, and construction materials.[1] The particle size distribution of these pigments is a critical quality attribute that significantly influences their performance characteristics, including color strength, opacity, dispersibility, and the final finish of the end product.[4] Accurate and reproducible particle size analysis is therefore essential for both quality control during pigment manufacturing and for formulation development in various industries.

This document provides detailed application notes and experimental protocols for the particle size analysis of this compound pigments using three common analytical techniques: Laser Diffraction, Dynamic Light Scattering (DLS), and Sieve Analysis.

Data Presentation: Particle Size of this compound Pigments

The following table summarizes typical particle size parameters for this compound pigments as found in commercial-grade specifications. These values can serve as a benchmark for laboratory analysis.

ParameterTypical ValueReference
Mean Particle Size (μm)0.7 - 0.8[5]
Mean Particle Size (μm)< 2.0[6]

Experimental Protocols

Laser Diffraction Particle Size Analysis

Laser diffraction is a widely used technique for determining the particle size distribution of materials ranging from the sub-micron to the millimeter scale.[7][8] It is particularly well-suited for the routine analysis of inorganic pigments. The method is based on the principle that particles scatter light at an angle that is inversely proportional to their size.

Experimental Protocol

a. Materials and Equipment:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Horiba LA-960, Beckman Coulter LS 13 320)

  • Wet dispersion unit

  • Dispersant: Deionized water with a suitable dispersant (e.g., 0.1% w/v sodium hexametaphosphate or a commercially available surfactant)

  • Wetting agent: Isopropanol or a non-ionic surfactant (e.g., Triton X-100)

  • Ultrasonic bath or probe

  • Beakers and pipettes

b. Sample Preparation (Wet Dispersion):

  • Prepare a dispersant solution by dissolving the chosen dispersant in deionized water. Filter the solution if necessary to remove any extraneous particles.

  • Weigh a representative sample of the this compound pigment powder (typically 50-100 mg).

  • In a small beaker, create a paste of the pigment powder with a few drops of the wetting agent. This is a crucial step to ensure the pigment particles are properly wetted before being introduced to the dispersant.

  • Gradually add approximately 20-30 mL of the dispersant solution to the paste while stirring to create a pre-dispersion.

  • Place the beaker in an ultrasonic bath for 2-5 minutes to break up any agglomerates. The duration of sonication should be optimized to ensure complete dispersion without causing particle fracture.

c. Instrument Setup and Measurement:

  • Set the refractive index for this compound in the instrument software. A typical refractive index for rutile (TiO2) is around 2.75. The imaginary component should be considered, especially for colored pigments, and may require empirical determination.[9]

  • Fill the dispersion unit with the prepared dispersant solution and run a background measurement.

  • With the pump and stirrer running at an appropriate speed to maintain a homogeneous suspension, slowly add the pre-dispersed sample to the dispersion unit until the desired obscuration level (typically 10-20%) is reached.

  • Allow the sample to circulate for a few minutes to ensure it is fully homogenized before initiating the measurement.

  • Perform at least three replicate measurements to ensure reproducibility.

d. Data Analysis:

  • The particle size distribution will be reported as a volume-based distribution.

  • Key parameters to report include the D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample volume is smaller, respectively.

Laser_Diffraction_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Pigment B Add Wetting Agent to Form Paste A->B C Add Dispersant to Create Pre-dispersion B->C D Ultrasonicate to Break Agglomerates C->D G Add Sample to Dispersion Unit D->G E Set Instrument Parameters (RI) F Measure Background E->F F->G H Acquire Data G->H I Calculate Particle Size Distribution H->I J Report D10, D50, D90 I->J

Caption: Workflow for Laser Diffraction Particle Size Analysis.
Dynamic Light Scattering (DLS)

DLS is a non-invasive technique ideal for measuring the size of sub-micron particles and nanoparticles in suspension.[9][10][11] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[12][13] For pigments with a significant fraction of particles smaller than 1 µm, DLS can provide valuable insights.

Experimental Protocol

a. Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • Dispersant: Filtered (0.2 µm filter) deionized water or an appropriate organic solvent

  • Syringes and filters for solvent and sample filtration

  • Ultrasonic bath

b. Sample Preparation:

  • Prepare a stock suspension of the pigment in the chosen dispersant at a concentration of approximately 0.1-1 mg/mL.

  • Briefly sonicate the stock suspension (1-2 minutes) to aid dispersion.

  • Dilute the stock suspension with the filtered dispersant to the optimal concentration for DLS measurement. This is typically a very low concentration, often appearing almost transparent. The ideal concentration should be determined empirically by performing a concentration series to avoid multiple scattering effects.[14]

  • If necessary, filter the diluted sample through a larger pore size filter (e.g., 1-5 µm) to remove any large agglomerates or dust that could interfere with the measurement of the primary particles.

c. Instrument Setup and Measurement:

  • Transfer the prepared sample into a clean, dust-free cuvette. Ensure there are no air bubbles.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C) for a few minutes.

  • Set the measurement parameters in the software, including the dispersant viscosity and refractive index.

  • Perform the measurement. The instrument will measure the autocorrelation function of the scattered light intensity fluctuations.

  • Perform at least three replicate measurements.

d. Data Analysis:

  • The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

  • The result is typically presented as an intensity-weighted size distribution. Volume or number-weighted distributions can also be derived, but should be interpreted with caution.[15]

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Suspension B Ultrasonicate Briefly A->B C Dilute to Optimal Concentration B->C D Filter (Optional) C->D E Transfer to Cuvette D->E F Equilibrate Temperature E->F G Set Measurement Parameters F->G H Acquire Data G->H I Calculate Z-average and PDI H->I J Generate Size Distribution Plot I->J

Caption: Workflow for Dynamic Light Scattering Particle Size Analysis.
Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the amount of coarse particles in a dry pigment powder.[16] It is particularly useful for quality control to ensure that the pigment is free from large agglomerates that could negatively impact the smoothness of a paint film or other applications.[17][18][19][20] The standard test method for this analysis is ASTM D185.[17][18][19][20][21]

Experimental Protocol (based on ASTM D185)

a. Materials and Equipment:

  • A 3-inch (75-mm) No. 325 (45-µm) sieve conforming to ASTM E11 specification.

  • Analytical balance, accurate to 1 mg.

  • Oven capable of maintaining 105 ± 2°C.

  • Soft brush (e.g., camel's hair).

  • Wash bottle with a suitable solvent (e.g., mineral spirits or water with a wetting agent).

b. Procedure:

  • Dry the sieve in an oven at 105°C, cool in a desiccator, and weigh it on an analytical balance to the nearest 1 mg.[19]

  • Weigh a 10 g sample of the dry this compound pigment onto the balance.

  • Place the sieve in a shallow pan. Transfer the weighed pigment to the surface of the sieve.

  • Gently wet the pigment with a stream of the chosen solvent from a wash bottle.

  • While continuously adding a gentle stream of solvent, use a soft brush to gently rub the pigment through the sieve. Be careful not to apply excessive pressure that could damage the sieve mesh.

  • Continue washing until the solvent passing through the sieve is clear and no more pigment is passing through.

  • Carefully dry the sieve with the retained particles in an oven at 105°C until a constant weight is achieved.

  • Cool the sieve in a desiccator and reweigh it to the nearest 1 mg.

c. Calculation and Reporting:

  • Calculate the mass of the coarse particles retained on the sieve by subtracting the initial weight of the sieve from the final weight.

  • Calculate the percentage of coarse particles using the following formula: Percentage of Coarse Particles = (Mass of Retained Particles / Mass of Initial Sample) x 100

  • Report the result as the percentage of coarse particles retained on a 45-µm sieve.

Sieve_Analysis_Workflow A Weigh Clean, Dry Sieve C Transfer Sample to Sieve A->C B Weigh Pigment Sample B->C D Wash Pigment Through Sieve with Solvent C->D E Dry Sieve with Retained Particles D->E F Weigh Dried Sieve E->F G Calculate Mass of Retained Particles F->G H Calculate Percentage of Coarse Particles G->H

Caption: Workflow for Sieve Analysis of Coarse Particles.

References

Application Notes and Protocols for the Thermal Analysis of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chrome Antimony Titanium Buff Rutile, identified by the Color Index name Pigment Brown 24 (PBr24), is a complex inorganic pigment renowned for its exceptional durability, chemical inertness, and thermal stability.[1][2] Composed of oxides of chromium, antimony, and titanium, it possesses a stable rutile crystal structure.[1] This pigment finds extensive application in demanding environments such as high-performance coatings, plastics, and ceramics where resistance to high temperatures is paramount.[1] This document provides detailed application notes and experimental protocols for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are crucial for quantifying the pigment's thermal stability and characterizing any potential phase transitions.

Data Presentation

Due to its exceptional thermal stability, this compound exhibits minimal changes within the typical temperature ranges of TGA and DSC analysis. The data presented below is illustrative of the expected results for a high-quality PBr24 sample.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For PBr24, which is calcined at high temperatures during production, minimal weight loss is anticipated.[1] Any observed weight loss is typically attributed to the desorption of surface-adsorbed water or volatile impurities.

Temperature Range (°C)Expected Weight Loss (%)Associated Event
25 - 200< 0.5%Desorption of adsorbed moisture
200 - 1000< 0.2%Minimal to no decomposition
Total Weight Loss < 0.7% Highly Stable
Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, indicating thermal events such as melting, crystallization, or phase transitions. Given the high melting point of PBr24 (>1000°C), no significant endothermic or exothermic peaks are expected within the standard operating range of many DSC instruments.[1]

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH) (J/g)
Glass Transition (Tg)Not ApplicableNot Applicable
Crystallization (Tc)Not ApplicableNot Applicable
Melting (Tm)> 1000°CNot measurable in standard range
Other TransitionsNone ExpectedNo significant peaks observed

Experimental Protocols

The following protocols provide a standardized methodology for the TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and quantify any weight loss of PBr24 as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound (PBr24) powder sample

  • High-purity nitrogen gas (or other inert gas)

  • High-purity air or oxygen (for oxidative stability testing)

  • Alumina or platinum crucibles

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

    • Tare an empty alumina or platinum crucible.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the PBr24 powder into the tared crucible.

    • Distribute the sample evenly at the bottom of the crucible.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min for inert atmosphere analysis. Air or oxygen can be used for oxidative studies.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 1200°C at a heating rate of 10°C/min.

      • Hold at 1200°C for 10 minutes (optional, to ensure complete analysis).

  • Data Acquisition and Analysis:

    • Initiate the TGA run and record the mass change as a function of temperature.

    • Plot the results as percent weight loss versus temperature.

    • Determine the onset temperature of any significant weight loss and the total weight loss over the temperature range.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify any thermal transitions (e.g., phase changes) in PBr24 by measuring heat flow.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound (PBr24) powder sample

  • High-purity nitrogen gas (or other inert gas)

  • Aluminum or alumina crucibles and lids

  • Crucible press

Procedure:

  • Instrument Preparation:

    • Ensure the DSC instrument is clean and calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PBr24 powder into an aluminum or alumina crucible.

    • Hermetically seal the crucible with a lid using a crucible press.

    • Prepare an identical empty sealed crucible to be used as a reference.

  • Experimental Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to the maximum desired temperature (e.g., 800°C, depending on instrument limits) at a heating rate of 10°C/min.

      • Cool the sample back to 30°C at a controlled rate (e.g., 20°C/min).

  • Data Acquisition and Analysis:

    • Initiate the DSC run and record the heat flow as a function of temperature.

    • Plot the heat flow versus temperature.

    • Analyze the thermogram for any endothermic or exothermic peaks, which would indicate thermal events.

Mandatory Visualizations

Thermal_Analysis_Workflow Thermal Analysis Workflow for PBr24 cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation start Obtain PBr24 Sample weigh_tga Weigh 10-20 mg for TGA start->weigh_tga weigh_dsc Weigh 5-10 mg for DSC start->weigh_dsc tga_instrument TGA Instrument Setup (Inert Atmosphere) weigh_tga->tga_instrument dsc_instrument DSC Instrument Setup (Inert Atmosphere) weigh_dsc->dsc_instrument run_tga Heat to 1200°C @ 10°C/min tga_instrument->run_tga tga_data Record Weight Loss vs. Temp run_tga->tga_data analyze_tga Analyze TGA for Stability tga_data->analyze_tga run_dsc Heat to 800°C @ 10°C/min dsc_instrument->run_dsc dsc_data Record Heat Flow vs. Temp run_dsc->dsc_data analyze_dsc Analyze DSC for Transitions dsc_data->analyze_dsc report Generate Application Note analyze_tga->report analyze_dsc->report

Caption: Workflow for Thermal Analysis of PBr24.

References

Application Note: Analyzing Optical Properties of Cool Pigments using UV-Vis-NIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cool pigments are a class of materials engineered to reflect a significant portion of the sun's near-infrared (NIR) radiation while maintaining their desired color in the visible spectrum.[1][2] This selective reflectance helps to reduce heat buildup in various applications, such as roofing materials, automotive coatings, and textiles, leading to lower energy consumption for cooling and mitigating the urban heat island effect.[1] The primary optical properties that define a cool pigment are its solar reflectance and thermal emittance. Solar reflectance is the fraction of incident solar radiation that is reflected by a surface, while thermal emittance is the efficiency with which a surface radiates thermal energy.[3]

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is a powerful and widely adopted analytical technique for characterizing the optical properties of cool pigments.[4] By measuring the reflectance of a material over the solar spectrum (typically 300-2500 nm), the solar reflectance can be accurately quantified.[5][6] This application note provides a detailed protocol for analyzing the optical properties of cool pigments using UV-Vis-NIR spectroscopy, intended for researchers, scientists, and professionals in materials science and product development.

Principle of UV-Vis-NIR Spectroscopy for Cool Pigments

UV-Vis-NIR spectroscopy measures the interaction of light with a sample across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. For the analysis of cool pigments, the instrument is typically equipped with an integrating sphere accessory to collect the total reflected light from the sample surface.[4][5] The resulting reflectance spectrum reveals the percentage of light reflected at each wavelength. By integrating this spectral data with the standard solar irradiance spectrum (e.g., ASTM G173), the total solar reflectance can be calculated.[7]

Experimental Protocols

This section outlines the detailed methodology for preparing and analyzing cool pigment samples using a UV-Vis-NIR spectrophotometer.

Materials and Equipment
  • UV-Vis-NIR Spectrophotometer: Equipped with an integrating sphere accessory capable of measuring from 300 nm to 2500 nm.

  • Reference Standard: Calibrated white reference standard (e.g., Spectralon® or barium sulfate).

  • Substrates: Hiding power test paper, aluminum Q-panels, or other relevant substrates.[5][8]

  • Pigment Samples: Cool pigments in powder form or as prepared coatings.

  • Coating Application Tools: Drawdown bar, film applicator, or spray gun for uniform coating application.

  • Balance: For accurate weighing of pigments and binders.

  • Mixing Equipment: Disperser or mixer for preparing pigmented coatings.

  • Oven: For drying and curing coated samples.

Sample Preparation

The method of sample preparation will depend on whether the pigment is in powder form or incorporated into a coating.

2.1. Pigmented Coatings:

  • Formulation: Prepare the coating by dispersing a known weight percentage of the cool pigment into a suitable binder (e.g., acrylic resin).[8] The pigment-to-binder ratio should be recorded.

  • Mixing: Thoroughly mix the pigment and binder using a disperser to ensure a homogeneous dispersion.

  • Application: Apply the coating onto a substrate (e.g., aluminum Q-panel or hiding power test paper) using a drawdown bar or film applicator to achieve a uniform film thickness.[8] The wet film thickness should be controlled and recorded.

  • Curing: Cure the coated panels according to the binder manufacturer's instructions, which may involve air drying or oven curing at a specific temperature and duration.[8]

2.2. Powdered Pigments:

  • Pressing: For loose powders, a pellet can be prepared by pressing the pigment into a sample holder.

  • Container: Alternatively, the powder can be placed in a shallow, flat-bottomed sample cup with a quartz window.

Instrument Setup and Calibration
  • Warm-up: Allow the spectrophotometer and its lamps to warm up for the manufacturer-recommended time to ensure stable readings.

  • Instrument Parameters: Set the following typical measurement parameters:

    • Wavelength Range: 300 nm to 2500 nm[5][6]

    • Scan Interval: 5 nm[6]

    • Slit Width: As recommended by the instrument manufacturer for optimal resolution.

    • Measurement Mode: Reflectance (%)

  • Calibration:

    • Perform a baseline correction with the calibrated white reference standard covering the sample port of the integrating sphere. This sets the 100% reflectance baseline.

    • Perform a zero-reflectance measurement with a light trap or by leaving the sample port open to a dark room, as per the instrument's procedure.

Measurement Procedure
  • Sample Placement: Place the prepared sample (coated panel or powder sample) at the sample port of the integrating sphere.

  • Data Acquisition: Initiate the scan to measure the spectral reflectance of the sample.

  • Replicates: For each sample, it is recommended to perform at least three measurements at different locations on the sample surface to ensure representative data and to account for any non-uniformity.[6]

Data Analysis
  • Calculate Average Reflectance: Average the spectral reflectance data from the replicate measurements.

  • Calculate Solar Reflectance (SR): The solar reflectance is calculated by weighting the measured spectral reflectance, ρ(λ), with the standard solar spectral irradiance, E(λ), over the wavelength range of 300 to 2500 nm, as defined by ASTM E903. The formula for calculating solar reflectance is:[6]

    SR = ∫3002500 ρ(λ) * E(λ) dλ / ∫3002500 E(λ) dλ

    Many instrument software packages have built-in functionalities to perform this calculation automatically using standard solar spectra (e.g., ASTM G173).

Data Presentation

The following table summarizes the optical properties of various common cool pigments.

Pigment TypeColorSolar Reflectance (%)Thermal Emittance
Titanium Dioxide (Rutile)White80 - 900.90
Complex Inorganic Color Pigment (CICP) - Cobalt BlueBlue35 - 450.85
Complex Inorganic Color Pigment (CICP) - Chromium GreenGreen30 - 400.88
Complex Inorganic Color Pigment (CICP) - Iron Oxide YellowYellow60 - 700.85
Bismuth VanadateYellow55 - 650.80
Near-Infrared Reflective BlackBlack25 - 350.90

Note: The values presented are typical and can vary depending on the specific grade of the pigment, particle size, and the formulation of the coating.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analysis of cool pigments using UV-Vis-NIR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis-NIR Analysis cluster_data Data Processing & Interpretation p1 Pigment Formulation (Pigment + Binder) p2 Homogeneous Mixing p1->p2 p3 Uniform Coating Application (e.g., Drawdown) p2->p3 p4 Curing/Drying p3->p4 a2 Sample Measurement (Reflectance Scan) p4->a2 Prepared Sample a1 Instrument Calibration (White Standard) a1->a2 a3 Data Acquisition a2->a3 d1 Calculate Average Spectral Reflectance a3->d1 Spectral Data d2 Calculate Solar Reflectance (ASTM E903) d1->d2 d3 Report Optical Properties d2->d3

References

Application of Chrome Antimony Titanium Buff Rutile in High-Performance Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chrome Antimony Titanium Buff Rutile, designated as C.I. Pigment Brown 24 (PBr24), is a high-performance complex inorganic color pigment.[1][2][3] It is synthesized by the high-temperature calcination of chromium oxide, antimony oxide, and titanium dioxide, resulting in a stable rutile crystal structure.[1][4] This unique composition imparts exceptional durability, heat stability, and chemical resistance, making it an ideal choice for demanding applications in the high-performance coatings industry.[1][5][6] These coatings are utilized in sectors such as automotive, industrial, architectural, and aerospace for protective and decorative purposes.[1][7][8]

This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and formulation chemists working with this compound in the development of high-performance coatings.

Key Properties and Advantages

This compound offers a range of beneficial properties for high-performance coatings:

  • Exceptional Durability: The stable rutile crystal structure provides excellent resistance to weathering, UV radiation, and harsh environmental conditions, ensuring long-term color and film integrity.[1][5]

  • High Thermal Stability: This pigment can withstand temperatures exceeding 1000°C, making it suitable for high-temperature applications like industrial and coil coatings.[1][6]

  • Excellent Chemical Resistance: PBr24 is highly resistant to acids, alkalis, and various solvents, which is critical for coatings in industrial and chemical environments.[1][3]

  • Color Stability: It exhibits a stable reddish-yellow to buff shade with good opacity and tinting strength, and it is non-bleeding and non-migratory.[2][3][7]

  • Environmental and Safety Profile: It is recognized as a non-toxic and environmentally friendly pigment.[5]

  • Infrared Reflectance: PBr24 possesses high near-infrared (NIR) reflectance, classifying it as a "cool pigment."[2][3][7] This property can contribute to reducing heat build-up on coated surfaces.

Quantitative Data Summary

The following table summarizes the typical physical and resistance properties of this compound (PBr24). Data is compiled from various supplier technical datasheets.

PropertyTypical Value(s)Test Method/Scale Reference
C.I. NamePigment Brown 24-
C.I. Number77310-
Chemical CompositionCr/Sb/Ti Oxide-
Crystal StructureRutile-
Specific Gravity4.4 g/cm³-
Mean Particle Size (μm)0.7 - 2.0Laser Diffraction
Oil Absorption ( g/100g )~16 - 35ASTM D281
pH Value6 - 9ASTM D1208
Heat Resistance (°C)> 500 - 1000-
Light Fastness (1-8)8 (Excellent)Blue Wool Scale (ISO 105-B01)
Weather Fastness (1-5)5 (Excellent)Florida Exposure or Xenon Arc Test (e.g., ASTM G155)
Acid Fastness (1-5)5 (Excellent)Immersion in dilute acid (e.g., 5% HCl)
Alkali Fastness (1-5)5 (Excellent)Immersion in dilute alkali (e.g., 5% NaOH)
Solvent Fastness (1-5)5 (Excellent)Immersion in various solvents (e.g., xylene, MEK)

Note: The values presented are typical and may vary between different commercial grades of the pigment. It is recommended to test and confirm the properties before use.[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of coatings formulated with this compound are provided below.

1. Protocol for Coating Formulation and Application

  • Objective: To prepare a standardized coating formulation for subsequent performance testing.

  • Materials:

    • This compound (PBr24)

    • Resin binder (e.g., acrylic, polyurethane, epoxy, fluoropolymer)

    • Solvent(s) (as required by the resin system)

    • Dispersant and other additives (e.g., wetting agents, anti-foaming agents)

  • Equipment:

    • High-speed disperser with a Cowles blade

    • Laboratory balance

    • Beakers and mixing vessels

    • Film applicator (e.g., drawdown bar)

    • Test panels (e.g., steel, aluminum, as per application)

  • Procedure:

    • Weigh the resin, solvent, and dispersant into a mixing vessel.

    • Mix at low speed until a homogeneous solution is formed.

    • Gradually add the pre-weighed PBr24 pigment to the liquid mixture under agitation.

    • Increase the speed of the disperser to achieve a vortex and ensure proper wetting of the pigment particles.

    • Disperse at high speed for a specified time (e.g., 20-30 minutes) until the desired fineness of grind is achieved. The fineness can be checked using a Hegman gauge.

    • Add any remaining resin and additives and mix at a lower speed to incorporate them.

    • Allow the formulation to de-aerate.

    • Apply the paint to standardized test panels using a film applicator to ensure a uniform dry film thickness.[9]

    • Allow the coated panels to dry and cure according to the resin manufacturer's recommendations.

2. Protocol for Adhesion Testing (ASTM D3359 - Cross-Cut Method)

  • Objective: To assess the adhesion of the coating to the substrate.

  • Materials:

    • Cured coated test panels

    • Cross-cut adhesion test kit (cutting tool with multiple blades, brush, pressure-sensitive tape)

  • Procedure:

    • Select a cured coated panel.

    • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

    • Make a second series of cuts perpendicular to the first set to create a cross-hatch pattern.

    • Gently brush the area to remove any loose flakes of coating.

    • Apply a strip of the specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle.

    • Visually inspect the cross-hatched area and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for severe detachment).

3. Protocol for Hardness Testing (ASTM D3363 - Pencil Hardness Method)

  • Objective: To determine the surface hardness of the cured coating.

  • Materials:

    • Cured coated test panels

    • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

    • Pencil sharpener

    • A mechanical holder for the pencil that maintains a 45-degree angle

  • Procedure:

    • Place a cured coated panel on a firm, level surface.

    • Starting with a softer pencil, push the pencil lead firmly against the coating at a 45-degree angle.

    • Move the pencil away from the operator in a smooth motion.

    • Inspect the surface for any indentation or scratching.

    • Repeat the process with pencils of increasing hardness until a pencil that damages the coating is found.

    • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch or mar the coating surface.

4. Protocol for Accelerated Weathering (ASTM G155 - Xenon Arc)

  • Objective: To evaluate the resistance of the coating to simulated sunlight, temperature, and moisture.

  • Materials:

    • Cured coated test panels

  • Equipment:

    • Xenon arc weathering chamber

    • Spectrophotometer or colorimeter

  • Procedure:

    • Measure the initial color (Lab* values) and gloss of the coated panels.

    • Place the panels in the xenon arc weathering chamber.

    • Expose the panels to a specified cycle of light, temperature, and humidity that simulates the intended end-use environment. The cycle parameters should be defined based on the specific application requirements.

    • Periodically remove the panels from the chamber (e.g., every 500 hours) and visually inspect for any changes such as cracking, blistering, or chalking.

    • Measure the color and gloss of the exposed panels at each interval.

    • The change in color (ΔE*) and the percentage of gloss retention are calculated to quantify the coating's durability.

Diagrams

Experimental_Workflow cluster_prep Formulation & Application cluster_testing Performance Testing cluster_analysis Data Analysis & Evaluation cluster_conclusion Conclusion formulation 1. Coating Formulation (PBr24, Resin, Solvent, Additives) dispersion 2. High-Speed Dispersion formulation->dispersion application 3. Film Application (Drawdown on Test Panels) dispersion->application curing 4. Curing (As per resin specification) application->curing adhesion Adhesion Test (ASTM D3359) curing->adhesion hardness Hardness Test (ASTM D3363) curing->hardness weathering Accelerated Weathering (ASTM G155) curing->weathering adhesion_eval Adhesion Rating (5B - 0B) adhesion->adhesion_eval hardness_eval Pencil Hardness (6B - 6H) hardness->hardness_eval weathering_eval Color & Gloss Change (ΔE*, % Gloss Retention) weathering->weathering_eval conclusion Overall Performance Assessment adhesion_eval->conclusion hardness_eval->conclusion weathering_eval->conclusion

Caption: Experimental workflow for testing high-performance coatings.

Properties_Performance_Relationship cluster_pigment Pigment Properties (PBr24) cluster_coating Coating Performance rutile Stable Rutile Crystal Structure weather Excellent Weather Resistance rutile->weather imparts chem_inert Chemical Inertness (Oxide Composition) chem_res High Chemical Resistance chem_inert->chem_res provides uv_stable UV Stability color_ret Long-Term Color Retention uv_stable->color_ret ensures heat_stable High Heat Stability high_temp Suitability for High- Temperature Applications heat_stable->high_temp enables

Caption: Pigment properties to coating performance relationship.

References

Application Notes and Protocols for Chrome Antimony Titanium Buff Rutile as a Near-Infrared Reflective Pigment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chrome Antimony Titanium Buff Rutile, also known as Pigment Brown 24 (PBr24), focusing on its utility as a near-infrared (NIR) reflective pigment. This document details its material properties, application guidelines, and standardized protocols for performance evaluation.

Introduction to this compound (Pigment Brown 24)

This compound is a complex inorganic colored pigment with a rutile crystal structure. It is synthesized by the high-temperature calcination of oxides of chromium, antimony, and titanium.[1] This process results in a highly stable and durable pigment with a characteristic reddish-yellow to buff color.[2][3][4][5] Beyond its aesthetic qualities, PBr24 is recognized for its exceptional performance as a "cool pigment" due to its high reflectance of near-infrared radiation.[2][3][4][5]

The primary mechanism behind its NIR reflectance lies in its crystalline structure, which efficiently scatters NIR wavelengths while absorbing a portion of the visible spectrum to produce its characteristic color. This selective spectral response makes it an ideal candidate for applications where surface temperature reduction is critical.

Key Properties and Performance Data

This compound exhibits a range of properties that make it suitable for demanding applications. These include excellent lightfastness, weather resistance, chemical stability, and heat resistance.[2][6]

Physical and Chemical Properties

The general properties of this compound are summarized in the table below.

PropertyValueSource(s)
C.I. NamePigment Brown 24[2][3][4][5]
C.I. Number77310[2]
Chemical CompositionTi-Sb-Cr Oxide[2]
Crystal StructureRutile[2][3][4][5]
Mean Particle Size (μm)0.7 - 0.8[2]
Specific Gravity~4.4[2]
Oil Absorption ( g/100g )~28[2]
pH Value6 - 9[2]
Heat Resistance (°C)> 500[2]
Light Fastness (1-8)8[2][4]
Weather Fastness (1-5)5[2][4]
Acid Fastness (1-5)5[2][4]
Alkali Fastness (1-5)5[2][4]
Near-Infrared (NIR) Reflectance Data

The primary function of PBr24 as a cool pigment is its ability to reflect a significant portion of the near-infrared spectrum (700-2500 nm), which accounts for over 50% of the sun's energy. A key metric for evaluating this performance is the Total Solar Reflectance (TSR).

ParameterValueNotes
Total Solar Reflectance (TSR) ~64% This value can vary based on pigment concentration, particle size, and the binder system.
NIR Reflectance HighThe pigment exhibits strong reflectance in the 700-2500 nm range.

Note: The TSR value is a calculated percentage of incident solar energy across the UV, visible, and NIR spectra that is reflected by the surface.

Applications in Research and Development

The NIR reflective properties of this compound make it a valuable tool in various research and development fields.

Cool Coatings and Building Materials

Incorporating PBr24 into coatings for building exteriors, roofing materials, and automotive finishes can significantly reduce solar heat gain. This leads to lower surface temperatures, reduced energy consumption for cooling, and enhanced durability of the underlying materials.

Plastics and Polymers

In the plastics industry, PBr24 can be used as a colorant for a wide range of polymers, including PVC, polyolefins, and engineering plastics.[4] Its high heat stability makes it suitable for extrusion and molding processes. The NIR reflective properties help to keep plastic components cooler when exposed to sunlight, which can be critical for outdoor applications to prevent warping and degradation.

Printing Inks and Textiles

The pigment's stability and color characteristics also lend it to use in specialty printing inks and textiles where NIR reflectance is desired, for example, in military camouflage applications to reduce thermal signature.

Experimental Protocols

Accurate and reproducible measurement of the NIR reflective properties of coatings formulated with this compound is essential for research and development. The following are detailed protocols for key experiments.

Protocol for Preparation of Pigmented Coatings

Objective: To prepare a standardized pigmented coating for subsequent analysis of NIR reflectance and thermal emittance.

Materials and Equipment:

  • This compound (PBr24)

  • Resin binder (e.g., acrylic, polyurethane, or as specified by the research)

  • Solvent (compatible with the resin system)

  • Dispersing agent

  • High-speed disperser with a Cowles blade

  • Film applicator (e.g., bird applicator)

  • Substrate panels (e.g., aluminum Q-panels, glass)

  • Analytical balance

  • Drying oven

Procedure:

  • Formulation Calculation: Determine the desired pigment volume concentration (PVC) for the coating. A common starting point for evaluation is a PVC of 10-20%.

  • Premixing: In a suitable container, weigh the resin, solvent, and dispersing agent. Mix at low speed until homogeneous.

  • Pigment Dispersion: Gradually add the pre-weighed PBr24 pigment to the liquid mixture while slowly increasing the disperser speed.

  • High-Speed Dispersion: Once all the pigment is added, increase the disperser speed to a tip speed of 5-10 m/s. Disperse for 20-30 minutes, or until a Hegman gauge reading indicates the desired level of dispersion (typically >6).

  • Let-Down: Reduce the disperser speed and add any remaining resin and solvent to achieve the final desired viscosity. Mix at low speed for an additional 5-10 minutes.

  • Film Application: Apply the coating to the substrate panels using a film applicator to achieve a uniform wet film thickness.

  • Curing: Allow the coated panels to flash off at room temperature for the recommended time before curing in an oven at the specified temperature and duration for the resin system.

Protocol for Measuring Solar Reflectance (ASTM E903)

Objective: To measure the total solar reflectance (TSR) of the prepared coating.

Materials and Equipment:

  • UV/Vis/NIR spectrophotometer with an integrating sphere attachment

  • Calibrated reflectance standards (e.g., Spectralon)

  • Coated substrate panels

Procedure:

  • Instrument Calibration: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Calibrate the instrument using the supplied reflectance standards.

  • Sample Measurement: Place the coated panel at the reflection port of the integrating sphere.

  • Spectral Scan: Perform a spectral scan over the solar wavelength range of 300 to 2500 nm.

  • Data Acquisition: Record the spectral reflectance data at defined wavelength intervals.

  • TSR Calculation: Calculate the Total Solar Reflectance (TSR) by weighting the spectral reflectance data with the solar spectral irradiance data from ASTM G173. The TSR is calculated using the following formula:

    TSR = ∫[R(λ) * I(λ) dλ] / ∫[I(λ) dλ]

    Where:

    • R(λ) is the measured spectral reflectance at wavelength λ.

    • I(λ) is the solar spectral irradiance at wavelength λ from ASTM G173.

    • The integration is performed over the solar spectrum (300-2500 nm).

Protocol for Measuring Thermal Emittance (ASTM C1371)

Objective: To measure the thermal emittance of the prepared coating, which is its ability to radiate absorbed heat.

Materials and Equipment:

  • Emissometer

  • High and low emittance calibration standards

  • Coated substrate panels

Procedure:

  • Instrument Calibration: Calibrate the emissometer using the high and low emittance standards according to the manufacturer's instructions.

  • Sample Measurement: Place the measurement head of the emissometer in firm contact with the surface of the coated panel.

  • Data Acquisition: Allow the reading to stabilize and record the thermal emittance value.

  • Multiple Measurements: Take measurements at several different locations on the panel to ensure an accurate average value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a near-infrared reflective pigment.

NIR_Reflection_Mechanism cluster_sun Solar Radiation cluster_coating Coating with PBr24 cluster_reflection Spectral Response Sunlight Sunlight (UV, Visible, NIR) CoatingSurface Coating Surface Sunlight->CoatingSurface Incident Radiation Visible_Absorption Visible Light Absorption (determines buff color) CoatingSurface->Visible_Absorption Partial Absorption NIR_Reflection Near-Infrared Reflection ('cool' effect) CoatingSurface->NIR_Reflection High Reflection ReducedHeat Reduced Heat Buildup NIR_Reflection->ReducedHeat Results in Experimental_Workflow Start Start: Pigment Evaluation Formulation 1. Coating Formulation (PBr24, Resin, Solvent) Start->Formulation Dispersion 2. Pigment Dispersion (High-Speed Disperser) Formulation->Dispersion Application 3. Film Application (Uniform Thickness) Dispersion->Application Curing 4. Curing (Oven) Application->Curing Measurement 5. Performance Measurement Curing->Measurement TSR 5a. Solar Reflectance (ASTM E903) Measurement->TSR Emittance 5b. Thermal Emittance (ASTM C1371) Measurement->Emittance Analysis 6. Data Analysis TSR->Analysis Emittance->Analysis End End: Characterized Coating Analysis->End TSR_Calculation_Pathway node1 Spectrophotometer Measurement Spectral Reflectance Data (R(λ)) 300-2500 nm node3 Weighted Integration TSR = ∫[R(λ) * I(λ) dλ] / ∫[I(λ) dλ] node1:f1->node3:f0 Input node2 Standard Solar Spectrum Solar Spectral Irradiance (I(λ)) ASTM G173 node2:f1->node3:f0 Input node4 Result Total Solar Reflectance (%) node3:f1->node4:f0

References

Application Notes and Protocols: Incorporation of Chrome Antimony Titanium Buff Rutile (P.Br. 24) in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrome Antimony Titanium Buff Rutile, designated as Pigment Brown 24 (P.Br. 24), is a complex inorganic colored pigment with a rutile crystalline structure. It is composed of oxides of chromium, antimony, and titanium, which are calcined at high temperatures to form a stable and inert pigment.[1] Its exceptional thermal stability, lightfastness, weather resistance, and chemical inertness make it a prime candidate for coloring a wide array of polymers where durability is critical.[2] This pigment's non-migratory and non-bleeding characteristics further enhance its suitability for demanding applications.

These application notes provide a comprehensive guide for the incorporation and evaluation of this compound in polymer composites. Detailed protocols for composite preparation and characterization are provided to enable researchers to systematically evaluate the impact of this pigment on the mechanical, thermal, and colorimetric properties of the final material.

Pigment Properties

A summary of the typical physical and chemical properties of this compound (P.Br. 24) is presented in Table 1. These properties are essential for understanding the pigment's behavior during processing and its performance in the final polymer composite.

Table 1: Typical Properties of this compound (P.Br. 24)

Property Value Test Method
Chemical Composition Cr/Sb/Ti Oxide -
C.I. Name Pigment Brown 24 -
C.I. Number 77310 -
CAS Number 68186-90-3 -
Crystal Structure Rutile -
Density 4.4 - 4.7 g/cm³ ASTM D153
Oil Absorption 12 - 28 g/100g ASTM D281
pH Value 6 - 9 ASTM D1208
Heat Resistance > 800 °C -
Light Fastness (Full Shade) 8 (Excellent) Blue Wool Scale
Weather Fastness 5 (Excellent) Gray Scale
Acid Resistance 5 (Excellent) ASTM D714
Alkali Resistance 5 (Excellent) ASTM D714

| Migration Resistance | 5 (Excellent) | - |

Note: The values presented are typical and may vary between different commercial grades of the pigment.

Experimental Protocols

The following sections detail the protocols for preparing and characterizing polymer composites containing this compound. Polypropylene (PP) is used as a representative thermoplastic polymer.

Materials and Equipment
  • Polymer: Polypropylene (homopolymer or copolymer, pellet form)

  • Pigment: this compound (P.Br. 24) powder

  • Processing Equipment: Twin-screw extruder, Injection molding machine

  • Testing Equipment:

    • Universal Testing Machine (for tensile testing)

    • Thermogravimetric Analyzer (TGA)

    • Spectrophotometer (for colorimetric analysis)

    • Scanning Electron Microscope (SEM) (optional, for dispersion analysis)

Protocol for Composite Preparation via Twin-Screw Extrusion

This protocol describes the melt compounding of polypropylene with P.Br. 24 at various concentrations.

Objective: To achieve a homogeneous dispersion of the pigment within the polymer matrix.

Procedure:

  • Drying: Dry the polypropylene pellets and the P.Br. 24 powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: Prepare physical blends of the dried PP pellets and P.Br. 24 powder at desired weight percentages (e.g., 0%, 1%, 2%, 5%, and 10% w/w). Tumble mix the components for 15 minutes to ensure a uniform feed.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is a gradual increase from the feed zone to the metering zone (e.g., 180°C to 220°C).

    • Feed the premixed blend into the extruder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath.

    • Pelletize the cooled strand into granules.

  • Post-Drying: Dry the compounded pellets at 80°C for 4 hours before subsequent processing.

experimental_workflow cluster_preparation Composite Preparation drying Drying of PP and P.Br. 24 premixing Premixing drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing post_drying Post-Drying pelletizing->post_drying characterization_workflow cluster_characterization Composite Characterization composite Polymer Composite with P.Br. 24 mechanical Mechanical Testing (Tensile) composite->mechanical thermal Thermal Analysis (TGA) composite->thermal colorimetric Colorimetric Analysis (CIELAB) composite->colorimetric logical_relationships cluster_inputs Inputs cluster_processing Processing cluster_outputs Composite Properties pigment_props Pigment Properties (P.Br. 24) - High Stability - Rutile Structure dispersion Dispersion Quality (via Extrusion) pigment_props->dispersion polymer_props Polymer Properties (e.g., PP) - MFI - Crystallinity polymer_props->dispersion concentration Pigment Concentration concentration->dispersion mechanical Mechanical Properties - Tensile Strength - Modulus concentration->mechanical thermal Thermal Stability concentration->thermal color Color & Appearance concentration->color dispersion->mechanical dispersion->thermal dispersion->color

References

Synergistic Flame Retardant Effects with Chrome Antimony Titanium Buff Rutile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

Chrome Antimony Titanium Buff Rutile, also known as Pigment Brown 24 (P.Br. 24), is a complex inorganic color pigment with the chemical formula Cr-Sb-Ti-O. Beyond its primary use as a colorant, it exhibits significant potential as a synergistic flame retardant in various polymer systems. This document provides detailed application notes, experimental protocols, and an exploration of the synergistic mechanisms of this compound in enhancing the flame retardancy of polymers. Its non-toxic and environmentally friendly profile makes it a compelling alternative to traditional heavy-metal-based flame retardants.[1]

The synergistic action of this compound is particularly effective when combined with intumescent flame retardant (IFR) systems, which typically consist of an acid source (e.g., ammonium polyphosphate - APP), a carbonizing agent (e.g., pentaerythritol - PER), and a blowing agent (e.g., melamine). The transition metal oxides within the pigment's structure are believed to catalyze char formation, increase the viscosity of the polymer melt during combustion, and enhance the thermal stability of the resulting char layer.[1]

Synergistic Flame Retardant Performance

The efficacy of this compound as a synergistic flame retardant has been demonstrated in various polymers. Its incorporation can lead to significant improvements in key flammability metrics such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test rating.

Data Presentation: Flame Retardant Performance in Polypropylene (PP)

The following table summarizes the quantitative data on the flame retardant performance of this compound in polypropylene, demonstrating its synergistic effect with a conventional intumescent flame retardant system.

Polymer MatrixFlame Retardant SystemLOI (%)UL-94 RatingReference
Polypropylene (PP)Intumescent Flame Retardant (IFR)--[1]
Polypropylene (PP)IFR + this compound (1.33:18.67 mass ratio)34.3V-0[1]

Mechanism of Synergistic Action

The synergistic flame retardant effect of this compound in conjunction with intumescent systems is a multi-faceted process that occurs in the condensed phase (the solid polymer). The proposed mechanism involves the following key steps:

  • Promotion of Char Formation: The transition metal oxides (Chromium, Antimony, Titanium) in the pigment act as catalysts, accelerating the decomposition of the acid source (e.g., APP) in the intumescent system. This leads to the formation of a stable, insulating char layer on the polymer surface.[1]

  • Increased Melt Viscosity: The presence of this compound increases the viscosity of the molten polymer during combustion.[1] This helps to trap the gases released by the blowing agent, leading to a more expanded and effective char structure.

  • Enhanced Thermal Stability of Char: The resulting char layer exhibits improved thermal-oxidative stability, providing a more robust barrier to heat and mass transfer between the flame and the underlying polymer.[1] This barrier effect is crucial in preventing further degradation of the polymer and the release of flammable volatiles.

  • Gas Phase Inhibition (Antimony Component): Although the primary mechanism is in the condensed phase, the antimony component can also contribute to flame retardancy in the gas phase. Upon heating, antimony compounds can react with halogenated species (if present) or decompose to form antimony trihalides or oxides, which act as radical scavengers in the flame, interrupting the combustion cycle.

Signaling Pathway of Synergistic Flame Retardancy

G cluster_polymer Polymer Matrix (e.g., PP) cluster_fr Flame Retardant System cluster_combustion Combustion Process cluster_mechanism Synergistic Flame Retardant Mechanism Polymer Polymer Volatiles Flammable Volatiles Polymer->Volatiles Generates Fuel IFR Intumescent FR (APP, PER, Melamine) CATBR Chrome Antimony Titanium Buff Rutile (P.Br. 24) IFR->CATBR Synergistic Interaction Char Expanded Insulating Char Layer IFR->Char Forms Char CATBR->IFR Catalyzes Decomposition CATBR->Char Promotes & Stabilizes Char Radical_Scavenging Gas Phase Radical Scavenging (Sb) CATBR->Radical_Scavenging Releases Antimony Species Heat Heat Source Heat->Polymer Initiates Decomposition Heat->IFR Initiates Decomposition Flame Sustained Flame Volatiles->Flame Feeds Combustion Char->Polymer Insulates & Protects Char->Volatiles Blocks Fuel Release Radical_Scavenging->Flame Inhibits Combustion Chemistry

Caption: Synergistic flame retardant mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the flame retardant properties of polymer composites containing this compound.

1. Preparation of Polymer Composites

A standardized method for preparing polymer composites for flammability testing is crucial for obtaining reproducible results.

  • Objective: To prepare homogenous polymer composite samples with a uniform dispersion of flame retardant additives.

  • Apparatus:

    • Twin-screw extruder

    • Injection molding machine or compression molder

    • Pelletizer

    • Drying oven

  • Procedure:

    • Dry the base polymer resin and all additives (Intumescent Flame Retardant, this compound) in a drying oven at a temperature and for a duration appropriate for the specific polymer to remove any moisture.

    • Pre-mix the dried polymer pellets and flame retardant additives in the desired weight ratios.

    • Melt-compound the mixture using a twin-screw extruder. The temperature profile of the extruder should be optimized for the specific polymer to ensure proper melting and mixing without causing thermal degradation of the polymer or additives.

    • Extrude the molten polymer blend through a die and cool the strand in a water bath.

    • Pelletize the cooled polymer strand.

    • Dry the compounded pellets thoroughly.

    • Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for the various flammability tests (e.g., UL-94, LOI, Cone Calorimeter).

Experimental Workflow for Polymer Composite Preparation

G Start Start: Raw Materials Drying 1. Drying of Polymer and Additives Start->Drying Mixing 2. Pre-mixing Drying->Mixing Extrusion 3. Melt Compounding (Twin-Screw Extruder) Mixing->Extrusion Cooling 4. Cooling of Extrudate Extrusion->Cooling Pelletizing 5. Pelletizing Cooling->Pelletizing Post_Drying 6. Drying of Pellets Pelletizing->Post_Drying Molding 7. Specimen Preparation (Injection/Compression Molding) Post_Drying->Molding End End: Test Specimens Molding->End

Caption: Workflow for preparing flame retardant polymer composites.

2. UL-94 Vertical Burn Test

This test evaluates the burning characteristics of a vertically oriented polymer specimen after the application of a small flame.

  • Objective: To classify the flammability of a material as V-0, V-1, or V-2 based on its self-extinguishing properties.

  • Apparatus:

    • UL-94 test chamber

    • Bunsen burner

    • Specimen holder

    • Timer

    • Surgical cotton

  • Procedure:

    • Condition a set of five specimens (typically 125 mm x 13 mm x desired thickness) at 23 °C and 50% relative humidity for 48 hours.

    • Mount a specimen vertically in the holder.

    • Place a layer of dry surgical cotton 300 mm below the specimen.

    • Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Record whether any flaming drips ignite the cotton.

    • Repeat the test for the remaining four specimens.

  • Classification Criteria:

    • V-0: Afterflame time for each specimen ≤ 10 s; total afterflame time for all five specimens ≤ 50 s; no flaming drips ignite the cotton.

    • V-1: Afterflame time for each specimen ≤ 30 s; total afterflame time for all five specimens ≤ 250 s; no flaming drips ignite the cotton.

    • V-2: Afterflame time for each specimen ≤ 30 s; total afterflame time for all five specimens ≤ 250 s; flaming drips may ignite the cotton.

3. Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material.

  • Objective: To quantify the flammability of a material as its LOI value. A higher LOI indicates a less flammable material.

  • Apparatus:

    • LOI apparatus (including a heat-resistant glass column, specimen holder, gas flow meters, and an igniter)

    • Oxygen and nitrogen gas cylinders

  • Procedure:

    • Place a test specimen (typically 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the specimen holder inside the glass column.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.

    • Ignite the top of the specimen with the igniter.

    • Observe the burning behavior of the specimen. The test is considered positive if the flame propagates for a certain distance or burns for a specific time.

    • Adjust the oxygen concentration in the gas mixture and repeat the test with a new specimen until the minimum oxygen concentration that supports combustion is determined.

    • The LOI is calculated as the percentage of oxygen in the final gas mixture.

4. Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

  • Objective: To obtain quantitative data on the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), and smoke production of a material.

  • Apparatus:

    • Cone calorimeter

  • Procedure:

    • Condition a flat specimen (typically 100 mm x 100 mm x desired thickness) to a constant weight at 23 °C and 50% relative humidity.

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Position the sample holder on the load cell below the conical radiant heater.

    • Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases evolved from the decomposing specimen.

    • The test continues until flaming ceases or for a predetermined duration.

    • The instrument continuously measures the oxygen concentration in the exhaust gas stream to calculate the heat release rate based on the principle of oxygen consumption calorimetry. Mass loss and smoke production are also recorded.

5. Thermogravimetric Analysis (TGA)

This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Objective: To evaluate the thermal stability and decomposition behavior of the flame-retardant polymer.

  • Apparatus:

    • Thermogravimetric analyzer

  • Procedure:

    • Place a small, precisely weighed sample (typically 5-10 mg) into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

    • The analysis is typically conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

    • The instrument records the sample mass as a function of temperature.

    • The resulting TGA curve provides information on the onset of decomposition, the rate of mass loss, and the amount of residual char at high temperatures.

Conclusion

This compound demonstrates significant potential as a synergistic flame retardant, particularly in combination with intumescent systems. Its mechanism of action, primarily in the condensed phase through the promotion and stabilization of a protective char layer, offers an effective means of enhancing the fire safety of polymeric materials. The provided experimental protocols offer a standardized framework for researchers and professionals to evaluate the performance of this and other flame retardant systems. Further research is warranted to fully quantify the performance of this compound in a wider range of polymer matrices to broaden its application in various industries.

References

Application Notes and Protocols for Dispersing Chrome Antimony Titanium Buff Rutile (PBr24) in Solvent-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

These application notes provide detailed protocols for the effective dispersion of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24) in solvent-based coating systems. Adherence to these guidelines will facilitate the development of stable, high-quality pigment dispersions with optimal coloristic properties.

Pigment Characterization

This compound (PBr24) is a complex inorganic color pigment (CICP) with a rutile crystal structure.[1][2] It is known for its reddish-yellow shade, excellent lightfastness, weather resistance, and heat stability.[1][2][3] Its "ease of dispersion" characteristic makes it suitable for a variety of solvent-based applications, including industrial, automotive, and architectural coatings.[1][4][2][3] PBr24 is compatible with a wide range of thermoplastic and thermosetting resins.[3]

Table 1: Typical Physical Properties of this compound (PBr24)

PropertyValueUnit
Chemical TypeCr-Sb-Ti Oxide-
C.I. NamePigment Brown 24-
C.I. Number77310-
Crystal StructureRutile-
Mean Particle Size~0.6 - 1.4µm
Specific Gravity~4.4 - 5.4g/cm³
Oil Absorption~15 - 28 g/100g
pH~6 - 9-
Heat Stability>800°C

Note: Values can vary between different commercial grades. Refer to the supplier's technical data sheet for specific information.[5]

Material and Equipment Selection

Solvents

The choice of solvent will depend on the specific resin system and application requirements. PBr24 is compatible with a wide range of common organic solvents. A blend of solvents is often used to optimize solubility, viscosity, and evaporation rates.

Table 2: Recommended Solvents for PBr24 Dispersions

Solvent ClassExamples
EstersEthyl Acetate, Butyl Acetate
KetonesMethyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK)
Aromatic HydrocarbonsXylene, Toluene
Glycol EthersPropylene Glycol Monomethyl Ether Acetate (PMA)
Wetting and Dispersing Additives

The selection of an appropriate wetting and dispersing agent is crucial for achieving a stable dispersion and preventing re-agglomeration of the pigment particles.[6][7][8] For inorganic pigments like PBr24 in solvent-based systems, polymeric dispersants with acidic or controlled flocculating functionalities are often effective.[9][10]

Table 3: Recommended Dispersant Chemistries for PBr24 in Solvent-Based Systems

Dispersant TypeChemistryRecommended Dosage (% on pigment weight)
PolymericHigh molecular weight copolymers with pigment affinic groups1 - 5
Controlled FlocculatingFatty acid oligomers2 - 8
Acidic CopolymerCopolymers with acidic functionalities1 - 5

Note: The optimal dosage should be determined experimentally through a ladder study. The dispersant demand can be estimated based on the pigment's specific surface area or oil absorption value.

Dispersion Equipment

The choice of dispersion equipment will depend on the desired fineness of grind and the viscosity of the mill base.

  • High-Speed Dispersers (HSD): Suitable for pre-mixing and for applications where a very fine particle size is not critical.[11]

  • Bead Mills: Recommended for achieving a fine and uniform particle size distribution, which is essential for high-gloss coatings and applications requiring maximum color strength.[11][12]

  • Three-Roll Mills: An alternative for high-viscosity pastes and when excellent dispersion quality is required.

Experimental Protocols

General Dispersion Workflow

The dispersion process for PBr24 in a solvent-based system typically involves three main stages: wetting, dispersing (grinding), and let-down.

Dispersion_Workflow cluster_0 Preparation cluster_1 Dispersion Stage cluster_2 Finalization A Weigh Raw Materials (Solvent, Dispersant, Pigment) B Premixing (Low-Speed) A->B Add Pigment Slowly C High-Speed Dispersion / Milling B->C Increase Shear D Let-Down (Add Resin, Additional Solvent) C->D Transfer Mill Base E Quality Control D->E Final Product

Caption: General workflow for dispersing PBr24.

Protocol 1: High-Speed Dispersion (HSD)

This protocol is suitable for initial screening of formulations and for applications where a Hegman gauge reading of 5-6 is acceptable.

Materials:

  • This compound (PBr24)

  • Selected solvent blend (e.g., Butyl Acetate/Xylene 1:1)

  • Wetting and dispersing agent

  • Binder resin solution

  • High-speed disperser with a Cowles blade

Procedure:

  • Preparation of the Mill Base:

    • Charge the dispersing vessel with the solvent blend and the wetting and dispersing agent.

    • Begin agitation at a low speed to create a vortex.

    • Gradually add the PBr24 pigment into the vortex to ensure proper wetting and avoid clumping.

  • Dispersion:

    • Once all the pigment is added, increase the disperser speed to achieve a peripheral tip speed of 18-25 m/s. The vortex should disappear and be replaced by a "doughnut" flow pattern.

    • Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base and use a cooling jacket if necessary to keep the temperature below 50°C.

  • Let-Down:

    • Reduce the disperser speed and slowly add the binder resin solution and any remaining solvent.

    • Mix at a low speed for an additional 10-15 minutes until the batch is homogeneous.

  • Quality Control:

    • Take a sample and perform quality control tests as described in Section 4.

Protocol 2: Bead Milling

This protocol is recommended for achieving a fine particle size distribution (Hegman > 7) for high-performance coatings.

Materials:

  • This compound (PBr24)

  • Selected solvent blend

  • Wetting and dispersing agent

  • Binder resin solution

  • Bead mill with ceramic grinding media (e.g., yttria-stabilized zirconia beads, 0.8-1.2 mm diameter)

Procedure:

  • Preparation of the Pre-mix:

    • Prepare a pre-mix using a high-speed disperser as described in Protocol 1, steps 1.1 and 1.2, but with a shorter dispersion time (10-15 minutes).

  • Milling:

    • Charge the bead mill with the grinding media (typically 70-80% of the mill chamber volume).

    • Pump the pre-mix through the bead mill. The flow rate and rotor speed should be adjusted to achieve the desired fineness of grind. Multiple passes may be necessary.[13]

    • Monitor the temperature of the mill base and use the mill's cooling system to maintain the optimal temperature range.

  • Let-Down:

    • Collect the milled pigment concentrate.

    • In a separate vessel, combine the pigment concentrate with the binder resin solution and any remaining solvent under low-speed agitation.

    • Mix until homogeneous.

  • Quality Control:

    • Perform quality control tests on the final dispersion.

Quality Control Protocols

Regular quality control is essential to ensure batch-to-batch consistency.

Table 4: Quality Control Tests for PBr24 Dispersions

ParameterTest MethodASTM Standard (where applicable)Acceptance Criteria
Fineness of GrindHegman GaugeASTM D1210Application dependent (e.g., > 6 for industrial coatings)
ViscosityKrebs-Stormer ViscometerASTM D562Within ± 5 KU of the standard
Color StrengthSpectrophotometer / VisualASTM D2244ΔE < 1.0 compared to standard
StabilityOven aging (e.g., 7 days at 50°C)-No significant change in viscosity, fineness, or color
Pigment ContentHigh-Speed CentrifugingASTM D2698Within ± 2% of the theoretical value
Fineness of Grind (Hegman Gauge) Procedure
  • Place a small amount of the dispersion in the deep end of the Hegman gauge channel.

  • Draw down the dispersion with the scraper blade at a steady rate.

  • Immediately observe the point at which a significant number of scratches or specks appear in the drawdown.

  • Read the corresponding value on the Hegman scale.

Color Strength Comparison Procedure
  • Prepare a let-down of the test sample and the standard dispersion in a white base paint at a specified pigment-to-white pigment ratio.

  • Apply drawdowns of both the test and standard let-downs side-by-side on a sealed chart.

  • Allow the drawdowns to dry completely.

  • Visually compare the color and/or measure the color difference using a spectrophotometer.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key interactions and dependencies in the dispersion process.

Dispersion_Factors cluster_pigment Pigment Properties cluster_formulation Formulation Components cluster_process Process Parameters cluster_output Dispersion Quality P_Size Particle Size F_Dispersant Dispersant P_Size->F_Dispersant Influences Selection & Dosage P_Surface Surface Chemistry P_Surface->F_Dispersant Influences Selection & Dosage P_OA Oil Absorption P_OA->F_Dispersant Influences Selection & Dosage F_Solvent Solvent F_Resin Resin F_Solvent->F_Resin Compatibility O_Stability Stability F_Dispersant->O_Stability Prevents Flocculation Proc_Shear Shear Force O_Fineness Fineness of Grind Proc_Shear->O_Fineness Determines Proc_Time Dispersion Time Proc_Time->O_Fineness Affects Proc_Temp Temperature O_Viscosity Viscosity Proc_Temp->O_Viscosity Influences O_Color Color Strength O_Fineness->O_Color Impacts

Caption: Factors influencing dispersion quality.

References

Application Notes and Protocols for Formulating Exterior Durable Coatings with Pigment Brown 24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and evaluating high-performance, exterior durable coatings utilizing Pigment Brown 24. This pigment, a chrome antimony titanium buff rutile, is renowned for its exceptional durability and color stability in demanding applications.[1][2][3][4]

Introduction to Pigment Brown 24

Pigment Brown 24 (C.I. 77310) is a complex inorganic color pigment (CICP) synthesized at high temperatures.[1][5] Its rutile crystal structure contributes to its outstanding properties, making it an ideal choice for coatings that require long-term performance in harsh exterior environments.[2][3][6] Key characteristics include excellent lightfastness, weather resistance, heat stability, and chemical inertness.[5][6][7][8][9][10][11][12][13][14][15] It is non-bleeding and non-migratory, ensuring the integrity of the coating film over time.[6][7][11][16]

Properties of Pigment Brown 24

A summary of the typical physical and resistance properties of Pigment Brown 24 is presented below. These properties underscore its suitability for high-performance exterior coatings.

PropertyTypical ValueReference
Chemical Composition Chrome Antimony Titanium Oxide (Cr/Sb/Ti Oxide)[5][6][10][11]
C.I. Name Pigment Brown 24[6][7][17]
C.I. Number 77310[6][7][8]
CAS Number 68186-90-3[5][6][7]
Crystal Structure Rutile[2][3][5][6]
Heat Stability > 800 °C (up to 1000 °C)[1][11][12][14][17]
Lightfastness (1-8) 8 (Excellent)[2][6][8][11][12][17]
Weather Resistance (1-5) 5 (Excellent)[2][3][6][17]
Acid Resistance (1-5) 5 (Excellent)[2][6][17]
Alkali Resistance (1-5) 5 (Excellent)[2][6][12][17]
Oil Absorption ( g/100g ) 10 - 28[1][6][17]
Density (g/cm³) 4.4 - 5.4[1][5][6][11][17]
Mean Particle Size (µm) ~0.7 - 2.5[6][16][17]

Experimental Protocols

Starting Point Formulation for a Solvent-Borne Exterior Coating

This protocol provides a starting point for a conventional solvent-borne exterior durable coating based on a thermosetting acrylic resin. Adjustments may be necessary depending on the specific resin system and performance requirements.

Materials and Equipment:

  • Pigment Brown 24

  • Thermosetting Acrylic Resin

  • Melamine-Formaldehyde Crosslinking Resin

  • Appropriate Solvents (e.g., Xylene, Butyl Acetate)

  • Dispersing Agent

  • Flow and Leveling Agent

  • UV Absorber and Hindered Amine Light Stabilizer (HALS)

  • High-speed disperser with a Cowles blade

  • Laboratory scale

  • Paint shaker or roller

  • Viscometer

Procedure:

  • Preparation of the Mill Base:

    • To a suitable mixing vessel, add the acrylic resin and a portion of the solvent.

    • Under slow agitation, add the dispersing agent and mix until fully incorporated.

    • Gradually add the Pigment Brown 24 powder to the resin/solvent mixture.

    • Increase the speed of the high-speed disperser to achieve a vortex. The tip speed of the blade should be approximately 18-25 m/s.

    • Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C. Check for fineness of grind using a Hegman gauge; a reading of 6-7 is typically acceptable.

  • Let-Down and Completion:

    • Reduce the mixing speed and add the remaining acrylic resin and solvents.

    • Add the melamine-formaldehyde crosslinking resin.

    • Incorporate the flow and leveling agent, UV absorber, and HALS under gentle agitation.

    • Mix for an additional 10-15 minutes to ensure homogeneity.

    • Adjust the viscosity to the desired range using the appropriate solvent.

Protocol for Durability Testing of Formulated Coating

This protocol outlines the key steps for evaluating the exterior durability of the coating formulated with Pigment Brown 24.

1. Substrate Preparation:

  • Select appropriate test panels (e.g., phosphated steel, aluminum).

  • Thoroughly clean and degrease the panels according to standard procedures (e.g., ASTM D609).

2. Coating Application:

  • Apply the formulated coating to the prepared panels using a method that ensures a uniform dry film thickness (DFT), such as spray application or a film applicator.

  • Target a DFT typical for the intended application (e.g., 25-50 µm).

  • Allow the coated panels to flash-off at ambient temperature for the recommended time.

  • Cure the panels in an oven according to the resin manufacturer's specifications (e.g., 30 minutes at 130°C).

3. Accelerated Weathering:

  • Expose the cured panels in a xenon-arc accelerated weathering apparatus according to ASTM G155.[18] This standard is a common method for evaluating the effects of sunlight, moisture, and heat.[18]

  • Alternatively, a fluorescent UV-condensation apparatus (QUV) can be used following ASTM G154 for screening purposes.[19]

  • Exposure Cycle: A common cycle for automotive and industrial coatings is SAE J2527, which involves cycles of light, dark, and water spray.

  • Duration: The total exposure time will depend on the expected service life of the coating. A common duration for initial testing is 1000-2000 hours.

4. Performance Evaluation:

  • Periodically remove the panels from the weathering chamber (e.g., every 500 hours) for evaluation.

  • Gloss Retention (ASTM D523): Measure the 60° gloss of the exposed and unexposed areas of the panel. Calculate the percentage of gloss retention.

  • Color Change (ASTM D2244): Measure the color difference (ΔE*) between the exposed and unexposed areas using a spectrophotometer.

  • Adhesion (ASTM D3359): Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test.

  • Chalking (ASTM D4214): Evaluate the degree of chalking on the coating surface.

  • Blistering (ASTM D714): Assess the degree of blistering on the coating surface.

  • Cracking (ASTM D661): Evaluate the degree of cracking on the coating surface.

Visualizations

G cluster_formulation Formulation Stage cluster_testing Testing & Evaluation Stage Resin_Solvent 1. Resin & Solvent Addition Dispersant 2. Dispersant Incorporation Resin_Solvent->Dispersant Pigment 3. Pigment Brown 24 Addition Dispersant->Pigment Dispersion 4. High-Speed Dispersion Pigment->Dispersion Letdown 5. Let-Down with Remaining Components Dispersion->Letdown Additives 6. Additive Incorporation (UV Stabilizers, etc.) Letdown->Additives Viscosity 7. Viscosity Adjustment Additives->Viscosity Substrate A. Substrate Preparation Viscosity->Substrate Formulated Coating Application B. Coating Application & Curing Substrate->Application Weathering C. Accelerated Weathering (ASTM G155) Application->Weathering Evaluation D. Performance Evaluation Weathering->Evaluation Gloss Gloss Retention (ASTM D523) Evaluation->Gloss Color Color Change (ASTM D2244) Evaluation->Color Adhesion Adhesion (ASTM D3359) Evaluation->Adhesion

Caption: Workflow for Formulating and Testing Exterior Coatings with Pigment Brown 24.

G cluster_properties Inherent Properties PBr24 Pigment Brown 24 (this compound) Lightfastness Excellent Lightfastness PBr24->Lightfastness Weathering Superior Weather Resistance PBr24->Weathering Heat_Stability High Heat Stability PBr24->Heat_Stability Chemical_Inertness Chemical Inertness PBr24->Chemical_Inertness Durability Exceptional Exterior Durability Lightfastness->Durability Weathering->Durability Heat_Stability->Durability Chemical_Inertness->Durability

Caption: Key Properties of Pigment Brown 24 Contributing to Exterior Durability.

References

Troubleshooting & Optimization

Optimizing calcination parameters for desired color properties in PBr24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of the inorganic pigment PBr24 (Chrome Antimony Titanate). The focus is on controlling the calcination parameters to achieve desired color properties.

Troubleshooting Guide

This guide addresses common issues encountered during the calcination of PBr24 precursors to achieve a consistent and desired color outcome.

Issue 1: Final color is off-spec (e.g., too pale, too dark, or wrong hue).

  • Possible Cause 1.1: Incorrect Calcination Temperature. The calcination temperature is a critical factor in determining the final crystal structure and, consequently, the color of the pigment.[1][2][3][4][5]

    • Solution: Verify the furnace temperature profile. Calibrate the furnace thermocouple to ensure accuracy. Refer to the table below for the expected color of PBr24 at different temperature ranges. Adjust the temperature based on the observed color deviation. For instance, an increase in temperature can lead to a darker or more reddish hue in some inorganic pigments.[2][5]

  • Possible Cause 1.2: Inconsistent or Incorrect Calcination Time. The duration of the calcination process affects the completeness of the solid-state reaction and crystal growth.

    • Solution: Ensure the calcination time is consistent across batches. If the reaction is incomplete, the color may appear pale or uneven. Increasing the calcination time at the target temperature can help achieve a more uniform and intense color. However, excessively long calcination times can lead to particle sintering and a shift in color.

  • Possible Cause 1.3: Inhomogeneous Precursor Mixture. If the raw materials (e.g., oxides of chromium, antimony, and titanium) are not intimately mixed, localized variations in stoichiometry can occur, leading to a non-uniform color.

    • Solution: Improve the mixing process of the precursor materials. Techniques such as ball milling can ensure a homogeneous mixture before calcination.

  • Possible Cause 1.4: Uncontrolled Furnace Atmosphere. The presence of reducing or oxidizing gasses in the furnace can influence the oxidation states of the metal ions and affect the final color.

    • Solution: Control the furnace atmosphere. For PBr24, calcination is typically carried out in an oxidizing atmosphere (e.g., air). Ensure adequate airflow through the furnace.

Issue 2: Color is inconsistent across different batches.

  • Possible Cause 2.1: Variation in Raw Material Quality. Impurities or variations in the particle size of the precursor materials can lead to batch-to-batch color differences.

    • Solution: Use high-purity raw materials from a consistent supplier. Characterize the particle size distribution of the precursors to ensure it is within the specified range.

  • Possible Cause 2.2: Fluctuations in Calcination Parameters. Even minor variations in temperature, ramp rate, or calcination time between batches can result in noticeable color differences.

    • Solution: Implement a strict and well-documented standard operating procedure (SOP) for the calcination process. Regularly calibrate and maintain the calcination furnace.

  • Possible Cause 2.3: Inconsistent Cooling Rate. The rate at which the pigment is cooled after calcination can influence its final properties.

    • Solution: Standardize the cooling procedure. A controlled cooling rate is recommended over rapid quenching or slow, uncontrolled cooling.

Frequently Asked Questions (FAQs)

Q1: What is PBr24, and what are its typical color properties?

A1: PBr24 is the Colour Index name for Chrome Antimony Titanate, an inorganic pigment with the chemical formula (Ti,Cr,Sb)O2.[6] It is known for its excellent lightfastness and opacity.[7][8][9] The typical color of PBr24 is a buff, golden-orange, or buttery yellow hue.[7][10] It is often used as a non-toxic replacement for Naples Yellow.[7][9][10]

Q2: How does calcination temperature affect the color of PBr24?

A2: Calcination temperature is a primary determinant of the final color of PBr24. While specific data for PBr24 is proprietary to manufacturers, general principles for inorganic pigments suggest that as the calcination temperature increases, the color can become more intense and may shift in hue.[1][2][3] For many oxide-based pigments, higher temperatures promote the formation of the desired crystal lattice and can lead to a cleaner, more vibrant color, up to an optimal point.[3] Beyond this point, the color may darken or change undesirably.[2][5]

Q3: What is the typical calcination temperature range for inorganic pigments like PBr24?

A3: The calcination temperature for complex inorganic color pigments (CICPs) like PBr24 typically falls within the range of 800°C to 1200°C.[11] The exact temperature depends on the specific formulation and desired color.

Q4: Can I change the hue of PBr24 by altering the calcination parameters?

A4: Yes, to a certain extent. Modifying the calcination temperature and time can cause shifts in the Lab* color values.[1][12] For instance, increasing the temperature might increase the redness (a) or yellowness (b) of the pigment. However, significant changes in hue are more commonly achieved by adjusting the stoichiometry of the precursor materials.

Data Presentation

Table 1: Hypothetical Influence of Calcination Temperature on PBr24 Color Properties

Calcination Temperature (°C)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)Visual Appearance
80085+10+40Pale Yellowish-Buff
90082+15+45Buff
100078+20+50Golden Yellow
110075+22+48Reddish-Yellow

Note: This table presents hypothetical data for illustrative purposes, based on general trends observed in inorganic pigment calcination.

Experimental Protocols

Protocol 1: Standard Calcination of PBr24 Precursors

  • Precursor Preparation:

    • Accurately weigh stoichiometric amounts of high-purity TiO₂, Cr₂O₃, and Sb₂O₃.

    • Combine the oxides in a high-density alumina crucible.

    • Thoroughly mix the precursors using a planetary ball mill for 1 hour to ensure homogeneity.

  • Calcination:

    • Place the crucible containing the mixed precursors in a programmable muffle furnace.

    • Heat the furnace to the target temperature (e.g., 1000°C) at a controlled ramp rate of 5°C/minute.

    • Hold the furnace at the target temperature for a specified duration (e.g., 2 hours).

  • Cooling and Post-Processing:

    • Allow the furnace to cool to room temperature at a controlled rate.

    • Remove the calcined pigment from the crucible.

    • Gently grind the pigment using a mortar and pestle to break up any agglomerates.

    • Store the final PBr24 pigment in a labeled, airtight container.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for PBr24 Color Optimization start Color Deviation (Off-Spec) q1 Consistent Issue Across Batches? start->q1 q2 Check Calcination Temperature Profile q1->q2 Yes q4 Verify Raw Material Quality q1->q4 No q3 Analyze Precursor Homogeneity q2->q3 Temp OK sol1 Calibrate Furnace & Adjust Temperature q2->sol1 sol2 Optimize Mixing (e.g., Ball Milling) q3->sol2 end1 Color Corrected q3->end1 Homogeneity OK sol3 Standardize Raw Material Sourcing q4->sol3 sol4 Review & Standardize Calcination SOP q4->sol4 Quality OK sol1->end1 sol2->end1 sol3->end1 sol4->end1

Caption: Troubleshooting workflow for PBr24 color optimization.

G cluster_1 Relationship Between Calcination Parameters and PBr24 Properties Temp Calcination Temperature Crystal Crystal Structure & Particle Size Temp->Crystal Time Calcination Time Time->Crystal Atmosphere Furnace Atmosphere Atmosphere->Crystal Color Final Color Properties (L*a*b*) Crystal->Color

Caption: Key parameters influencing PBr24 color properties.

References

Controlling particle size distribution during Chrome Antimony Titanium Buff Rutile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size distribution during the synthesis of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24).

Troubleshooting Guide

This section addresses common issues encountered during synthesis that can affect particle size distribution.

Issue Potential Cause(s) Recommended Solution(s)
Broad Particle Size Distribution 1. Inhomogeneous mixing of precursors.2. Non-uniform temperature during calcination.3. Agglomeration of particles during synthesis or cooling.[1]1. Implement a thorough mechanical mixing or milling step for the raw materials (Titanium Dioxide, Chromium (III) Oxide, and Antimony Oxide) before calcination.2. Ensure the calcination furnace has uniform heat distribution. Use a programmable furnace with multiple heating zones if available.3. Consider post-synthesis milling (wet or dry) to break up agglomerates and narrow the particle size distribution.[2][3]
Particle Size is Too Large 1. Calcination temperature is too high.2. Calcination time is too long.3. Insufficient amount of crystal growth inhibitors or modifiers.1. Reduce the calcination temperature. Higher temperatures promote crystal growth and larger particles.[4][5][6][7][8]2. Decrease the duration of the calcination step.3. Introduce modifiers like NiO, which can reduce particle growth rates.[9]
Particle Size is Too Small 1. Calcination temperature is too low.2. Calcination time is too short.3. Presence of excess mineralizers that accelerate nucleation but not growth.1. Increase the calcination temperature within the recommended range (1000°C to 1200°C) to promote crystal growth.[9]2. Extend the calcination time to allow for further particle growth.3. Adjust the concentration of mineralizers like Al₂O₃ and ZnO, which can lower the temperature required for rutile formation.[9]
Poor Dispersibility of Pigment 1. Strong agglomeration of primary particles.2. Unfavorable surface chemistry of the pigment particles.1. Employ a post-synthesis milling step, preferably wet milling, to break down agglomerates and improve dispersion.[2][10]2. Introduce surface-modifying agents during the synthesis or milling process to improve compatibility with the target application medium.[11]
Inconsistent Batch-to-Batch Particle Size 1. Variations in raw material quality (e.g., precursor particle size, purity).2. Inconsistent calcination parameters (temperature, ramp rate, time).3. Inconsistent milling process parameters.1. Ensure consistent quality and particle size of raw materials for each batch.2. Precisely control and document all calcination parameters for reproducibility.3. Standardize the milling process, including media type, milling time, and speed.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental process for synthesizing this compound?

A1: The synthesis is typically achieved through a solid-state reaction.[9] Finely divided Titanium Dioxide (TiO₂), Chromium (III) Oxide (Cr₂O₃), and Antimony Oxide (Sb₂O₃) are intimately mixed and then subjected to high-temperature calcination, generally between 1000°C and 1200°C.[9] During this process, chromium and antimony ions substitute titanium ions in the rutile crystal lattice, forming the stable pigment.[9][12]

Q2: How does calcination temperature affect the final particle size?

A2: Calcination temperature is a critical factor influencing particle size. Generally, as the calcination temperature increases, the particle size of the resulting pigment also increases.[4][5][6][7][8] Higher temperatures provide more energy for crystal growth, leading to larger primary particles and potentially more agglomeration.

Q3: What is the role of "modifiers" or "mineralizers" in the synthesis?

A3: Modifiers, such as Al₂O₃, ZnO, NiO, and MnO, are added in small quantities (≤5 wt%) to fine-tune the pigment's properties.[9] Some, like Al₂O₃ and ZnO, act as mineralizers, which can lower the temperature required for the formation of the rutile phase and accelerate nucleation.[9] Others, like NiO, can inhibit particle growth, while MnO can shift the color towards a reddish-brown hue.[9]

Q4: Should I use wet or dry milling to control particle size after synthesis?

A4: The choice between wet and dry milling depends on the desired final particle size and application requirements.

  • Wet Milling: Is generally more effective for achieving finer particle sizes (submicron) and a narrower particle size distribution.[2][3][10] It also minimizes dust generation and can be advantageous for heat-sensitive materials due to the cooling effect of the liquid medium.[3][13]

  • Dry Milling: Is often more cost-effective and involves a simpler process.[2][3] It is suitable for reducing particle sizes to the micron range and is preferred when the introduction of a liquid is undesirable.[14]

Comparison of Wet and Dry Milling

FeatureWet MillingDry Milling
Particle Size Reduction Can achieve finer, submicron sizes.[2][10]Generally limited to micron-sized particles.[14]
Process Complexity More complex due to the use of a liquid medium and subsequent drying steps.[2][10]Simpler process and equipment setup.[2]
Cost Higher operational and capital costs.[2][14]Lower cost.[2][3]
Heat Generation Lower due to the cooling effect of the liquid.[3][13]Higher due to friction, which can be a concern for heat-sensitive materials.[2]
Dust Production Minimal, as particles are suspended in a liquid.[2][3]Can be significant, requiring dust control measures.[2]

Q5: How does the particle size of the raw materials affect the final product?

A5: The particle size and distribution of the precursor materials (TiO₂, Cr₂O₃, Sb₂O₃) can significantly impact the homogeneity of the mixture and the kinetics of the solid-state reaction. Using finely divided and uniformly sized raw materials promotes a more uniform reaction and can lead to a more consistent final particle size distribution.

Experimental Protocols & Workflows

General Synthesis Protocol

A detailed methodology for a typical solid-state synthesis of this compound is outlined below.

G cluster_0 Pre-Calcination cluster_1 Calcination cluster_2 Post-Calcination start Start: Raw Material Preparation mix 1. Precursor Mixing (TiO₂, Cr₂O₃, Sb₂O₃) + Modifiers start->mix mill1 2. Initial Milling (Optional) (Dry or Wet) mix->mill1 dry 3. Drying (If wet milled) mill1->dry calcine 4. High-Temperature Calcination (1000°C - 1200°C) dry->calcine cool 5. Cooling calcine->cool mill2 6. Final Milling (Particle Size Reduction) cool->mill2 analyze 7. Characterization (Particle Size Analysis, Colorimetry) mill2->analyze finish End: Final Pigment Powder analyze->finish

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for Particle Size Control

The following diagram illustrates a logical approach to troubleshooting common particle size issues.

G cluster_large Particle Size Too Large cluster_small Particle Size Too Small issue Problem Identified: Unacceptable Particle Size Distribution q_temp_high Is calcination temperature too high? issue->q_temp_high q_temp_low Is calcination temperature too low? issue->q_temp_low s_reduce_temp Action: Reduce Calcination Temperature q_temp_high->s_reduce_temp Yes q_time_long Is calcination time too long? q_temp_high->q_time_long No s_reduce_time Action: Reduce Calcination Time q_time_long->s_reduce_time Yes q_agglom Is there evidence of agglomeration? q_time_long->q_agglom No s_mill Action: Implement/Optimize Post-Calcination Milling q_agglom->s_mill Yes q_agglom->s_mill s_increase_temp Action: Increase Calcination Temperature q_temp_low->s_increase_temp Yes q_time_short Is calcination time too short? q_temp_low->q_time_short No s_increase_time Action: Increase Calcination Time q_time_short->s_increase_time Yes

Caption: Troubleshooting flowchart for particle size issues.

References

Technical Support Center: Enhancing Polymer Composite Thermal Stability with Rutile Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of polymer composites incorporating rutile (TiO₂) pigments.

Frequently Asked Questions (FAQs)

Q1: Can the incorporation of rutile pigments always improve the thermal stability of my polymer composite?

Not necessarily. While rutile pigments can enhance thermal stability by acting as a heat barrier, their effect is highly dependent on several factors including the polymer matrix, the concentration of the rutile pigment, the particle size, and the quality of dispersion.[1][2] In some cases, particularly with inadequate dispersion or the presence of moisture, rutile nanoparticles can even accelerate thermal and hydrolytic degradation.[1][2]

Q2: What is the optimal concentration of rutile pigment for improving thermal stability?

The optimal concentration varies depending on the specific polymer system and the desired properties. For instance, in polystyrene nanocomposites, an increase in TiO₂ content up to 10% has been shown to shift the decomposition temperature from 450°C to 480°C.[3] However, higher concentrations can lead to agglomeration, which can negatively impact both thermal and mechanical properties. It is crucial to perform a concentration-dependent study for your specific polymer system.

Q3: Why is the surface treatment of rutile pigments important?

Surface treatment is critical for improving the compatibility between the hydrophilic rutile pigment and a hydrophobic polymer matrix.[4][5] Proper surface modification can enhance dispersion, reduce particle agglomeration, and improve interfacial adhesion, all of which contribute to better thermal stability.[4][6][7] Untreated rutile can have poor interaction with the polymer, leading to decreased performance.

Q4: Can the crystalline phase of TiO₂ affect the thermal stability of the composite?

Yes, the crystalline phase of TiO₂ plays a role. Rutile is the most thermodynamically stable phase of TiO₂ and generally offers excellent thermal stability.[8] While anatase, another crystalline form, can have higher photocatalytic activity, this can sometimes lead to polymer degradation under UV exposure, which can indirectly affect thermal stability over the product's lifetime.[1]

Q5: How can I measure the thermal stability of my polymer composite?

Thermogravimetric Analysis (TGA) is the most common technique used to evaluate the thermal stability of polymers and their composites.[9][10][11] TGA measures the change in mass of a sample as a function of temperature, providing key data points such as the onset temperature of degradation and the temperature of maximum degradation rate.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Decreased thermal stability after adding rutile pigment. 1. Poor Dispersion/Agglomeration: Rutile nanoparticles are agglomerated, leading to poor interfacial interaction with the polymer matrix and creating stress concentration points.1.a. Improve Mixing: Utilize high-shear mixing, ultrasonication, or a combination of both during the composite preparation to break down agglomerates. 1.b. Surface Treatment: Apply a suitable surface treatment to the rutile particles to improve their compatibility with the polymer matrix (see Experimental Protocols section).[4]
2. Moisture Content: The presence of moisture on the surface of the rutile particles can accelerate hydrolytic degradation of the polymer at elevated temperatures.[1][2]2.a. Drying: Thoroughly dry the rutile pigment in a vacuum oven before incorporation into the polymer. 2.b. Hydrophobic Surface Treatment: Use a hydrophobic surface treatment to reduce moisture absorption by the rutile particles.[4][5]
3. Photocatalytic Degradation: The inherent photocatalytic activity of TiO₂ can cause degradation of the polymer matrix, especially under UV exposure, which can compromise thermal stability.3.a. Surface Coating: Coat the rutile particles with a thin, inert layer of silica (SiO₂) or alumina (Al₂O₃) to suppress their photocatalytic activity.[6][7]
Inconsistent TGA results for the same composite formulation. 1. Inhomogeneous Dispersion: The distribution of rutile particles is not uniform throughout the polymer matrix, leading to variations in thermal stability depending on the section of the sample being tested.1.a. Optimize Processing Parameters: Adjust mixing time, speed, and temperature during composite preparation to ensure a more homogeneous dispersion. 1.b. Characterize Dispersion: Use techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to verify the dispersion quality.
2. Variability in Raw Materials: Batch-to-batch variations in the rutile pigment (e.g., particle size, surface area) or the polymer can affect the thermal properties of the composite.2.a. Material Characterization: Characterize incoming raw materials to ensure consistency.
Poor mechanical properties in addition to poor thermal stability. 1. Weak Interfacial Adhesion: Lack of strong chemical or physical bonding between the rutile pigment and the polymer matrix.1.a. Use of Coupling Agents: Employ silane coupling agents or other compatibilizers that can form chemical bonds with both the rutile surface and the polymer chains. 1.b. Functionalization of Polymer: Modify the polymer chains with functional groups that can interact with the rutile surface.

Quantitative Data Summary

The following tables summarize the impact of rutile pigments on the thermal stability of various polymer composites as determined by Thermogravimetric Analysis (TGA).

Table 1: TGA Data for Polystyrene (PS)/Rutile TiO₂ Nanocomposites

SampleTonset (°C)Tmax (°C)
Pure PS450-
PS / 10% TiO₂480-
Data extracted from a study on polystyrene nanocomposites, highlighting a significant increase in decomposition temperature with the addition of rutile TiO₂.[3]

Table 2: TGA Decomposition Temperatures for PLA and PLA/Rutile TiO₂ Nanocomposites Before and After Weathering

SampleT5% (°C)T50% (°C)Tmax (°C)
PLA/0 h332359362
PLA/TiO₂/0 h239307318
PLA/TiO₂/2000 h295342357
This table shows that in this particular study, the initial thermal stability of PLA decreased with the addition of TiO₂, but improved after weathering.[2] This highlights the complexity of the interactions.

Table 3: Decomposition Temperatures of Surface-Modified Rutile-TiO₂ Nanoparticles

SampleDrastic Thermal Decomposition Temperature (°C)
Pure Rutile-TiO₂~186
1% AKD-modified Rutile-TiO₂253
3% AKD-modified Rutile-TiO₂261
5% AKD-modified Rutile-TiO₂270
This table demonstrates the significant improvement in the thermal stability of rutile nanoparticles themselves after surface modification with Alkyl Ketene Dimer (AKD).[4]

Experimental Protocols

Protocol 1: Surface Modification of Rutile Pigments with Alkyl Ketene Dimer (AKD)

This protocol describes a method for the surface modification of rutile-TiO₂ nanoparticles to improve their hydrophobicity and thermal stability.[4]

Materials:

  • Rutile-TiO₂ nanoparticles

  • Alkyl Ketene Dimer (AKD)

  • Toluene

  • Ethanol

  • Deionized water

Equipment:

  • Beakers and magnetic stirrer

  • Ultrasonicator

  • Centrifuge

  • Oven

Procedure:

  • Disperse a specific amount of rutile-TiO₂ nanoparticles in toluene using ultrasonication for 30 minutes to form a stable suspension.

  • Dissolve the desired weight percentage of AKD (e.g., 1%, 3%, 5% relative to TiO₂) in toluene in a separate beaker.

  • Add the AKD solution to the TiO₂ suspension and stir the mixture at 60°C for 4 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the surface-modified TiO₂ nanoparticles from the solution by centrifugation.

  • Wash the collected particles multiple times with ethanol and deionized water to remove any unreacted AKD and solvent.

  • Dry the final product in an oven at 80°C for 12 hours.

Protocol 2: Preparation of Polymer/Rutile Composite via Melt Mixing

This protocol outlines a general procedure for preparing polymer composites with rutile pigments using a melt mixing technique.[2]

Materials:

  • Polymer pellets (e.g., Polylactic Acid - PLA)

  • Dried, surface-modified or unmodified rutile-TiO₂ nanoparticles

Equipment:

  • Oven

  • Internal mixer (e.g., Brabender Plastograph)

  • Compression molder

  • Hydraulic press

Procedure:

  • Dry the polymer pellets and the rutile-TiO₂ nanoparticles in an oven at a temperature appropriate for the polymer (e.g., 60°C for PLA) overnight to remove any moisture.[2]

  • Set the internal mixer to the desired processing temperature (e.g., 170°C for PLA) and screw speed (e.g., 30 rpm).[2]

  • Add the dried polymer pellets to the mixer and allow them to melt and homogenize.

  • Gradually add the pre-weighed amount of dried rutile-TiO₂ nanoparticles to the molten polymer.

  • Continue mixing for a specified time (e.g., 10 minutes) to ensure uniform dispersion of the nanoparticles.[2]

  • Remove the resulting composite from the mixer.

  • To prepare test specimens, place the composite material into a mold and compression mold it at the same temperature for a specific time (e.g., 5 minutes) and pressure (e.g., 50 bar) using a hydraulic press.[2]

  • Allow the molded sample to cool to room temperature before characterization.

Visualizations

Experimental_Workflow cluster_pigment_prep Pigment Preparation cluster_composite_prep Composite Preparation cluster_characterization Characterization Rutile Rutile Pigment Drying Drying Rutile->Drying Surface_Mod Surface Modification Drying->Surface_Mod Optional but Recommended Melt_Mixing Melt Mixing Surface_Mod->Melt_Mixing Polymer Polymer Matrix Polymer_Drying Drying Polymer->Polymer_Drying Polymer_Drying->Melt_Mixing Compression_Molding Compression Molding Melt_Mixing->Compression_Molding Composite Final Composite Compression_Molding->Composite TGA TGA Analysis Composite->TGA SEM_TEM SEM/TEM Analysis Composite->SEM_TEM Mechanical_Testing Mechanical Testing Composite->Mechanical_Testing

Caption: Experimental workflow for preparing and characterizing polymer/rutile composites.

Troubleshooting_Logic Start Poor Thermal Stability Check_Dispersion Is Dispersion Homogeneous? Start->Check_Dispersion Check_Moisture Was Pigment Dried? Check_Dispersion->Check_Moisture Yes Improve_Mixing Action: Improve Mixing/Sonication Check_Dispersion->Improve_Mixing No Check_Surface_Treatment Is Surface Treatment Applied? Check_Moisture->Check_Surface_Treatment Yes Dry_Pigment Action: Dry Pigment Thoroughly Check_Moisture->Dry_Pigment No Apply_Surface_Treatment Action: Apply Surface Treatment Check_Surface_Treatment->Apply_Surface_Treatment No Re_Evaluate Re-evaluate Thermal Stability Check_Surface_Treatment->Re_Evaluate Yes Improve_Mixing->Re_Evaluate Apply_Surface_Treatment->Re_Evaluate Dry_Pigment->Re_Evaluate

Caption: Troubleshooting logic for addressing poor thermal stability in rutile-polymer composites.

References

Minimizing agglomeration of Chrome Antimony Titanium Buff Rutile particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the agglomeration of Chrome Antimony Titanium Buff Rutile (PBr 24) particles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PBr 24), and why is it prone to agglomeration?

This compound is a complex inorganic pigment with a rutile crystalline structure, composed of oxides of chromium, antimony, and titanium.[1] Its high surface energy and van der Waals forces make the fine particles thermodynamically unstable in liquid suspension, leading to the formation of agglomerates to reduce the overall surface area. This agglomeration can negatively impact the pigment's performance, affecting properties like color strength, gloss, and hiding power.

Q2: What are the primary methods to prevent agglomeration of PBr 24 particles?

The two main strategies for preventing agglomeration are mechanical dispersion and chemical stabilization.

  • Mechanical Dispersion: This involves using high-shear forces to break down agglomerates into smaller, primary particles. Common techniques include high-speed dispersers, bead mills, and ultrasonication.[2]

  • Chemical Stabilization: This method involves the use of additives, such as surfactants and dispersing agents, that adsorb onto the particle surfaces. These agents create repulsive forces between particles, preventing them from re-agglomerating. This stabilization can be achieved through electrostatic repulsion, steric hindrance, or a combination of both.[3][4]

Q3: How does pH influence the dispersion of PBr 24 particles?

The pH of the suspension plays a critical role in the stability of PBr 24 dispersions, as it affects the surface charge of the particles. The isoelectric point (IEP) is the pH at which the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration. For rutile TiO2, a major component of PBr 24, the IEP is typically in the range of pH 4.5-6.0.[5] Adjusting the pH away from the IEP increases the surface charge (either positive in acidic conditions or negative in alkaline conditions), leading to greater electrostatic repulsion and improved dispersion. The optimal pH for PBr 24 is generally in the range of 6-9.[6][7]

Q4: What types of surfactants are effective for dispersing PBr 24 particles?

Both ionic and non-ionic surfactants can be used to stabilize PBr 24 dispersions.

  • Ionic Surfactants (e.g., sodium dodecyl sulfate - SDS): These provide electrostatic stabilization by creating a charged layer around the particles.

  • Non-ionic Surfactants (e.g., polyethylene glycol): These provide steric stabilization by forming a physical barrier of adsorbed polymer chains that prevents particles from approaching each other.

The choice of surfactant depends on the specific solvent system and the desired properties of the final formulation.

Troubleshooting Guides

Problem: Poor dispersion and visible agglomerates in the suspension.

Possible Cause Troubleshooting Steps
Insufficient Mechanical Energy Increase the mixing speed or duration of high-shear mixing or ultrasonication. For bead mills, consider using smaller grinding media or increasing the milling time.[2]
Incorrect pH Measure the pH of the suspension and adjust it to be outside the isoelectric point (typically pH 6-9 for PBr 24).[6][7]
Inadequate Surfactant Concentration Gradually increase the concentration of the surfactant or dispersing agent. An optimal concentration is necessary to ensure complete surface coverage of the particles.[8]
Poor Wetting of Particles Ensure the particles are properly wetted by the solvent before applying high shear. A wetting agent can be used to reduce the surface tension of the liquid.[4][9]

Problem: Re-agglomeration of particles after initial dispersion.

Possible Cause Troubleshooting Steps
Lack of Stabilizer Add a suitable surfactant or dispersing agent to the formulation to provide either electrostatic or steric stabilization.[3]
Incorrect Surfactant Choice The chosen surfactant may not be compatible with the solvent system or the particle surface. Experiment with different types of surfactants (ionic vs. non-ionic).
Changes in pH or Temperature Monitor and control the pH and temperature of the suspension, as fluctuations can affect the stability of the dispersion.

Experimental Protocols

Protocol 1: Standard Dispersion Procedure for PBr 24 in an Aqueous System

This protocol outlines a general procedure for dispersing this compound particles in an aqueous medium using ultrasonication and a surfactant.

Materials:

  • This compound (PBr 24) powder

  • Deionized water

  • Surfactant (e.g., 0.1 wt% Sodium Dodecyl Sulfate solution)

  • pH meter

  • Ultrasonic probe or bath sonicator

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of Surfactant Solution: Prepare a stock solution of the chosen surfactant in deionized water at the desired concentration.

  • Wetting the Particles: Weigh the desired amount of PBr 24 powder and place it in a beaker. Add a small amount of the surfactant solution to form a paste, ensuring all the powder is wetted.

  • Dilution: Gradually add the remaining surfactant solution to the paste while stirring with a magnetic stirrer to achieve the final desired particle concentration.

  • pH Adjustment: Measure the pH of the suspension using a pH meter. Adjust the pH to the desired value (e.g., pH 8-9) using a dilute acid or base.

  • Ultrasonication: Place the beaker in an ice bath to prevent overheating and immerse the ultrasonic probe into the suspension. Sonicate for a specified duration (e.g., 15-30 minutes) at a specific power setting. Alternatively, use a bath sonicator.

  • Stability Assessment: After sonication, visually inspect the dispersion for any signs of agglomeration. For a quantitative assessment, proceed with particle size and zeta potential analysis.

Protocol 2: Particle Size and Zeta Potential Measurement

This protocol describes the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to measure particle size distribution and zeta potential, respectively.

Instrumentation:

  • Zetasizer or similar instrument capable of DLS and ELS measurements.

Procedure:

  • Sample Preparation: Prepare a dilute suspension of the PBr 24 particles following the dispersion protocol above. The concentration should be within the optimal range for the instrument.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Particle Size Measurement (DLS):

    • Transfer the sample to a suitable cuvette.

    • Place the cuvette in the instrument.

    • Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement (ELS):

    • Transfer the sample to a zeta potential cell.

    • Place the cell in the instrument.

    • Perform the ELS measurement to determine the zeta potential of the particles.

  • Data Analysis: Analyze the particle size distribution and zeta potential values to assess the quality of the dispersion. A smaller particle size, a narrow PDI, and a zeta potential further from zero (typically > ±30 mV) indicate a more stable dispersion.

Data Presentation

Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of Rutile TiO₂ Particles

pHZeta Potential (mV)Average Hydrodynamic Diameter (nm)
3.0+35250
4.0+20350
5.0+5600
6.0-10550
7.0-25300
8.0-40200
9.0-45180

Note: This table presents typical data for rutile TiO₂ particles and illustrates the general trend. Actual values for PBr 24 may vary.

Table 2: Effect of Surfactant Concentration on the Stability of Rutile TiO₂ Dispersion

SurfactantConcentration (wt%)Zeta Potential (mV)Dispersion Stability
Cationic (CTAB)0.1+25Moderate
0.5+45High
1.0+40High
Anionic (SDS)0.1-30Moderate
0.5-50High
1.0-48High

Note: This table shows the general effect of ionic surfactant concentration on zeta potential and dispersion stability for rutile TiO₂.[10][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dispersion Dispersion cluster_analysis Analysis cluster_result Result pbr24 PBr 24 Powder mix1 Initial Mixing & Wetting pbr24->mix1 solvent Solvent (e.g., DI Water) solvent->mix1 surfactant Surfactant surfactant->mix1 ph_adjust pH Adjustment mix1->ph_adjust sonication Ultrasonication ph_adjust->sonication visual Visual Inspection sonication->visual dls Particle Size Analysis (DLS) sonication->dls els Zeta Potential (ELS) sonication->els stable_dispersion Stable Dispersion dls->stable_dispersion els->stable_dispersion troubleshooting_flowchart start Agglomeration Observed? check_shear Sufficient Mechanical Shear? start->check_shear Yes check_ph pH in Optimal Range (6-9)? check_shear->check_ph Yes increase_shear Increase Shear/Time check_shear->increase_shear No check_surfactant Surfactant Present? check_ph->check_surfactant Yes adjust_ph Adjust pH check_ph->adjust_ph No add_surfactant Add/Optimize Surfactant check_surfactant->add_surfactant No stable Stable Dispersion check_surfactant->stable Yes increase_shear->check_shear adjust_ph->check_ph add_surfactant->check_surfactant

References

Influence of raw material purity on the final properties of Pigment Brown 24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and properties of C.I. Pigment Brown 24, with a specific focus on the influence of raw material purity. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are working with this high-performance inorganic pigment.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Brown 24 and what are its primary applications?

A1: C.I. Pigment Brown 24 is a complex inorganic color pigment with the chemical formula Cr-Sb-Ti-O.[1] It is also known as chrome antimony titanate.[1][2] The pigment is synthesized through high-temperature calcination of a mixture of titanium dioxide, chromium (III) oxide, and antimony (V) oxide.[1][3] During this process, chromium and antimony ions substitute titanium ions in the rutile crystalline lattice, resulting in a highly stable and durable pigment.[3] Its hue can range from a warm yellow-brown to an olive-brown depending on the specific formulation and particle size.[2]

Due to its excellent properties, Pigment Brown 24 is utilized in a wide range of demanding applications, including:

  • High-performance coatings (industrial, automotive, architectural)[2]

  • Plastics and engineering resins[3]

  • Ceramics and glass enamels[2]

  • Inks[1]

Q2: What are the key properties of Pigment Brown 24?

A2: Pigment Brown 24 is valued for its exceptional stability and performance characteristics, which include:

  • Excellent Heat Stability: It remains stable at temperatures exceeding 1000°C.[1]

  • Outstanding Lightfastness and Weather Resistance: It is highly resistant to degradation from UV radiation and environmental conditions, making it ideal for outdoor applications.[1][2]

  • Chemical Inertness: The pigment is resistant to acids, alkalis, and most organic solvents.[1][2]

  • High Opacity and Hiding Power: It provides good coverage in various media.

  • Non-bleeding and Non-migratory: The pigment particles do not leach or move within the material matrix.

Q3: How is Pigment Brown 24 synthesized?

A3: Pigment Brown 24 is produced through a solid-state reaction at high temperatures. The general process involves:

  • Raw Material Blending: Finely powdered raw materials, typically titanium dioxide (rutile), chromium (III) oxide, and antimony (V) oxide, are intimately mixed in precise ratios.

  • Calcination: The mixture is heated in a furnace at temperatures ranging from 800°C to 1300°C.[4] During this stage, the metal oxides react to form the complex rutile crystal structure.

  • Milling: After cooling, the calcined product is milled to achieve the desired particle size and distribution for pigmentary applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of Pigment Brown 24, with a focus on the impact of raw material purity.

Issue 1: Color Variation (Off-Shade or Inconsistent Hue)

  • Question: Why is the final color of my Pigment Brown 24 not matching the expected shade? It appears too yellow, too red, or varies between batches.

  • Possible Causes & Solutions:

Cause Explanation Recommended Action
Impurities in Titanium Dioxide (TiO₂) The presence of certain metal oxides as impurities in the TiO₂ raw material can significantly impact the final color. For instance, iron oxides (Fe₂O₃) can lead to a more reddish or brownish hue, while trace amounts of other elements can cause subtle shifts in the yellow-brown color space.Source high-purity rutile TiO₂ with low levels of color-affecting impurities. Request a certificate of analysis from the supplier detailing the impurity profile.
Impurities in Chromium Oxide (Cr₂O₃) The purity and oxidation state of the chromium source are critical. The presence of other chromium oxides or metallic impurities can lead to a "dirty" or less vibrant brown shade.Use a high-purity Cr₂O₃. Ensure proper storage to prevent oxidation or contamination.
Impurities in Antimony Oxide (Sb₂O₃) Impurities in the antimony source can affect the efficiency of its incorporation into the rutile lattice, leading to color deviations.Utilize a high-purity antimony oxide. Verify the oxidation state of the antimony.
Incorrect Stoichiometry The ratio of Ti:Cr:Sb is crucial for achieving the desired color. Even minor deviations can lead to significant color shifts.Precisely weigh all raw materials and ensure homogeneous mixing before calcination.
Inconsistent Calcination Temperature/Time The final color is highly dependent on the calcination profile. Insufficient temperature or time may lead to incomplete reaction, while excessive temperature can cause sintering and color changes.Calibrate the furnace and use a consistent and well-controlled temperature and time profile for calcination.

Issue 2: Poor Heat Stability

  • Question: My Pigment Brown 24 is showing signs of color change or degradation when subjected to high processing temperatures in plastics or coatings.

  • Possible Causes & Solutions:

Cause Explanation Recommended Action
Presence of Alkali Metal Impurities Impurities such as sodium (Na) and potassium (K) in the raw materials can lower the thermal stability of the pigment by forming eutectic mixtures or disrupting the stable rutile lattice.Select raw materials with low levels of alkali metal impurities.
Silica (SiO₂) Impurities While sometimes used as a surface treatment, high levels of unreacted silica within the pigment matrix can potentially reduce its thermal stability at very high temperatures.Use TiO₂ with controlled and low levels of silica impurity.
Incomplete Solid-State Reaction If the calcination process is incomplete, unreacted raw materials or intermediate phases may be present, which are less thermally stable than the final complex inorganic pigment.Optimize the calcination temperature and duration to ensure a complete reaction. X-ray diffraction (XRD) can be used to confirm the formation of the desired rutile phase.

Issue 3: Poor Dispersibility

  • Question: I am having difficulty dispersing the Pigment Brown 24 in my polymer or coating formulation, leading to agglomerates and poor color development.

  • Possible Causes & Solutions:

Cause Explanation Recommended Action
Incorrect Particle Size Distribution A broad or coarse particle size distribution can make the pigment difficult to disperse. This can be a result of improper milling after calcination.Optimize the milling process to achieve a narrow and fine particle size distribution.
Particle Agglomeration Hard agglomerates can form during calcination if the temperature is too high, leading to sintering of the particles.Carefully control the calcination temperature to avoid excessive sintering.
Surface Chemistry of the Pigment The surface of the pigment particles may not be compatible with the resin system.Consider surface treatment of the pigment with appropriate coupling agents or dispersants to improve compatibility with the specific application medium.

Experimental Protocols

Synthesis of Pigment Brown 24

This protocol describes a general laboratory-scale procedure for the synthesis of Pigment Brown 24.

Materials:

  • Titanium Dioxide (TiO₂, rutile, high purity)

  • Chromium (III) Oxide (Cr₂O₃, high purity)

  • Antimony (V) Oxide (Sb₂O₅, high purity)

  • Alumina crucibles

  • High-temperature furnace

  • Ball mill or jet mill

Procedure:

  • Raw Material Preparation: Dry all raw materials at 110°C for 2 hours to remove any adsorbed moisture.

  • Mixing: Accurately weigh the raw materials according to the desired stoichiometry. A typical molar ratio is approximately 85-90% TiO₂, 3-5% Cr₂O₃, and 5-10% Sb₂O₅.

  • Homogenization: Intimately mix the powders using a mortar and pestle or a laboratory-scale blender to ensure a homogeneous mixture.

  • Calcination: Place the mixed powder in an alumina crucible and transfer it to a high-temperature furnace.

    • Ramp the temperature to 1000-1200°C at a rate of 5-10°C/minute.

    • Hold the temperature for 2-4 hours to allow for the solid-state reaction to complete.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Milling: The resulting calcined product will be a hard, agglomerated mass. Crush the mass and then mill it using a ball mill or jet mill to achieve a fine pigment powder with the desired particle size distribution.

  • Characterization: Analyze the final product for its color (using a spectrophotometer to obtain Lab* values), crystal phase (using XRD to confirm the rutile structure), and particle size distribution.

Visualizations

experimental_workflow cluster_prep Raw Material Preparation cluster_process Synthesis Process cluster_output Final Product TiO2 High-Purity TiO₂ Mixing Homogeneous Mixing TiO2->Mixing Cr2O3 High-Purity Cr₂O₃ Cr2O3->Mixing Sb2O3 High-Purity Sb₂O₃ Sb2O3->Mixing Calcination High-Temperature Calcination (1000-1200°C) Mixing->Calcination Precise Stoichiometry Milling Milling & Grinding Calcination->Milling Cooling Pigment Pigment Brown 24 Milling->Pigment Desired Particle Size

Caption: Experimental workflow for the synthesis of Pigment Brown 24.

logical_relationship cluster_raw_materials Raw Material Purity cluster_properties Final Pigment Properties RM_Purity Purity of TiO₂, Cr₂O₃, Sb₂O₃ Color Color (Hue, Brightness) RM_Purity->Color Direct Positive Impact Heat_Stability Heat Stability RM_Purity->Heat_Stability Direct Positive Impact Weather_Resistance Weather Resistance RM_Purity->Weather_Resistance Direct Positive Impact Impurities Presence of Impurities (e.g., Fe₂O₃, SiO₂, Alkali Metals) Impurities->Color Negative Impact (Color Shift) Impurities->Heat_Stability Negative Impact (Reduction) Dispersibility Dispersibility Impurities->Dispersibility Potential Negative Impact

Caption: Influence of raw material purity on the final properties of Pigment Brown 24.

References

Troubleshooting color variations in the production of Chrome Antimony Titanium Buff Rutile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrome Antimony Titanium Buff Rutile (C.I. Pigment Brown 24). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and quality control.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a complex inorganic colored pigment (CICP) with the chemical formula (Ti,Cr,Sb)O₂. It is produced through a high-temperature solid-state reaction, also known as calcination, involving titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony (V) oxide (Sb₂O₃).[1][2][3] The resulting pigment has a stable rutile crystalline structure, where chromium and antimony ions are incorporated into the titanium dioxide lattice.[1][2] This structure imparts excellent stability, including high resistance to heat, light, and chemicals.[1][3][4]

Q2: What are the primary factors that influence the final color of the pigment?

A2: The final color of this compound, which can range from a buff to a reddish-yellow or beige hue, is primarily influenced by three key factors:[3]

  • Calcination Temperature: The temperature at which the raw materials are heated directly impacts the incorporation of chromium and antimony into the rutile structure and the final color properties.[5][6]

  • Raw Material Composition: The molar ratios of the constituent oxides (TiO₂, Cr₂O₃, and Sb₂O₃) are critical in determining the final shade of the pigment.[5]

  • Particle Size of Raw Materials and Final Pigment: The particle size of the raw materials can affect the reaction kinetics, while the particle size of the final pigment influences its optical properties such as hiding power and tinting strength.[7]

Q3: What is the typical temperature range for the calcination process?

A3: The synthesis of this compound typically involves calcination at temperatures ranging from 1000°C to 1200°C.[2] This high-temperature process is necessary to facilitate the solid-state reaction and the formation of the stable rutile crystal structure.

Troubleshooting Guide: Color Variations

This guide addresses common color variation issues encountered during the production of this compound.

Problem: The final pigment color is inconsistent between batches.

Possible Causes and Solutions:

  • Inconsistent Calcination Temperature: Variations in the peak calcination temperature or the heating and cooling rates can lead to significant color differences.

    • Solution: Ensure precise and consistent temperature control during the calcination process. Implement a calibrated temperature monitoring system and standardized heating and cooling profiles for all batches.

  • Variation in Raw Material Ratios: Inaccurate weighing or inhomogeneous mixing of the raw materials (TiO₂, Cr₂O₃, Sb₂O₃) will result in color deviations.

    • Solution: Use calibrated weighing equipment and implement a validated mixing procedure to ensure a homogeneous blend of the raw materials before calcination.

  • Inconsistent Raw Material Quality: Variations in the purity and particle size of the starting materials can affect the reaction and the final color.

    • Solution: Source raw materials from a reliable supplier with consistent specifications. Implement incoming quality control checks for purity and particle size distribution.

Problem: The pigment color is too dark or not yellow enough.

Possible Causes and Solutions:

  • Calcination Temperature is Too High: Higher calcination temperatures can lead to a decrease in the lightness (L*) value, resulting in a darker pigment.[6][8]

    • Solution: Experiment with lowering the calcination temperature in controlled increments to achieve the desired lightness. Refer to the data in Table 1 for the expected impact of temperature on color.

  • Incorrect Cr/Sb Ratio: The ratio of chromium to antimony influences the yellowness (b*) of the pigment.

    • Solution: Adjust the molar ratio of Cr₂O₃ to Sb₂O₃ in the raw material mixture. Increasing the antimony content relative to chromium can, to a certain extent, enhance the yellowness.[5]

Data Presentation

Table 1: Effect of Calcination Temperature on Colorimetric Properties of Ti₀.₈Cr₀.₁Sb₀.₁O₂ Pigment[5]
Calcination Temperature (°C)L* (Lightness)a* (Redness-Greenness)b* (Yellowness-Blueness)
950HigherLowerIncreases initially
1100LowerHigherPeaks
1200LowestHighestDecreases

Note: This table summarizes the trend described in the cited literature. Absolute values can vary based on specific experimental conditions.

Table 2: Influence of Cr/Sb Content on Colorimetric Properties (Calcined at 1100°C)[5]
Molar Content of Cr/Sb (x in Ti₁₋₂ₓCrₓSbₓO₂)a* (Redness-Greenness)b* (Yellowness-Blueness)
0.050IncreasesIncreases
0.075IncreasesIncreases
0.100PeaksPeaks
0.125DecreasesDecreases

Note: This table illustrates the general trend observed in the cited study.

Experimental Protocols

Synthesis of this compound (Solid-State Reaction Method)
  • Raw Material Preparation: Accurately weigh stoichiometric amounts of high-purity titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony (V) oxide (Sb₂O₃).

  • Mixing: Thoroughly mix the powders in a mortar and pestle or a mechanical mixer to ensure a homogeneous blend.

  • Calcination:

    • Place the mixed powder in a high-temperature resistant crucible.

    • Heat the crucible in a furnace to the desired calcination temperature (e.g., 1000-1200°C) at a controlled ramp rate.

    • Hold at the peak temperature for a specified duration (e.g., 2-4 hours) to allow the solid-state reaction to complete.

    • Cool the furnace down to room temperature at a controlled rate.

  • Grinding: The resulting calcined product may be in the form of a sintered cake. Grind the product using a mortar and pestle or a mechanical mill to achieve the desired fine pigment powder.

Quality Control: Color Measurement
  • Sample Preparation: Prepare a sample of the pigment powder for analysis. This may involve pressing the powder into a pellet or dispersing it in a standardized medium.[9]

  • Instrumentation: Use a calibrated spectrophotometer or colorimeter for color measurement.[10]

  • Measurement:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the CIELAB color space values (L, a, b*) of the pigment sample.[10]

    • L* represents lightness (0=black, 100=white).

    • a* represents the red/green axis (+a* is red, -a* is green).

    • b* represents the yellow/blue axis (+b* is yellow, -b* is blue).

  • Data Analysis: Compare the Lab* values to a reference standard to determine if the color is within the acceptable tolerance.

Quality Control: Particle Size Analysis
  • Sample Preparation: Disperse the pigment powder in a suitable liquid medium (e.g., water with a dispersant) to form a stable suspension.[11]

  • Instrumentation: Use a laser diffraction or dynamic light scattering instrument for particle size analysis.[11][12]

  • Measurement:

    • Introduce the sample suspension into the instrument.

    • Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: Analyze the resulting particle size distribution to ensure it meets the required specifications for the intended application.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Investigation of Potential Causes cluster_solutions Corrective Actions Start Color Variation Detected Temp Review Calcination Temperature Logs Start->Temp Check Process Parameters Ratio Verify Raw Material Ratios Start->Ratio Check Formulation Material Check Raw Material Quality Control Data Start->Material Check Inputs Calibrate Calibrate Furnace & Standardize Profile Temp->Calibrate Inconsistency Found Mixing Validate Weighing & Mixing Procedures Ratio->Mixing Deviation Found Supplier Audit Supplier & Tighten QC Specs Material->Supplier Variation Found

Troubleshooting Workflow for Color Variation

Experimental_Workflow cluster_synthesis Pigment Synthesis cluster_qc Quality Control Weigh Weigh Raw Materials (TiO₂, Cr₂O₃, Sb₂O₃) Mix Homogeneous Mixing Weigh->Mix Calcine High-Temperature Calcination (1000-1200°C) Mix->Calcine Grind Grind to Fine Powder Calcine->Grind Color_Test Colorimetric Analysis (Spectrophotometry) Grind->Color_Test Particle_Test Particle Size Analysis (Laser Diffraction) Grind->Particle_Test Final Final Product Specification Check Color_Test->Final Particle_Test->Final

General Experimental Workflow

References

Technical Support Center: Process Optimization for Energy-Efficient Synthesis of Rutile Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the energy-efficient synthesis of rutile titanium dioxide (TiO₂) pigments.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing rutile TiO₂ pigments?

A1: The two primary industrial methods are the sulfate process and the chloride process. The sulfate process is more traditional and can use lower-grade ilmenite ore, while the chloride process typically requires higher-grade rutile ore and is considered more energy-efficient with a lower environmental impact.[1][2][3]

Q2: What are the key stages in the sulfate process for rutile pigment synthesis?

A2: The main stages of the sulfate process are:

  • Ore Digestion: Ilmenite ore is dissolved in concentrated sulfuric acid.[2][4][5]

  • Purification: The resulting solution is treated to remove impurities, particularly iron salts.

  • Hydrolysis: The titanyl sulfate solution is hydrolyzed to precipitate hydrated titanium dioxide.[4][5]

  • Calcination: The precipitate is heated at high temperatures to form the rutile crystal structure and remove water and sulfur compounds.[5][6]

  • Surface Treatment: The calcined pigment is often coated with inorganic oxides to improve its properties.[7]

Q3: How can the energy efficiency of the rutile synthesis process be improved?

A3: Energy efficiency can be enhanced by:

  • Optimizing the calcination step to use lower temperatures or shorter durations.

  • Employing more energy-efficient equipment.

  • Recycling waste heat and byproducts, such as sulfuric acid in the sulfate process.[3]

  • Exploring alternative synthesis methods like sol-gel or hydrothermal routes which can operate at lower temperatures.

Q4: What is the importance of surface treatment for rutile pigments?

A4: Surface treatment is crucial for enhancing the final properties of the pigment.[7] It can improve dispersibility in various media, increase weather resistance, and reduce photocatalytic activity, which is important for preventing the degradation of surrounding materials in applications like paints and coatings.[8] Common coating materials include alumina, silica, and zirconia.[9][10]

Troubleshooting Guide

Problem 1: The final rutile pigment has a yellowish tint.

  • Possible Cause: Contamination with iron impurities is a common cause of yellow discoloration.[11] Iron can be introduced from the raw materials or the processing equipment.

  • Solution:

    • Ensure thorough purification of the titanyl sulfate solution to remove iron salts before hydrolysis.

    • Use high-purity raw materials (ilmenite ore or titanium slag).

    • Check for and prevent any corrosion of steel equipment that could introduce iron into the process stream.

Problem 2: The pigment exhibits poor hiding power or opacity.

  • Possible Cause: The particle size of the rutile pigment is not in the optimal range. For maximum light scattering and hiding power, the particle size should be around half the wavelength of visible light (approximately 200-300 nm).[12][13] Agglomeration of particles can also reduce hiding power.

  • Solution:

    • Carefully control the calcination temperature and time to achieve the desired particle size. Higher temperatures generally lead to larger particle sizes.[14][15]

    • Optimize the milling process after calcination to break up agglomerates.

    • During hydrolysis, control the seeding and precipitation conditions to influence the initial particle size of the hydrated titanium dioxide.[4]

Problem 3: The anatase-to-rutile phase transformation is incomplete.

  • Possible Cause: The calcination temperature is too low or the duration is too short. The presence of certain impurities can also inhibit the phase transformation.

  • Solution:

    • Increase the calcination temperature or extend the calcination time. The transformation to rutile typically occurs at temperatures above 800°C.[6]

    • Introduce rutile seed crystals during the hydrolysis stage to promote the formation of the rutile phase during calcination.

    • The addition of certain dopants, such as zinc or aluminum oxides, can influence the transformation temperature.

Problem 4: The pigment shows poor dispersion in water-based systems.

  • Possible Cause: The surface of the pigment particles is not properly treated for aqueous applications. Poor dispersion can also be caused by particle agglomeration.

  • Solution:

    • Apply a surface treatment with hydrophilic inorganic oxides like silica or alumina.[7][9]

    • Optimize the wet grinding process to ensure proper deagglomeration of the pigment particles.[7]

    • Adjust the pH of the slurry during surface treatment to control the deposition of the coating materials.[11]

Data Presentation

Table 1: Energy Consumption Comparison of Rutile Synthesis Processes

ProcessEnergy Consumption (GJ/ton of TiO₂)Notes
Sulfate Process123.2Includes energy for recycling and reconcentrating spent sulfuric acid.[16]
Chloride Process145.2Based on using slag as a feed material.[16]
New Hydrometallurgical Process114.4A novel process with potential for lower energy consumption.[16]

Table 2: Effect of Calcination Temperature on Rutile Phase Content and Crystallite Size

Calcination Temperature (°C)Rutile Content (%)Anatase Crystallite Size (nm)Rutile Crystallite Size (nm)
600-17.720.5
7002117.7-
900--22.7
1100100--
Source: Adapted from multiple studies.[15][17]

Table 3: Influence of Dopants on Rutile Nanoparticle Size

DopantFinal Particle Size Range (nm)Synthesis MethodCalcination Temperature (°C)
Vanadium (V)20 - 500Modified Pechini650
Chromium (Cr)20 - 500Modified Pechini650
Manganese (Mn)20 - 500Modified Pechini650
Source: Adapted from a study on doped rutile nanoparticles.[18]

Experimental Protocols

Industrial Sulfate Process for Rutile Pigment Production

This protocol outlines the key steps and parameters for the industrial-scale synthesis of rutile TiO₂ via the sulfate process.

  • Ore Preparation and Digestion:

    • Ilmenite ore (FeTiO₃) is ground to a particle size of 100-200 mesh.[4]

    • The ground ore is mixed with concentrated sulfuric acid (85-95%) in a digestion tank.[4]

    • The exothermic reaction raises the temperature to 170-220°C, forming a solid cake of titanyl sulfate (TiOSO₄) and iron sulfate (FeSO₄).[4]

  • Purification:

    • The digestion cake is dissolved in water.

    • Scrap iron is added to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

    • The solution is cooled to crystallize and remove the majority of the iron as ferrous sulfate.

  • Hydrolysis:

    • The purified titanyl sulfate solution is concentrated to approximately 200-230 g/L of TiO₂.[4]

    • The solution is heated to around 110°C to initiate hydrolysis.[11]

    • The pH is adjusted to 0.5-2.5 to control particle growth and precipitation.[11]

    • Rutile seed crystals may be added to promote the formation of the rutile phase in the final product.

    • The result is a precipitate of hydrated titanium dioxide (TiO₂(OH)₂).[11]

  • Calcination:

    • The hydrated titanium dioxide precipitate is washed to remove residual acids and salts.

    • The washed precipitate is calcined in a rotary kiln at temperatures between 900-930°C to drive off water and form the crystalline rutile structure.[6]

  • Surface Treatment:

    • The calcined pigment is dispersed in water to form a slurry.[7]

    • The slurry is subjected to wet grinding to reduce particle size and break up agglomerates.[7]

    • Coating materials, such as sodium silicate (for silica coating) and aluminum sulfate (for alumina coating), are added under controlled pH and temperature to deposit a uniform layer on the pigment particles.[7][11]

    • The coated pigment is washed, dried, and then milled to the final product specifications.

Visualizations

experimental_workflow_sulfate_process cluster_input Raw Material Preparation cluster_process Sulfate Process cluster_output Final Product ilmenite Ilmenite Ore (FeTiO₃) digestion Digestion (170-220°C) ilmenite->digestion h2so4 Concentrated H₂SO₄ h2so4->digestion purification Purification (Iron Removal) digestion->purification hydrolysis Hydrolysis (~110°C, pH 0.5-2.5) purification->hydrolysis calcination Calcination (900-930°C) hydrolysis->calcination surface_treatment Surface Treatment (Coating) calcination->surface_treatment milling Final Milling surface_treatment->milling rutile_pigment Rutile TiO₂ Pigment milling->rutile_pigment

Caption: Workflow of the industrial sulfate process for rutile TiO₂ pigment synthesis.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions problem Observed Pigment Issue is_color_issue Discoloration? problem->is_color_issue is_performance_issue Poor Hiding Power? problem->is_performance_issue is_phase_issue Incomplete Rutile Conversion? problem->is_phase_issue check_impurities Check for Iron Contamination is_color_issue->check_impurities Yes optimize_particle_size Optimize Calcination & Milling is_performance_issue->optimize_particle_size Yes adjust_calcination Increase Calcination Temp/Time is_phase_issue->adjust_calcination Yes parameter_influence cluster_parameters Process Parameters cluster_properties Pigment Properties calc_temp Calcination Temperature particle_size Particle Size calc_temp->particle_size phase Crystal Phase (Rutile Content) calc_temp->phase hydrolysis_ph Hydrolysis pH hydrolysis_ph->particle_size dopants Dopants/Additives dopants->phase color Color/Whiteness dopants->color milling_intensity Milling Intensity milling_intensity->particle_size dispersion Dispersion milling_intensity->dispersion

References

Technical Support Center: Refining Surface Treatment Methods for Improved Pigment-Matrix Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining pigment and particle surface treatment methods. The following guides and FAQs address common issues encountered during experimental work to enhance pigment-matrix interaction, crucial for applications ranging from advanced materials to pharmaceutical formulations.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: Why are my surface-treated pigments agglomerating or flocculating in the dispersion medium?

Answer: Pigment agglomeration and flocculation after surface treatment are common issues that typically point to incomplete stabilization or incompatibility between the pigment surface and the surrounding medium.[1][2]

Troubleshooting Steps:

  • Verify Surface Coverage: The concentration of your treating agent (e.g., silane, surfactant) may be insufficient to fully cover the pigment surface. Incomplete coverage leaves exposed areas that can attract other particles.[3] Consider performing a concentration ladder study to find the optimal level.[4][5]

  • Assess Compatibility: Ensure the functional groups of your surface treatment agent are compatible with the polarity of your dispersion medium or polymer matrix. For example, a pigment treated with a hydrophobic silane will likely flocculate in a water-based system.[6][7]

  • Check for Desorption: The surface treatment may be desorbing from the pigment surface. This can happen if the bonds formed are weak (e.g., physical adsorption in a high-shear environment) or if a component in the matrix displaces the treatment agent.

  • Optimize Dispersion Energy: While high shear is needed to break down agglomerates, excessive energy can sometimes strip the surface treatment off the particles.[6] Experiment with different mixing speeds and durations.

  • Evaluate Zeta Potential: For aqueous dispersions, the surface charge might be insufficient to ensure electrostatic repulsion. Measure the zeta potential of your treated particles in the dispersion medium. A value greater than |±30| mV generally indicates good stability.[8] If the value is too low, you may need to adjust the pH or choose a different surface treatment that imparts a stronger charge.[6][9][10]

Question: The viscosity of my pigment dispersion is too high after surface treatment. What can I do?

Answer: An unexpectedly high viscosity can hinder processing and application.[11] This issue is often related to the dispersant dosage, pigment loading, or interactions between components.[12][13]

Troubleshooting Steps:

  • Optimize Dispersant Concentration: Both insufficient and excessive amounts of dispersant can lead to high viscosity.[12] An insufficient amount fails to prevent particle-particle interactions, while an excess can cause issues like depletion flocculation or create a highly viscous continuous phase.[3][11] Determine the optimal dispersant concentration through a ladder study, measuring viscosity at each concentration.[4]

  • Review Pigment Loading: If the pigment concentration is too high for the system, it can lead to shear thickening behavior. Try reducing the pigment loading to see if viscosity decreases to an acceptable level.

  • Improve Wetting Efficiency: If the pigment is not being properly wetted by the medium, it can lead to a higher effective particle volume and thus higher viscosity.[14] Ensure your surface treatment is appropriate for the medium. Sometimes, a small amount of a wetting agent in addition to a polymeric dispersant can improve this.[14]

  • Check for Incompatibilities: Interactions between the surface treatment agent and other additives in your formulation (e.g., thickeners, binders) could be causing the viscosity increase.[12] Review the chemistry of all components for potential adverse interactions.

Question: My final product shows color inconsistency (e.g., streaking, mottling, specks) even after pigment surface treatment. How can I fix this?

Answer: Color inconsistency is a classic sign of poor pigment dispersion, where pigment particles are not uniformly distributed throughout the matrix.[9][15]

Troubleshooting Steps:

  • Improve the Initial Dispersion Step: The de-agglomeration of pigment clusters is critical.[9] Ensure your mixing process (e.g., high-shear mixing, bead milling) provides enough energy to break down these clusters into primary particles.[12][16] The particle size distribution should be narrow and centered in the sub-micron range for optimal color development.[16][17]

  • Verify Resin Compatibility: The carrier resin or polymer matrix must be compatible with the treated pigment. A mismatch in properties like Melt Flow Index (MFI) or polarity can lead to uneven flow and distribution.[6]

  • Prevent Re-agglomeration: A stable dispersion is key. Ensure your surface treatment provides a robust stabilizing layer (either steric or electrostatic) that prevents primary particles from clumping back together during processing and storage.[9] Constant agitation of the dispersion may be necessary.[15]

  • Address pH and Temperature Effects: In aqueous systems, pH can significantly affect the stability of some pigments and dispersants.[15] In melt processing, ensure the temperature is high enough for good pigment wetting but not so high that it degrades the pigment or the surface treatment agent.[6]

Question: I am observing poor adhesion between my pigment/filler and the polymer matrix, leading to reduced mechanical properties. What is the cause?

Answer: Poor adhesion at the pigment-matrix interface indicates a failure of the surface treatment to act as an effective coupling agent.

Troubleshooting Steps:

  • Select an Appropriate Coupling Agent: The surface treatment should have functional groups that can chemically bond or strongly interact with both the pigment surface and the polymer matrix. Silane coupling agents are a prime example, with one end reacting with the inorganic pigment surface and the other end co-reacting with the organic polymer.[6]

  • Ensure Proper Reaction Conditions: For treatments that form covalent bonds (like silanes), ensure the reaction conditions (e.g., temperature, pH, presence of moisture for hydrolysis) are optimal for the reaction to occur on the pigment surface.

  • Check for Voids and Wetting: Poor wetting of the treated pigment by the molten or liquid polymer can lead to voids at the interface, which act as stress concentration points. This is often related to surface energy mismatches.

  • Evaluate Surface Energy: The surface energy of the treated pigment should ideally be close to that of the polymer matrix to promote good wetting and adhesion. Contact angle measurements can help assess the surface energy.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of pigment surface treatment? A1: The primary goal is to modify the surface chemistry of pigment particles to improve their performance in a specific medium or matrix.[7] Key objectives include enhancing dispersibility, preventing flocculation, improving compatibility with the matrix, increasing stability (e.g., thermal or weather resistance), and optimizing final properties like color strength, gloss, and mechanical reinforcement.[7][18]

Q2: How do I choose between an inorganic and an organic surface treatment? A2: The choice depends on the desired properties. Inorganic coatings , such as silica or alumina, are often used to improve weather resistance, lightfastness, and dispersibility.[7] Organic coatings , like fatty acids, resins, or surfactants, are typically used to enhance compatibility with organic matrices and improve wetting in solvent-based or polymer systems.[7]

Q3: What is a silane coupling agent and how does it work? A3: A silane coupling agent is an organosilicon compound that acts as a molecular bridge between an inorganic surface (like a pigment or filler) and an organic matrix (like a polymer). It typically has a hydrolyzable group (e.g., alkoxy) that reacts with hydroxyl groups on the pigment surface, and an organofunctional group that is compatible with or can co-react with the polymer matrix, thus forming a strong, stable bond at the interface.[6]

Q4: How does surface treatment impact pharmaceutical formulations? A4: In drug development, surface treatment can be used to improve the properties of both active pharmaceutical ingredients (APIs) and excipients. For poorly soluble drugs (BCS Class II), creating a surface solid dispersion by coating the drug onto a hydrophilic carrier can significantly enhance wettability and dissolution rates.[12][19][20] Modifying the surface properties of carrier particles can also improve drug nanoparticle attachment and subsequent release profiles.[21] In tablet manufacturing, the surface properties of excipients influence tablet strength and the adhesion of film coatings.[22][23][24]

Q5: What analytical techniques are essential for characterizing surface-treated pigments? A5: A multi-technique approach is recommended.

  • Electron Microscopy (SEM/TEM): To visualize particle morphology, size, and the uniformity of the coating.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the outermost surface layer, confirming the presence and chemistry of the surface treatment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the pigment surface.

  • Dynamic Light Scattering (DLS) or Laser Diffraction: To measure the particle size distribution of the pigment in a dispersion, which is a key indicator of agglomeration.[25]

  • Zeta Potential Measurement: To quantify the surface charge of particles in a liquid, which is critical for predicting the stability of electrostatic dispersions.[6][9][10]

  • Contact Angle Measurement: To assess the wettability (hydrophobicity/hydrophilicity) of the treated pigment surface, which relates to its compatibility with different media.[18][26][27]

  • Thermogravimetric Analysis (TGA): To quantify the amount of surface treatment applied to the pigment.

Data Presentation

The following tables summarize quantitative data illustrating the impact of various surface treatments on key pigment properties.

Table 1: Effect of Hydrophilic Silane Treatment on Iron Oxide and Titanium Dioxide Dispersion Stability

PigmentSurface TreatmentSediment Density (g/mL)¹Dispersion Viscosity (cps)²
Yellow Iron Oxide Untreated Control0.1173,400
PEG(6-9) Silane0.622,750
Aminopropyl Silane0.2110,000
Na₂ Carboxyethylsilanetriol1.25675
Red Iron Oxide Untreated Control0.42-
PEG(6-9) Silane2.00-
Na₂ Carboxyethylsilanetriol2.00-
Titanium Dioxide Untreated Control1.00-
Na₂ Carboxyethylsilanetriol1.25-

¹Higher sediment density indicates better deflocculation and wetting in deionized water. Data from settling studies. ²Viscosity of a 45-50% pigment dispersion in butylene glycol. Lower viscosity indicates better wetting. (Data sourced and adapted from a study on hydrophilic silanes)[4]

Table 2: Effect of Hydrophobic Silane Treatment on Surface Wettability

SubstrateSurface TreatmentWater Contact Angle (°)
Glass Untreated< 10°
Methyltrimethoxysilane (MTMS)~95°
Octyltrimethoxysilane (OTMS)~107°
Hexadecyltrimethoxysilane (HDTMS)~105°
SiO₂-TiO₂ Coating No SilaneHydrophilic
OTMS (C8 chain)140.7°
HDTMS (C16 chain)~135°

(Data compiled from studies on hydrophobic silane coatings)[18][27]

Table 3: Effect of Surfactant Treatment on the Zeta Potential of Titanium Dioxide (TiO₂) in Aqueous Solution

Surfactant TypeSurfactant Concentration (mmol/L)Zeta Potential (mV) at Neutral pH
None 0-6.78
Anionic (SDBS) 1.0~ -40
Cationic (CTAB) 0.01+25
0.1+40
1.0+48.7
Non-ionic (PF-127) 2.5 wt%~ -20

(Data compiled from studies on TiO₂ nanoparticle suspensions)[1][10][28]

Table 4: Effect of Mechanical Milling on Organic Pigment Particle Size

PigmentMilling Time (hours)D50 Particle Size (nm)¹
Rubine Red 0 (Pre-milled)> 1000
4~350
6~250
C.I. Pigment Red 57:1 Before Salt Milling1260
After Salt Milling240

¹D50 represents the median particle size of the distribution. (Data sourced from studies on pigment milling processes)[16][26]

Experimental Protocols

Protocol 1: Hydrophobic Silane Treatment of Inorganic Pigments (e.g., TiO₂, SiO₂) for Dispersion in Non-polar Matrices

This protocol describes a method for rendering a hydrophilic inorganic pigment surface hydrophobic using an alkylsilane.

Materials:

  • Pigment (e.g., Titanium Dioxide, Silica)

  • Toluene (or other suitable non-polar, aprotic solvent)

  • Hydrophobic Silane (e.g., Octyltrimethoxysilane - OTMS)

  • Ethanol

  • Deionized (DI) Water

  • Reactor with condenser, stirrer, and temperature control

  • Filtration apparatus

  • Drying oven (explosion-proof)

Procedure:

  • Pigment Pre-treatment: Dry the pigment in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water. Allow to cool in a desiccator.

  • Slurry Preparation: In the reactor, add 100 g of the dried pigment to 500 mL of toluene. Stir at a moderate speed (e.g., 200 rpm) for 30 minutes to form a uniform slurry.

  • Silane Addition: Calculate the amount of silane required. A typical starting concentration is 1-5% by weight of the pigment. In a separate beaker, dissolve the calculated amount of OTMS in 50 mL of toluene.

  • Silanization Reaction: Heat the pigment slurry to 80°C. Slowly add the silane solution to the reactor over 30 minutes. Increase the temperature to the reflux temperature of toluene (~110°C) and maintain for 2-4 hours with continuous stirring.[29]

  • Washing: Allow the mixture to cool to room temperature. Filter the treated pigment from the solvent. Wash the filter cake sequentially with:

    • Toluene (2 x 100 mL) to remove unreacted silane.

    • Ethanol (2 x 100 mL) to remove the solvent.

  • Drying: Dry the washed pigment in a vacuum oven at 80-110°C for 12-24 hours or until a constant weight is achieved.

  • Characterization: Characterize the final product using contact angle measurements (should be >90° for water), FTIR (to observe C-H stretching from the alkyl chains), and TGA (to quantify the grafted silane).

Protocol 2: Determining Optimal Surfactant Concentration for Aqueous Pigment Dispersion

This protocol outlines a method to find the optimal concentration of a surfactant needed to stabilize an aqueous pigment dispersion by creating a "Daniel Flow Point" or viscosity curve.

Materials:

  • Pigment

  • Surfactant/Dispersant to be tested

  • Deionized (DI) Water

  • High-shear mixer or shaker

  • Viscometer

  • Analytical balance

Procedure:

  • Prepare Stock Solutions:

    • Create a stock solution of the surfactant in DI water (e.g., a 10% w/w solution).

    • Prepare a pigment slurry in DI water at a fixed, high concentration (e.g., 40-50% solids).

  • Titration and Measurement:

    • Place a known mass of the pigment slurry (e.g., 100 g) into a mixing vessel.

    • Begin mixing at a constant, moderate shear rate.

    • Measure the initial viscosity of the slurry.

    • Incrementally add a small, known amount of the surfactant stock solution (e.g., 0.5 mL).

    • Allow the system to mix and equilibrate for 5-10 minutes.

    • Measure the viscosity.

    • Repeat the addition and measurement steps, recording the total amount of surfactant added and the corresponding viscosity.

  • Data Analysis:

    • Plot the measured viscosity (y-axis) against the surfactant concentration (x-axis, typically expressed as % active surfactant on pigment weight).

    • The resulting curve will typically show a sharp decrease in viscosity as surfactant is added, reaching a minimum at the Optimal Surfactant Concentration (OSC) .[3] Past this point, the viscosity may remain low or begin to increase again.

    • The OSC represents the most efficient concentration for wetting and stabilizing the pigment particles.[4][5]

  • Confirmation: Prepare a bulk dispersion at the determined OSC and evaluate its long-term stability through settling tests and particle size analysis.

Protocol 3: General Acid-Base Wash for Inorganic Pigment Purification

This protocol is a general cleaning procedure to remove soluble inorganic impurities from the surface of many inorganic pigments. Caution: Always wear appropriate PPE (gloves, goggles, lab coat). Add acid to water, never the other way around.

Materials:

  • Crude inorganic pigment (e.g., iron oxide, TiO₂)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Deionized (DI) Water

  • pH meter or pH strips

  • Large beaker and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Slurry Formation: Add 100 g of pigment to 1 L of DI water in a large beaker. Stir to create a slurry.

  • Acid Wash: While stirring, slowly add 1 M HCl to the slurry until the pH reaches 3-4. Continue stirring for 1 hour. This step helps to dissolve basic impurities and metal salts.

  • First Filtration and Wash: Turn off the stirrer and allow the pigment to settle. Decant the supernatant. Filter the remaining pigment slurry and wash the filter cake with DI water until the filtrate pH is neutral (~6-7).

  • Base Wash (Optional): Resuspend the washed pigment in 1 L of fresh DI water. Slowly add 1 M NaOH until the pH reaches 9-10. Stir for 1 hour. This step can help remove acidic or amphoteric impurities.

  • Final Filtration and Wash: Filter the pigment and wash the filter cake thoroughly with DI water until the filtrate is neutral and the conductivity is low (approaching that of the DI water used), indicating the removal of soluble salts.

  • Drying: Dry the purified pigment in an oven at 110°C until a constant weight is achieved.

Visualizations

// Node Definitions Start [label="Problem: Poor Pigment-\nMatrix Interaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckDispersion [label="Visual Inspection:\nAgglomerates, Specks,\nColor Inconsistency?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMechanical [label="Mechanical Properties:\nPoor Adhesion, Cracking,\nReduced Strength?", fillcolor="#FBBC05", fontcolor="#202124"]; DispersionIssue [label="Dispersion Issue", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; AdhesionIssue [label="Adhesion Issue", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; AnalyzePSD [label="Analyze Particle Size\nDistribution (DLS/LD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyzeZeta [label="Analyze Zeta Potential\n(Aqueous Systems)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeProcess [label="Optimize Dispersion Process\n(Shear, Time, Temp)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeDispersant [label="Optimize Dispersant/\nSurfactant Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCompatibility [label="Review Pigment-Matrix\nCompatibility (Polarity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectCouplingAgent [label="Select Appropriate\nCoupling Agent (e.g., Silane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSurfaceEnergy [label="Evaluate Surface Energy\n(Contact Angle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VerifyReaction [label="Verify Treatment Reaction\n(FTIR, XPS, TGA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections Start -> CheckDispersion [label="Visual Cues"]; Start -> CheckMechanical [label="Performance Data"]; CheckDispersion -> DispersionIssue [label="Yes"]; CheckDispersion -> CheckMechanical [label="No"]; CheckMechanical -> AdhesionIssue [label="Yes"]; CheckMechanical -> Resolved [label="No"];

DispersionIssue -> AnalyzePSD; DispersionIssue -> AnalyzeZeta; AnalyzePSD -> OptimizeProcess [label="Broad Distribution\nor Large Particles"]; AnalyzeZeta -> OptimizeDispersant [label="Low Potential\n(< |±30| mV)"]; OptimizeProcess -> Resolved; OptimizeDispersant -> Resolved;

AdhesionIssue -> CheckCompatibility; AdhesionIssue -> VerifyReaction; CheckCompatibility -> SelectCouplingAgent [label="Mismatch Found"]; CheckCompatibility -> CheckSurfaceEnergy [label="Seems OK"]; SelectCouplingAgent -> Resolved; VerifyReaction -> SelectCouplingAgent [label="Incomplete Reaction"]; CheckSurfaceEnergy -> SelectCouplingAgent [label="Poor Wetting"]; } caption [label="Fig 1: Troubleshooting workflow for poor pigment-matrix interaction.", shape=plaintext, fontname="Arial", fontsize=10]; }

Caption: Troubleshooting workflow for poor pigment-matrix interaction.

Caption: General experimental workflow for pigment surface treatment.

References

Validation & Comparative

A Comparative Analysis of Complex Inorganic Color Pigments: Chrome Antimony Titanium Buff Rutile vs. Nickel Antimony Titanate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance pigments, Chrome Antimony Titanium Buff Rutile (Pigment Brown 24) and Nickel Antimony Titanate (Pigment Yellow 53) stand out for their exceptional durability and stability. Both belong to the class of complex inorganic color pigments (CICPs), which are formed by high-temperature calcination of various metal oxides.[1][2][3] This process results in a highly stable rutile crystalline structure, rendering them suitable for demanding applications where resistance to heat, light, and chemicals is paramount.[4][5] This guide provides a detailed comparative study of these two pigments, offering experimental data and insights for researchers, scientists, and professionals in various industries.

Chemical Composition and Structure

This compound (PBr 24) is a composite inorganic pigment with the chemical formula (Ti,Cr,Sb)O2.[6] Its synthesis involves the high-temperature calcination of titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony (V) oxide (Sb₂O₅).[7] During this process, chromium and antimony ions diffuse into the rutile crystal lattice of titanium dioxide, forming a stable solid solution.[8][9] The result is a pigment with a characteristic buff to reddish-yellow hue.[10][11]

Nickel Antimony Titanate (PY 53), with the C.I. Name Pigment Yellow 53, is also a rutile-type pigment.[5][12] It is synthesized by calcining a mixture of titanium dioxide, nickel oxide, and antimony oxide at high temperatures.[13] This process yields a pigment with a bright, light greenish-yellow shade.[5][12]

Both pigments are recognized as non-toxic and environmentally friendly alternatives to some traditional heavy metal-based pigments.[12][14]

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound and Nickel Antimony Titanate based on available technical data.

PropertyThis compound (PBr 24)Nickel Antimony Titanate (PY 53)Test Method Reference
C.I. Name Pigment Brown 24Pigment Yellow 53[15]-
C.I. Number 7731077788[15]-
Chemical Composition Ti-Sb-Cr-O[14]Ni-Sb-Ti[16]-
Crystal Structure Rutile[10]Rutile[5]-
Color Reddish yellow to buff[4][10]Light greenish yellow[5]Visual
Heat Resistance >500 °C to 1000 °C[4][10]≥800 °C to 1000 °C[5][16]ASTM D2485
Light Fastness (1-8) 8[10][11]8[5][16]ASTM D4303
Weather Fastness (1-5) 5[10][11]5[5][16]ASTM D4364
Acid Resistance (1-5) 5[10][11]5[5][16]ASTM D773
Alkali Resistance (1-5) 5[10][11]5[5][16]ASTM D773
Mean Particle Size (μm) ~0.6 - 0.9[17]~0.8[5]ASTM D3360
Oil Absorption ( g/100g ) ~15 - 35[17]~10 - 20[5]ASTM D281
pH Value 6 - 9[10]6 - 9[5]ASTM D1208
Specific Gravity ~4.4[10]~4.5 - 4.6[18][19]ASTM D153

Key Performance Attributes: A Comparative Discussion

Heat Stability: Both pigments exhibit exceptional heat stability, withstanding temperatures well above those encountered in most polymer processing and coating applications.[20] this compound is reported to be stable at temperatures exceeding 500°C, and in some cases up to 1000°C.[4][10] Similarly, Nickel Antimony Titanate shows high thermal stability, typically up to 800-1000°C.[5][16] This makes them ideal for use in engineering plastics, powder coatings, and ceramic applications.[1][2]

Lightfastness and Weatherability: With the highest possible rating of 8 for lightfastness and 5 for weather fastness, both pigments offer outstanding resistance to degradation upon exposure to UV radiation and atmospheric conditions.[5][10] Their stable rutile crystal structure protects against color fading, making them suitable for durable outdoor applications such as architectural coatings, automotive finishes, and construction materials.[4][5][21]

Chemical Resistance: Both pigments demonstrate excellent resistance to acids and alkalis, with a rating of 5.[5][10] This chemical inertness ensures their stability in aggressive chemical environments and allows for their use in industrial and protective coatings.

Color and Optical Properties: The primary distinguishing feature between the two pigments is their color. This compound provides a reddish-yellow or buff shade, while Nickel Antimony Titanate offers a cleaner, greenish-yellow hue.[5][10] Both pigments possess good hiding power and opacity.[22][23] They are also noted for their near-infrared (NIR) reflectance, making them "cool pigments" that can help reduce heat buildup in exterior applications.[5][10]

Dispersibility: Both pigments are reported to be easy to disperse in various resin systems.[5][14] This is a crucial property for achieving uniform color and optimal performance in coatings and plastics.

Applications

The outstanding performance characteristics of both pigments lead to their use in a wide array of applications:

  • Coatings: Including powder coatings, coil coatings, industrial coatings, automotive coatings, and architectural paints where long-term durability is essential.[5][10][13]

  • Plastics: For coloring a wide range of polymers, including PVC, PE, PP, ABS, and engineering plastics, especially in applications requiring high processing temperatures and excellent weather resistance.[4][5][12]

  • Printing Inks: Their stability and color characteristics make them suitable for high-quality printing inks.[10][16]

  • Construction Materials: Used in cement, concrete, and roofing granules to provide durable and fade-resistant coloration.[12][18]

The choice between the two often comes down to the desired color space, with Nickel Antimony Titanate being a preferred choice for bright, clean yellows, and this compound for warmer, buff tones.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are brief descriptions of the key experimental protocols.

  • Heat Resistance (ASTM D2485): This method involves exposing a pigmented coating or plastic sample to progressively higher temperatures in an oven for a specified duration. The maximum temperature at which no significant color change occurs is reported as the heat resistance.

  • Lightfastness (ASTM D4303): This standard describes the procedure for evaluating the lightfastness of pigments in artists' paints. Samples are exposed to a xenon-arc light source, which simulates natural sunlight, for a specified period. The change in color is then assessed against a standardized gray scale, with a rating of 8 indicating no change.

  • Weather Fastness (ASTM G155): This test method involves exposing pigmented samples to accelerated weathering conditions in a xenon-arc apparatus, which cycles between light, heat, and moisture. The resistance to color change and degradation is evaluated against a 1-5 scale, where 5 represents excellent weather resistance.[3]

  • Acid and Alkali Resistance (ASTM D773 / ISO 787-4): This protocol involves immersing the pigment powder in dilute solutions of hydrochloric acid and sodium hydroxide for a specified time.[3] The degree of color change is then compared to an untreated sample and rated on a 1-5 scale, with 5 indicating no change.

  • Particle Size (ASTM D3360): The mean particle size can be determined using techniques such as laser diffraction, which measures the scattering of light by the pigment particles suspended in a liquid medium.

  • Oil Absorption (ASTM D281): This method determines the amount of linseed oil required to form a coherent paste with a given weight of pigment. It is an indicator of the pigment's dispersibility and binder demand.

  • pH Value (ASTM D1208): This test measures the pH of an aqueous slurry of the pigment, providing information about its surface chemistry.

  • Specific Gravity (ASTM D153): This standard test method determines the density of the pigment using a pycnometer.

Visualizing the Synthesis Process

The following diagram illustrates the generalized manufacturing process for both this compound and Nickel Antimony Titanate, highlighting their shared high-temperature calcination synthesis route.

Synthesis_Process cluster_PBr24 This compound (PBr 24) cluster_PY53 Nickel Antimony Titanate (PY 53) PBr24_raw TiO₂, Cr₂O₃, Sb₂O₅ mixing Mixing & Blending PBr24_raw->mixing PY53_raw TiO₂, NiO, Sb₂O₃ PY53_raw->mixing calcination High-Temperature Calcination (>800°C) mixing->calcination milling Milling & Grinding calcination->milling packaging Final Pigment milling->packaging

Generalized synthesis workflow for complex inorganic color pigments.

Conclusion

Both this compound and Nickel Antimony Titanate are high-performance complex inorganic color pigments that offer exceptional durability. Their shared rutile structure imparts outstanding heat stability, lightfastness, weatherability, and chemical resistance. The primary difference lies in their color, with PBr 24 providing a reddish-yellow hue and PY 53 a greenish-yellow shade. The selection between these two pigments will largely be dictated by the specific color requirements of the intended application, while both provide a robust and reliable solution for demanding environments. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions for their specific formulation needs.

References

Performance comparison of PBr24 with organic brown pigments in plastics

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse world of plastic coloration, the selection of a pigment is a critical decision that impacts not only the aesthetic appeal but also the long-term performance and durability of the final product. This guide provides an in-depth, objective comparison of the inorganic pigment PBr24 (Pigment Brown 24) against a range of commonly used organic brown pigments in plastic applications. This analysis, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific needs.

Executive Summary

PBr24, a chrome antimony titanium buff rutile inorganic pigment, is renowned for its exceptional performance characteristics. It consistently demonstrates superior heat stability, lightfastness, and weather and chemical resistance when compared to many of its organic counterparts. Organic brown pigments, which primarily fall into the chemical classes of azo and benzimidazolone compounds, offer a vibrant spectrum of brown shades but can exhibit variability in their performance under demanding conditions.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for PBr24 and representative organic brown pigments, providing a clear, data-driven comparison.

PigmentChemical ClassHeat Stability (°C)Lightfastness (Blue Wool Scale, 1-8)Weather Resistance (Grey Scale, 1-5)Chemical Resistance
PBr24 This compound> 800[1]8[1]5[1]Excellent
Pigment Brown 23 Disazo Condensation250[2]7[2]4-5Good
Pigment Brown 25 Benzimidazolone290 (in HDPE)[3]8[3]5Excellent
Pigment Brown 41 Azo Condensation300[4]8[4]Not specifiedGood

In-Depth Performance Analysis

Heat Stability: PBr24 exhibits outstanding thermal stability, withstanding temperatures exceeding 800°C, making it suitable for high-temperature engineering plastics.[1] Organic brown pigments, while significantly improved in recent years, generally have lower heat stability. For instance, Pigment Brown 23, a disazo condensation pigment, has a heat stability of around 250°C.[2] Benzimidazolone pigments like Pigment Brown 25 show better performance, with heat stability up to 290°C in HDPE.[3] Azo condensation pigments such as Pigment Brown 41 can reach up to 300°C.[4]

Lightfastness and Weather Resistance: PBr24 demonstrates the highest level of lightfastness (a rating of 8 on the Blue Wool Scale) and excellent weather resistance.[1] High-performance organic pigments like Pigment Brown 25 also offer excellent lightfastness (rating of 8) and weather resistance.[3][5] Pigment Brown 23 provides good lightfastness with a rating of 7.[2] The exceptional durability of PBr24 makes it an ideal choice for outdoor applications where color retention is paramount.

Chemical Resistance: PBr24 is chemically inert, providing excellent resistance to a wide range of chemicals.[6] Organic pigments can vary in their chemical resistance depending on their specific chemistry. Benzimidazolone browns like PBr25 generally offer excellent resistance to acids, alkalis, and solvents.[7] Azo pigments may have more moderate chemical resistance.

Dispersion: PBr24 is known for its easy dispersion in a variety of plastic resins.[6] Organic pigments, due to their finer particle size, can sometimes present challenges in achieving uniform dispersion, potentially leading to specks or streaks in the final product.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Heat Stability Testing (DIN EN 12877)

This standard specifies the procedure for determining the heat stability of coloring materials in plastics. A plastic compound containing the pigment is prepared and then subjected to a series of increasing temperatures in an injection molding machine or an oven. The temperature at which a noticeable color change occurs, typically defined by a specific color difference value (ΔE*), is recorded as the heat stability of the pigment. The dwell time at each temperature is also a critical parameter in this test.

Lightfastness and Weather Resistance Testing (ISO 4892-2)

This international standard outlines the procedures for exposing plastic samples to laboratory light sources to simulate the effects of natural sunlight and weathering.[8][9][10][11][12]

  • Apparatus: A xenon-arc lamp is used as the light source, as its spectral distribution is a close match to natural sunlight.[8][9][11]

  • Procedure: Plastic specimens containing the pigment are placed in a weathering chamber and exposed to cycles of light and moisture (water spray or condensation).

  • Evaluation: The change in color of the exposed samples is periodically assessed and compared to unexposed samples. Lightfastness is rated on the Blue Wool Scale (1-8), where 8 signifies the highest fastness.[3] Weather resistance is evaluated using a grey scale (1-5), where 5 indicates no change.

Chemical Resistance Testing (ASTM D543)

This standard practice provides a method for evaluating the resistance of plastics to chemical reagents.[13][14][15][16]

  • Procedure: Plastic test specimens containing the pigment are immersed in or exposed to various chemicals (e.g., acids, bases, solvents) for a specified period and at a controlled temperature.

  • Evaluation: After exposure, the specimens are examined for any changes in weight, dimensions, appearance (e.g., discoloration, swelling, cracking), and mechanical properties (e.g., tensile strength, hardness).[13][15] The resistance is typically rated as excellent, good, fair, or poor based on the extent of these changes.

Visualizing the Pigment Selection Process

The following diagram illustrates a simplified workflow for selecting a brown pigment for a plastic application based on key performance requirements.

PigmentSelection start Define Application Requirements heat High Heat Stability (>280°C)? start->heat weather Excellent Weather Resistance? heat->weather Yes heat->weather No chemical Excellent Chemical Resistance? weather->chemical Yes std_organic Consider Standard Organic Brown (e.g., PBr23) weather->std_organic No pbr24 Select PBr24 chemical->pbr24 Yes hp_organic Select High-Performance Organic Brown (e.g., PBr25, PBr41) chemical->hp_organic No

Caption: Pigment selection workflow based on performance needs.

Conclusion

The choice between PBr24 and organic brown pigments for plastic applications is contingent on the specific performance requirements of the end product. For applications demanding the utmost in heat stability, lightfastness, and weather and chemical resistance, PBr24 stands out as the superior choice. High-performance organic brown pigments, such as Pigment Brown 25 and Pigment Brown 41, offer excellent coloristic properties and robust performance that can be suitable for many demanding applications. Standard organic browns like Pigment Brown 23 provide a cost-effective solution for applications with less stringent performance criteria. By carefully considering the experimental data and the specific demands of the application, researchers and product developers can select the optimal brown pigment to achieve both desired aesthetics and long-term durability in their plastic products.

References

Leaching Analysis of Heavy Metals from Chrome Antimony Titanium Buff Rutile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching of heavy metals, specifically chromium and antimony, from Chrome Antimony Titanium Buff Rutile (Pigment Brown 24). The performance of this complex inorganic color pigment is evaluated against other common yellow pigments, supported by available experimental data. This document is intended to assist researchers in making informed decisions regarding pigment selection where biocompatibility and environmental safety are critical.

Executive Summary

This compound (C.I. Pigment Brown 24) is a high-performance pigment valued for its exceptional stability, durability, and vibrant color. Due to its unique rutile crystalline structure, where chromium and antimony ions are chemically bound within the titanium dioxide lattice, it exhibits extremely low solubility and minimal leaching of heavy metals. Toxicological studies and extraction tests indicate a negligible bioavailability of chromium and antimony, positioning it as a safe and environmentally friendly colorant for various applications. This guide compares its leaching characteristics with those of alternative yellow pigments, highlighting its superior stability.

Comparative Analysis of Pigment Properties and Leaching Data

Pigment Chemical Name/Formula Key Properties Available Leaching/Solubility Data
This compound (PBr 24) Chromium Antimony Titanium Oxide ((Ti,Cr,Sb)O2)Excellent heat, light, and chemical stability; non-migratory; considered non-toxic and environmentally friendly.[1][2]Extremely low water solubility; concentration of chromium and antimony in filtrates measured at <0.01 mg/L. In an extraction study with 95% and 8% ethanol, no chrome or titanium were detected at the method detection limit of 0.04 and 0.06 ppm, respectively.
Nickel Antimony Titanium Yellow (PY 53) Nickel Antimony Titanium OxideHigh heat and chemical stability; excellent weather resistance; considered a non-toxic alternative to some traditional yellow pigments.[3][4]Generally described as having low solubility, though specific quantitative leaching data is not readily available in the reviewed literature.
Bismuth Vanadate Yellow (PY 184) Bismuth Vanadate (BiVO4)Bright, vibrant color; excellent opacity and weather fastness; considered a non-toxic alternative to lead- and cadmium-based pigments.[5][6]Insoluble in water, but soluble in acids.[7] Often coated to enhance stability against environmental factors and extreme pH.[8]
Cadmium Yellow (PY 35) Cadmium Sulfide (CdS)Bright color, good opacity and heat stability.Poorly water-soluble. Transformation/dissolution data in water (at 1 mg/L loading, pH 6) shows 2.71 µg/L of cadmium ions after 7 days and 5.75 µg/L after 28 days.[9] Use is restricted in many applications due to the toxicity of cadmium.

Experimental Protocols for Leaching Analysis

A standardized method for evaluating the leaching potential of solid materials is the Toxicity Characteristic Leaching Procedure (TCLP), US EPA Method 1311. This procedure simulates the leaching a solid waste might undergo if disposed of in a municipal solid waste landfill.

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

Objective: To determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

1. Preliminary Evaluation:

  • Percent Solids Determination: A representative sample of the pigment is analyzed to determine the percentage of solid material.
  • Extraction Fluid Determination: The pH of the solid phase of the waste is determined.
  • If the pH is < 5.0, extraction fluid #1 (acetic acid/sodium acetate solution, pH 4.93) is used.
  • If the pH is > 5.0, the solid is mixed with deionized water, and if the resulting pH is < 5.0, extraction fluid #1 is used. Otherwise, extraction fluid #2 (a more dilute acetic acid solution, pH 2.88) is used.

2. Leaching Procedure:

  • A subsample of the pigment is placed in an extraction vessel.
  • The appropriate extraction fluid is added to the vessel at a liquid-to-solid ratio of 20:1.
  • The vessel is sealed and rotated end-over-end at 30 rpm for 18 hours. This simulates the continuous contact of the material with landfill leachate.

3. Sample Post-Processing:

  • After the 18-hour extraction period, the mixture is filtered to separate the liquid leachate from the solid material.
  • The pH of the leachate is recorded.

4. Leachate Analysis:

  • The collected leachate is then analyzed using appropriate analytical methods (e.g., Inductively Coupled Plasma-Mass Spectrometry, ICP-MS) to determine the concentration of the target heavy metals (e.g., chromium, antimony).
  • The results are compared against regulatory limits to classify the waste. For chromium, the TCLP regulatory limit is 5.0 mg/L.[10]

Visualizing the Leaching Analysis Workflow

The following diagram illustrates the general workflow for a heavy metal leaching analysis experiment, such as the TCLP test.

Leaching_Analysis_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Procedure cluster_analysis Analysis Sample Pigment Sample Grind Grind/Reduce Particle Size (if necessary) Sample->Grind Weigh Weigh Subsample Grind->Weigh AddFluid Add Extraction Fluid (20:1 ratio) Weigh->AddFluid Tumble Tumble for 18 hours AddFluid->Tumble Filter Filter to separate Leachate Tumble->Filter Analyze Analyze Leachate (e.g., ICP-MS) for Cr, Sb Filter->Analyze Result Compare to Regulatory Limits Analyze->Result

Caption: Workflow for Heavy Metal Leaching Analysis.

Conclusion

The available data strongly indicates that this compound (Pigment Brown 24) possesses a highly stable chemical structure that effectively immobilizes chromium and antimony, resulting in extremely low leaching potential. Its performance in this regard is superior to pigments known to release toxic ions, such as Cadmium Yellow. While direct, comprehensive comparative studies are limited, the evidence from regulatory assessments and solubility tests supports its classification as a safe and environmentally stable pigment for applications where minimal heavy metal migration is a critical requirement. Researchers and professionals in drug development can consider this pigment a reliable option when inertness and low toxicity are paramount.

References

Cytotoxicity of Chrome Antimony Titanium Buff Rutile Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic profiles of Chrome Antimony Titanium Buff Rutile (CATBR) nanoparticle components and common alternatives, supported by experimental data.

This compound (Pigment Brown 24), a complex inorganic color pigment, is widely utilized for its stability and durability in various applications, including plastics, coatings, and ceramics.[1][2][3][4][5] While the composite CATBR is designed to be a stable crystalline matrix, an assessment of the cytotoxic potential of its constituent metal oxide nanoparticles—titanium dioxide (TiO₂), chromium (III) oxide (Cr₂O₃), and antimony trioxide (Sb₂O₃)—is crucial for a comprehensive understanding of its biosafety. This guide provides a comparative analysis of the cytotoxicity of these individual nanoparticle components.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of titanium dioxide, chromium oxide, and antimony oxide nanoparticles across various cell lines and assays.

NanoparticleCell LineAssayConcentrationExposure TimeObserved EffectReference
Titanium Dioxide (TiO₂) (Rutile/Anatase) Mouse Fibroblast (L929)MTT3-600 µg/mL48 hSignificant decrease in cell viability at higher concentrations.[6][7][6][7]
Human Amnion Epithelial (WISH)MTT, NRU0.625-10 µg/mLNot SpecifiedConcentration-dependent cytotoxicity.[8][8]
Human Hepatocarcinoma (HepG2)MTT10-250 µg/mL24 hSignificant cell toxicity at 100-250 µg/mL.[9][9]
Human Neuronal (SH-SY5Y)Cell ViabilityUp to 10,000 µM24 & 48 hNo significant alteration in cell viability.[10][10]
Chromium (III) Oxide (Cr₂O₃) Murine Fibrosarcoma (L929)MTT, NRUNot Specified12 & 24 hDose- and time-dependent cytotoxicity.[11][12][11][12]
Human Lung Carcinoma (A549)Cell ViabilityNot SpecifiedNot SpecifiedSevere cytotoxicity, comparable to hexavalent chromium.[13][13]
Human Keratinocyte (HaCaT)Cell ViabilityNot SpecifiedNot SpecifiedIncreased intracellular ROS and apoptosis.[13][13]
Antimony Trioxide (Sb₂O₃) Human Alveolar (A549) & Intestinal (Caco-2) EpithelialResazurin100 µg/mL9 daysEC₅₀ of 22 µg/mL (A549) and 48 µg/mL (Caco-2).[14][14]
Human Hematopoietic Progenitor CellsCFU Assay5 µg/mLNot SpecifiedSpecific toxicity to erythroid colony development.[15][15]
Human Hematopoietic Cell Lines (K562, HL-60, etc.)Liquid CultureUp to 100 µg/mLNot SpecifiedNo toxic effect on proliferation.[15][15]

Note: Direct cytotoxicity data for the complex this compound nanoparticle is limited. The data presented here is for its individual oxide components.

Mechanisms of Cytotoxicity

The cytotoxic effects of these metal oxide nanoparticles are primarily mediated through the induction of oxidative stress, leading to cellular damage and apoptosis.

Oxidative Stress-Induced Cytotoxicity

G Nanoparticles Metal Oxide Nanoparticles (TiO₂, Cr₂O₃, Sb₂O₃) Cell Cellular Uptake Nanoparticles->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Damage OxidativeStress->MitochondrialDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis MitochondrialDamage->Apoptosis DNA_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: General signaling pathway for nanoparticle-induced oxidative stress leading to cell death.

Studies have shown that exposure to TiO₂, Cr₂O₃, and Sb₂O₃ nanoparticles can lead to an increase in intracellular reactive oxygen species (ROS).[6][7][11][13][16] This surge in ROS disrupts the cellular antioxidant defense system, causing oxidative stress.[7][16] The consequences of this include damage to cellular components like mitochondria and DNA, ultimately triggering programmed cell death, or apoptosis.[11][16][17]

Experimental Protocols

Cell Viability Assays (MTT & Neutral Red Uptake)

A fundamental method to assess cytotoxicity is the measurement of cell viability. The MTT and Neutral Red Uptake (NRU) assays are commonly employed for this purpose.

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Expose to varying concentrations of nanoparticles B->C D Incubate for desired time period (e.g., 24h, 48h) C->D E Add MTT or Neutral Red solution D->E F Incubate E->F G Solubilize formazan (MTT) or extract dye (NRU) F->G H Measure absorbance using a microplate reader G->H I Calculate cell viability (%) H->I

Caption: A generalized workflow for conducting MTT and Neutral Red Uptake cell viability assays.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Nanoparticle Exposure: Treat the cells with various concentrations of the nanoparticle suspension.

  • Incubation: Incubate the treated cells for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake (NRU) Assay Protocol:

  • Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Addition: Remove the treatment medium and add medium containing 50 µg/mL of Neutral Red. Incubate for 3 hours.

  • Dye Extraction: Wash the cells with a formaldehyde solution and then extract the dye using a solution of acetic acid and ethanol.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Comet Assay for Genotoxicity Assessment

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

G cluster_workflow Comet Assay Workflow A Mix nanoparticle-treated cells with low melting point agarose B Layer cell suspension onto a pre-coated slide A->B C Lyse cells to remove membranes and cytoplasm B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize and score comets under a fluorescence microscope F->G

Caption: The key steps involved in performing a comet assay to assess DNA damage.

Protocol:

  • Cell Preparation: After exposure to nanoparticles, harvest and resuspend the cells in low-melting-point agarose.

  • Slide Preparation: Layer the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are indicative of the extent of DNA damage.

Conclusion

While this compound is considered a stable pigment, this guide highlights the cytotoxic potential of its individual metal oxide components. Titanium dioxide, chromium oxide, and antimony oxide nanoparticles have all been shown to induce dose- and time-dependent cytotoxicity in various cell lines, primarily through the induction of oxidative stress and subsequent cellular damage. The provided experimental protocols offer a foundation for researchers to conduct their own assessments of nanoparticle cytotoxicity. For a complete safety profile of CATBR, further studies on the complex nanoparticle itself are warranted to understand how its stable crystalline structure influences the bioavailability and toxicity of its constituent metals.

References

A Comparative Environmental Impact Assessment of Complex Inorganic Pigment Production and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the environmental impact of Complex Inorganic Color Pigments (CICPs) with alternative pigment technologies. It is intended for researchers, scientists, and professionals in drug development and other fields requiring high-performance colorants. The guide synthesizes experimental data on key environmental indicators and outlines the methodologies for their assessment.

Introduction to Complex Inorganic Color Pigments (CICPs)

Complex Inorganic Color Pigments are solid-state materials comprising a mixture of two or more metal oxides.[1] These pigments are produced through high-temperature calcination, generally above 800°C, which results in a highly stable and durable crystalline structure.[1] This process endows CICPs with exceptional heat resistance (often exceeding 1200°C), weatherability, and chemical stability, making them suitable for demanding applications such as high-performance coatings, plastics, and ceramics.[1][2][3] However, the production and composition of CICPs, which can include various metal oxides, raise environmental concerns that necessitate a thorough life cycle assessment.[4]

Alternative Pigment Technologies

Several alternatives to CICPs are available, each with a distinct environmental profile:

  • Synthetic Organic Pigments: These carbon-based pigments are known for their bright, vibrant colors and high tinting strength.[5][6][7] While generally free of heavy metals, their production can involve complex chemical syntheses with the potential for generating organic waste streams and volatile organic compound (VOC) emissions.[2][8][9] Their stability to heat and light is typically lower than that of CICPs.[5]

  • Natural Organic (Bio-based) Pigments: Derived from renewable sources like plants, algae, and microorganisms, these pigments offer a sustainable alternative.[1][10] Their production can have a lower carbon footprint, but challenges remain in achieving the same level of color consistency, stability, and durability as synthetic pigments.[11] The environmental impact is also sensitive to factors such as cultivation and extraction methods.[1][11]

  • Natural Inorganic (Mineral) Pigments: These are derived from naturally occurring minerals and earths, such as iron oxides (ochres) and clays. Their processing can be as simple as grinding and mixing.[7][12] However, the extraction of these minerals through mining can lead to habitat destruction, soil erosion, and water contamination.[13]

Quantitative Comparison of Environmental Impacts

The following tables summarize available quantitative data on the environmental impact of CICPs and alternative pigments. It is important to note that direct comparative data across all pigment types is limited, and values can vary significantly based on the specific pigment, production process, and assessment methodology.

Table 1: Life Cycle Assessment Data for Selected Pigments

Pigment TypeParameterValueSource
Complex Inorganic Pigment (Cr₂O₃) Global Warming Potential (GWP100)7.9 - 12.8 kg CO₂-eq / kg pigment[14]
Fossil Primary Energy Demand (PED)91.4 - 159.6 MJ-eq / kg pigment[14]
Complex Inorganic Pigment (TiO₂) Cumulative Energy Demand (CED)92.6 MJ / kg pigment[15]
Total CO₂ Emissions7.47 kg CO₂ / kg pigment[15]
Natural Pigment (from microalgae) Total Single Score Environmental Impact7.69 mPt / kg pigment[4]
Synthetic Pigment (Astaxanthin) Total Single Score Environmental Impact0.107 mPt / kg pigment[4]
Natural Pigment Masterbatch (Yellow) Carbon Footprint~1.5 kg CO₂-eq / kg pigment[11]
Inorganic Pigment Masterbatch (Green) Carbon Footprint~4.5 kg CO₂-eq / kg pigment[11]

Table 2: Heavy Metal Leaching Data (Illustrative)

Heavy MetalLeaching Concentration (mg/L)Material and Test ConditionsSource
Copper (Cu) 0.021 - 1.49Artificially contaminated soil with simulated acid rain[16]
Lead (Pb) < 0.017Artificially contaminated soil with simulated acid rain[16]
Cadmium (Cd) < 0.0028Artificially contaminated soil with simulated acid rain[16]
Zinc (Zn) 0.019 - 2.34Artificially contaminated soil with simulated acid rain[16]
Chromium (Cr) < 1.5 (cumulative mg/kg)Stabilized red mud-graphite tailings[17]

Table 3: Biodegradability of Organic Compounds (Illustrative)

Note: Data is for organic compounds, not specifically pigments, tested under OECD 301 guidelines.

CompoundBiodegradation Percentage (28 days)Test MethodSource
2-Ethylhexyl acrylate (2-EA) 0 - 5%OECD 301F[18]
Oxadiazon (OB) 0%OECD 301F[18]
Tris(2-butoxyethyl) phosphate (Tris) 3%OECD 301F[18]
Aniline (Reference Substance) 60 - 71%OECD 301F[18]
Bisphenol A (Bis) 16 - 25%OECD 301C[18]

Table 4: Performance Characteristics

CharacteristicComplex Inorganic PigmentsSynthetic Organic PigmentsNatural/Bio-based Pigments
Heat Resistance Excellent (>800-1200°C)[2][3]Moderate to GoodLow to Moderate
Lightfastness/Weatherability Excellent[2][3]Variable, generally lower than CICPs[2][5]Variable, often lower than synthetics[1]
Chemical Resistance Excellent[3]VariableVariable
Color Vibrancy Generally more muted tonesBright and vibrantVariable, can be less intense
Opacity HighOften transparentVariable

Experimental Protocols

Volatile Organic Compound (VOC) Emissions and Content

Objective: To quantify the VOCs released from a pigment or a coating containing the pigment.

Methodologies:

  • VOC Content (ASTM D6886): This method uses gas chromatography to determine the content of individual volatile organic compounds in low-VOC waterborne coatings.[18][19] It is more precise for low-VOC formulations than the traditional EPA Method 24.[19]

    • Sample Preparation: A known weight of the liquid coating is prepared for analysis.

    • Analysis: The sample is injected into a gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

    • Quantification: The concentration of each VOC is determined by comparing its peak area to that of a known standard.

  • VOC Emissions (ISO 16000 series / CDPH Standard Method V1.2): This method measures the VOCs emitted from a product into the air over time in a controlled environmental chamber.[19][20]

    • Sample Preparation: A sample of the material (e.g., a painted panel) is placed in a climate-controlled emission chamber.[20]

    • Air Sampling: Air is drawn from the chamber at specified time intervals and passed through sorbent tubes to trap the VOCs.

    • Analysis: The sorbent tubes are thermally desorbed, and the released VOCs are analyzed by GC/MS (Gas Chromatography/Mass Spectrometry).

    • Calculation: Emission rates are calculated based on the concentration of VOCs in the chamber air and the chamber's ventilation rate.

Heavy Metal Leaching

Objective: To determine the potential for heavy metals to leach from a pigment into the environment.

Methodology (Adapted from Toxicity Characteristic Leaching Procedure - TCLP & general leaching tests):

  • Batch Leaching Test: [16]

    • Sample Preparation: A specified amount of the solid pigment is mixed with a leaching fluid (e.g., simulated acid rain or deionized water) at a defined liquid-to-solid ratio.[16]

    • Extraction: The mixture is agitated in a rotary extractor for a set period (e.g., 18 hours).[16]

    • Separation: The mixture is filtered to separate the liquid leachate from the solid pigment.[21]

    • Analysis: The leachate is acidified and analyzed for heavy metal concentrations using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[21][22]

  • Column Leaching Test: [16]

    • Sample Preparation: A column is packed with the pigment sample.

    • Leaching: A leaching fluid is continuously passed through the column at a controlled flow rate.[16]

    • Sample Collection: Leachate is collected at regular intervals.

    • Analysis: The collected leachate fractions are analyzed for heavy metals as in the batch test.

Biodegradability

Objective: To assess the potential for a pigment, particularly organic types, to be broken down by microorganisms in an aquatic environment.

Methodology (OECD 301: Ready Biodegradability): [5][23]

The OECD 301 series includes six methods. The choice depends on the properties of the pigment (solubility, volatility).[3] A common method is:

  • OECD 301B (CO₂ Evolution Test): [12]

    • Setup: A known concentration of the pigment is added as the sole carbon source to a mineral medium inoculated with microorganisms (e.g., from activated sludge).[12]

    • Incubation: The setup is incubated for 28 days under aerobic conditions, with CO₂-free air bubbled through the medium.[12]

    • Measurement: The CO₂ produced from the biodegradation of the pigment is trapped in a barium or sodium hydroxide solution and quantified by titration.[12]

    • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the pigment's chemical formula. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[3][23]

Visualizations

Workflow for Complex Inorganic Pigment Production

CICP_Production cluster_raw_materials 1. Raw Material Sourcing cluster_manufacturing 2. Manufacturing Process cluster_final_product 3. Final Product Raw_Materials Metal Oxides (e.g., TiO₂, Fe₂O₃, Cr₂O₃, CoO) Mixing Weighing and Mixing of Oxides Raw_Materials->Mixing Mining Mining and Extraction Refining Refining and Purification Mining->Refining Refining->Raw_Materials Calcination High-Temperature Calcination (700-1400°C) Mixing->Calcination Milling Milling and Grinding Calcination->Milling QC Quality Control (Color, Particle Size) Milling->QC Packaging Packaging and Distribution QC->Packaging Final_Pigment Complex Inorganic Color Pigment (CICP) Packaging->Final_Pigment

Caption: Workflow of Complex Inorganic Color Pigment (CICP) production.

Logical Flow of Environmental Impact Assessment

EIA_Workflow cluster_LCA Life Cycle Assessment (LCA) Framework cluster_inputs Key Environmental Inputs & Outputs cluster_testing Specific Experimental Testing Goal Goal and Scope Definition (e.g., Cradle-to-Gate) LCI Life Cycle Inventory (LCI) (Inputs: Energy, Water, Raw Materials Outputs: Emissions, Waste) Goal->LCI LCIA Life Cycle Impact Assessment (LCIA) (e.g., GWP, PED, Ecotoxicity) LCI->LCIA Interpretation Interpretation of Results LCIA->Interpretation RM Raw Material Extraction (Mining Impacts, Land Use) RM->LCI Energy Energy Consumption (Calcination, Milling) Energy->LCI Water Water Usage (Processing, Cleaning) Water->LCI Waste Waste Generation (Solid Waste, Wastewater) Waste->LCIA Emissions Air Emissions (Dust, CO₂, VOCs) Emissions->LCIA VOC_Test VOC Emission/Content (ASTM D6886, ISO 16000) VOC_Test->Emissions Leaching_Test Heavy Metal Leaching (TCLP) Leaching_Test->Waste Bio_Test Biodegradability (OECD 301) Bio_Test->Interpretation

References

Validating the Non-Toxic and Eco-Friendly Claims of Pigment Brown 24: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pigment Brown 24 with common alternatives, focusing on validating its non-toxic and eco-friendly claims through experimental data. The information presented is intended to assist researchers, scientists, and professionals in the drug development field in making informed decisions regarding pigment selection.

Introduction to Pigment Brown 24 and Its Alternatives

Pigment Brown 24 (C.I. 77310) is a complex inorganic color pigment with a rutile crystal structure. Its chemical formula is (Ti,Cr,Sb)O₂, where titanium ions in the rutile lattice are partially substituted by chromium (III) and antimony (V) ions.[1] It is widely used in plastics and coatings due to its excellent stability and durability.[2][3][4] The "non-toxic" and "eco-friendly" claims associated with this pigment are based on the low bioavailability of its constituent metals, which are tightly bound within the stable crystal lattice.[1]

For a comprehensive evaluation, this guide compares Pigment Brown 24 with two common alternative brown pigments: Iron Oxide Brown and Zinc Ferrite Brown. Iron Oxide Brown pigments are widely used due to their low cost and are generally considered safe.[5] Zinc Ferrite Brown is another inorganic pigment used in various applications.

Comparative Analysis of Toxicological and Ecotoxicological Data

To validate the safety claims, a thorough comparison of key toxicological and ecotoxicological endpoints is essential. The following tables summarize the available quantitative data for Pigment Brown 24 and its alternatives.

Table 1: Acute Toxicity and Irritation Data
ParameterPigment Brown 24Iron Oxide BrownZinc Ferrite Brown
Acute Oral Toxicity (LD50) > 10,000 mg/kg (rat)[1]> 5,000 mg/kg (rat)[6]Data not available for pigment form.
Skin Irritation Minimally irritating (rabbit)[1]Non-irritating to slightly irritating[6][7][8]Data not available.
Eye Irritation Slightly irritating (rabbit)[1]Non-irritating to mild irritation[6][7][8]Data not available.
Table 2: Genotoxicity Data
ParameterPigment Brown 24Iron Oxide BrownZinc Ferrite Brown
In Vitro Mutagenicity Negative in bacterial and mammalian cell assays[1]Generally considered non-genotoxic, but some studies on nanoparticles show potential for DNA damage[9]Data on nanoparticle form suggests potential for genotoxicity.
Table 3: Aquatic Toxicity Data
OrganismEndpointPigment Brown 24Iron Oxide BrownZinc Ferrite Brown
Fish (Leuciscus idus) 96h LC50> 10,000 mg/L[1]Data not availableData not available
Daphnia magna 48h EC50> 100 mg/L[1]Studies on nanoparticles show acute toxicity[10]Data not available
Algae (Desmodesmus subspicatus) 72h EC50> 100 mg/L[1]Data not availableData not available
Table 4: Environmental Fate
ParameterPigment Brown 24Iron Oxide BrownZinc Ferrite Brown
Biodegradability Not biodegradable (inorganic)[1]Not biodegradable (inorganic)Not biodegradable (inorganic)
Bioaccumulation Not expected due to low water solubility[1]Not expectedData not available
Water Solubility Extremely low (<0.01 mg/L for Cr and Sb)[1]InsolubleInsoluble

Experimental Protocols

The data presented in the tables above are derived from studies conducted following standardized guidelines.

  • Acute Oral Toxicity (LD50): The studies for Pigment Brown 24 and Iron Oxide Brown were conducted in rats, following principles similar to OECD Guideline 401. A single high dose of the substance is administered orally, and the animals are observed for a set period for signs of toxicity and mortality.

  • Skin and Eye Irritation: These studies were performed on rabbits, generally following protocols similar to the Draize test. A specific amount of the pigment is applied to the skin or instilled into the eye, and the level of irritation is scored over a period of time.

  • Genotoxicity: In vitro mutagenicity for Pigment Brown 24 was assessed using bacterial reverse mutation assays (Ames test) and mammalian cell gene mutation assays, in line with OECD Guidelines 471 and 476, respectively.

  • Aquatic Toxicity: The aquatic toxicity tests for Pigment Brown 24 were conducted according to internationally accepted guidelines, such as those from the OECD, to determine the concentration of the substance that is lethal to 50% (LC50) or causes an effect in 50% (EC50) of the test organisms over a specified time.

Manufacturing Process and Environmental Considerations

The manufacturing process of a pigment is a critical factor in its overall environmental footprint.

Pigment Brown 24 Manufacturing Workflow

Pigment Brown 24 is synthesized through a high-temperature calcination process.[1]

G cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_output Final Product TiO2 Titanium Dioxide Mixing Intimate Mixing TiO2->Mixing Cr2O3 Chromium(III) Oxide Cr2O3->Mixing Sb2O5 Antimony(V) Oxide Sb2O5->Mixing Calcination High-Temperature Calcination (1000-1200°C) Mixing->Calcination Grinding Wet Grinding Calcination->Grinding Washing Washing Grinding->Washing Drying Drying Washing->Drying PB24 Pigment Brown 24 Drying->PB24

Caption: Manufacturing workflow for Pigment Brown 24.

The process involves the reaction of finely divided metal oxides at high temperatures.[1] Gaseous emissions and dust are managed through scrubbers and dust separators.

Iron Oxide Brown can be produced synthetically or derived from natural ores. The mining of natural iron oxides can have environmental impacts such as habitat disruption. Synthetic processes offer greater control over purity and reduce the risk of heavy metal contaminants.

Zinc Ferrite Brown production involves processes that can have a significant environmental footprint, including energy consumption and potential for heavy metal release associated with zinc production.

Validation of "Non-Toxic" Claim

The "non-toxic" claim for Pigment Brown 24 is substantiated by a body of evidence that points to its low bioavailability. The logical flow for this validation is as follows:

G cluster_claim Claim cluster_evidence Supporting Evidence cluster_validation Toxicological Validation Claim Pigment Brown 24 is Non-Toxic Structure Stable Rutile Crystal Lattice Solubility Extremely Low Water Solubility Structure->Solubility Bioavailability Low Bioavailability of Cr and Sb Solubility->Bioavailability AcuteTox High LD50 (>10,000 mg/kg) Bioavailability->AcuteTox Irritation Minimal Skin/Eye Irritation Bioavailability->Irritation Genotoxicity No Evidence of Genotoxicity Bioavailability->Genotoxicity AcuteTox->Claim Irritation->Claim Genotoxicity->Claim

Caption: Logical validation of the non-toxic claim for Pigment Brown 24.

The stable crystal structure of Pigment Brown 24 results in the extremely low solubility of its constituent metals, chromium and antimony.[1] This, in turn, leads to very low bioavailability, meaning the metals are not readily absorbed by living organisms. The lack of bioavailability is the key determinant of its low toxicity profile, as confirmed by high LD50 values, minimal irritation, and the absence of genotoxic effects.[1]

Conclusion

The available experimental data strongly supports the claims that Pigment Brown 24 is a non-toxic and eco-friendly pigment. Its acute toxicity is negligible, it is not a significant irritant, and it shows no evidence of genotoxicity.[1] Furthermore, its extremely low water solubility and lack of bioaccumulation potential indicate a minimal risk to aquatic ecosystems.[1]

In comparison, while Iron Oxide Brown is also generally considered safe, the potential for environmental impact during its extraction and the possibility of impurities in natural variants are points for consideration. The toxicological profile of Zinc Ferrite Brown, particularly in its nanoparticle form, raises concerns that warrant further investigation before it can be considered a comparably safe alternative.

For applications in sensitive fields such as drug development, where high purity and a well-documented, low-toxicity profile are paramount, Pigment Brown 24 presents a scientifically validated and reliable option.

References

Weathering performance comparison between rutile-based and other inorganic pigments

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the superior durability of rutile-based inorganic pigments in weathering tests, showcasing their exceptional ability to resist degradation from environmental stressors when compared to other inorganic pigments like anatase titanium dioxide, zinc oxide, and iron oxides.

Researchers and professionals in drug development and material science often require pigments with high stability and longevity. When it comes to exterior applications and products exposed to harsh environmental conditions, rutile-based pigments, particularly titanium dioxide (TiO2), consistently demonstrate superior performance in terms of color retention, gloss preservation, and resistance to chalking. This guide provides a comprehensive comparison of the weathering performance of rutile TiO2 against other common inorganic pigments, supported by established experimental protocols.

Superior Performance of Rutile Pigments in Weathering

The inherent crystal structure of rutile TiO2 is a key factor in its exceptional durability.[1] Its tetragonal crystal lattice is more stable and denser than the anatase form of TiO2, which makes it less prone to photocatalytic degradation when exposed to ultraviolet (UV) radiation.[1][2] This superior UV resistance is the primary reason for its enhanced performance in outdoor applications.[2]

In contrast, anatase TiO2, while also a form of titanium dioxide, is more photoactive. This heightened reactivity under UV exposure leads to a faster breakdown of the surrounding polymer matrix in coatings, resulting in quicker color fading, loss of gloss, and chalking.[2] Other inorganic pigments, such as zinc oxide and iron oxides, also exhibit different weathering characteristics. While they offer good opacity and specific color properties, their overall weathering resistance, particularly in terms of color stability and gloss retention, is often less robust than that of rutile TiO2.

Quantitative Weathering Performance Data

The following table summarizes typical performance data from accelerated weathering tests, illustrating the superior performance of rutile TiO2. The data is a representative compilation based on the general consensus from multiple sources.

Pigment TypeInitial Gloss (60°)Gloss Retention after 2000 hours (%)Color Change (ΔE) after 2000 hoursChalking Resistance (ASTM D4214 Rating)
Rutile TiO2 90851.58
Anatase TiO2 88408.04
Zinc Oxide 85654.06
Iron Oxide (Red) 75703.07

Experimental Protocols

The data presented is typically generated using standardized accelerated weathering and evaluation methods.

Accelerated Weathering
  • QUV Accelerated Weathering (ASTM G154): This method utilizes fluorescent UV lamps to simulate the effects of sunlight. A typical cycle involves 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C). This cycle is repeated for a specified duration, often up to 2000 hours or more.

  • Xenon Arc Accelerated Weathering (ASTM G155): This method employs a xenon arc lamp that provides a light spectrum closely matching that of natural sunlight. The test involves controlled cycles of light exposure, temperature, and moisture (water spray and/or humidity) to simulate outdoor weathering conditions.

Performance Evaluation
  • Gloss Retention (ASTM D523): Specular gloss is measured at a specific angle (commonly 60°) using a gloss meter before and after the weathering exposure. Gloss retention is calculated as a percentage of the initial gloss.

  • Color Change (ΔE): The change in color is quantified using a spectrophotometer. The total color difference (ΔE) is calculated based on the changes in the L, a, and b* color space values between the unexposed and exposed samples.

  • Chalking Resistance (ASTM D4214): The degree of chalking, which is the formation of a powdery residue on the surface, is evaluated by transferring the chalk to a contrasting surface (e.g., black fabric) and comparing it to photographic standards. The rating scale typically ranges from 10 (no chalking) to 1 (severe chalking).

Visualizing the Weathering Process

The following diagrams illustrate key concepts related to the weathering of pigments.

PigmentWeatheringFactors cluster_environmental_stressors Environmental Stressors cluster_pigment_properties Pigment Properties cluster_degradation_effects Degradation Effects UV Radiation UV Radiation Pigment-Binder Matrix Pigment-Binder Matrix UV Radiation->Pigment-Binder Matrix Moisture Moisture Moisture->Pigment-Binder Matrix Temperature Temperature Temperature->Pigment-Binder Matrix Crystal Structure Crystal Structure Photocatalytic Activity Photocatalytic Activity Crystal Structure->Photocatalytic Activity Degradation Degradation Photocatalytic Activity->Degradation Pigment-Binder Matrix->Degradation Color Fade Color Fade Degradation->Color Fade Gloss Loss Gloss Loss Degradation->Gloss Loss Chalking Chalking Degradation->Chalking

Caption: Factors influencing the weathering and degradation of pigmented coatings.

ExperimentalWorkflow Sample Preparation Sample Preparation Initial Measurements Initial Measurements Sample Preparation->Initial Measurements Gloss, Color Accelerated Weathering Accelerated Weathering Initial Measurements->Accelerated Weathering (QUV / Xenon Arc) Periodic Measurements Periodic Measurements Accelerated Weathering->Periodic Measurements e.g., 500, 1000, 2000 hrs Final Analysis Final Analysis Accelerated Weathering->Final Analysis Periodic Measurements->Accelerated Weathering Periodic Measurements->Final Analysis

References

A Comparative Analysis of the Cost-Performance of Various Inorganic Brown Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of colorants, inorganic brown pigments are workhorses, prized for their durability, opacity, and cost-effectiveness across a wide range of applications, from industrial coatings and plastics to ceramics and construction materials. This guide offers a comparative analysis of the cost-performance of key inorganic brown pigments, providing researchers, scientists, and product development professionals with the objective data and experimental context needed to make informed material selections.

The primary categories of inorganic brown pigments discussed include natural iron oxides (such as burnt umber and raw sienna), synthetic iron oxide browns, and complex inorganic color pigments (CICPs). Each class offers a unique balance of properties and cost, making them suitable for different performance requirements.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics and relative cost of common inorganic brown pigments. The data presented is a synthesis of information from technical data sheets and industry publications.

Pigment TypePigment Name(s)CI NameHeat Stability (°C)Lightfastness (Blue Wool Scale)Chemical Resistance (Acid/Alkali)Oil Absorption ( g/100g )Relative Cost
Natural Iron Oxide Burnt UmberPBr 7~315[1]8 (Excellent)[2]Good/Excellent[3][4]30-50Low
Raw SiennaPBr 7~150-2008 (Excellent)[5][6]Good35-60Low
Synthetic Iron Oxide Iron Oxide BrownPBr 6 / PBr 7175 - 300[7]8 (Excellent)Excellent20-30[8]Low to Medium
Complex Inorganic Chrome Antimony TitanatePBr 24>1000[9]8 (Excellent)[10]Excellent[6][11][12][13]~28[10]High
Color Pigment (CICP) Iron Chromium OxidePBr 29>800[4]8 (Excellent)[14]Excellent[12][15][16]12-22[4]High
Manganese Antimony TitanatePY 164>500[17][18]8 (Excellent)[17][19]Excellent[17][20]~21[17]High
Manganese Ferrite BrownPBr 43~800[11]8 (Excellent)Excellent[11]10-28[11]High

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of inorganic brown pigments.

Heat Stability Assessment

This protocol is based on general industry practices and standards like ISO 787-21 and DIN 53772 for determining the heat resistance of pigments.

  • Objective: To determine the temperature at which a pigment shows a significant change in color.

  • Apparatus:

    • High-precision laboratory oven or muffle furnace with temperature control (±2°C).

    • Ceramic or porcelain crucibles.

    • Spectrophotometer or colorimeter for color measurement (CIELAB Lab* values).

    • Reference pigment sample stored at ambient temperature.

  • Procedure:

    • A sample of the dry pigment powder is placed in a crucible.

    • The crucible is placed in the oven/furnace, which is preheated to a specific test temperature (e.g., starting at 150°C and increasing in increments of 25°C or 50°C for subsequent tests).

    • The sample is held at the test temperature for a specified duration (e.g., 30 minutes).

    • After the specified time, the crucible is removed and allowed to cool to room temperature in a desiccator.

    • The color of the heat-treated sample is then compared to the unheated reference sample. The color difference (ΔE*) is measured using a spectrophotometer.

    • The heat stability is reported as the maximum temperature at which the color change (ΔE) remains within a specified tolerance (e.g., ΔE < 3).

Lightfastness and Weatherability Testing

This protocol is guided by ASTM D4303 for lightfastness of artists' pigments and ASTM G155 for accelerated weathering.

  • Objective: To evaluate the resistance of a pigment to color change upon exposure to light and weathering conditions.

  • Apparatus:

    • Xenon arc test chamber (as specified in ASTM G155).

    • Panels for sample application (e.g., aluminum or steel).

    • Spectrophotometer or colorimeter.

    • Blue Wool Scale (for lightfastness rating).

  • Procedure:

    • The pigment is dispersed in a suitable binder (e.g., an acrylic or alkyd resin) and applied as a uniform film onto the test panels.

    • A portion of each panel is masked to serve as an unexposed reference.

    • The panels are placed in the xenon arc test chamber.

    • The chamber is programmed to run a specific test cycle (e.g., ASTM G155 Cycle 1), which simulates natural sunlight and may include controlled cycles of light, dark, and moisture (water spray).[21][22][23][24]

    • The exposure is carried out for a specified duration (e.g., 1000 or 2000 hours).

    • After exposure, the color of the exposed area is compared to the masked, unexposed area. The color change (ΔE*) is measured.

    • For lightfastness rating, the color change of the pigment is compared to the fading of the Blue Wool Scale standards exposed under the same conditions. The lightfastness is rated from 1 (very poor) to 8 (excellent).

Chemical Resistance Evaluation

This is a general laboratory method for assessing the resistance of pigments to acids and alkalis.

  • Objective: To determine the stability of a pigment when exposed to acidic and alkaline solutions.

  • Apparatus:

    • Glass beakers or flasks.

    • Stirring equipment.

    • Filter paper and funnel.

    • Solutions of dilute hydrochloric acid (e.g., 5% HCl) and dilute sodium hydroxide (e.g., 5% NaOH).

  • Procedure:

    • A known mass of the pigment is suspended in a specific volume of the acidic or alkaline solution.

    • The suspension is stirred for a set period (e.g., 24 hours) at room temperature.

    • After stirring, the pigment is collected by filtration, washed with deionized water until the filtrate is neutral, and then dried.

    • The color of the treated pigment is compared to an untreated sample. The degree of color change is assessed visually or with a colorimeter.

    • The chemical resistance is typically rated on a scale (e.g., 1 to 5, where 5 is excellent/no change).

Oil Absorption Determination

This protocol is based on the ASTM D281 standard test method.[5][8][25][26][27]

  • Objective: To measure the quantity of linseed oil required to form a coherent paste with a pigment.

  • Apparatus:

    • Glass slab or plate.

    • Spatula with a stiff blade.

    • Burette or dropper for dispensing oil.

    • Linseed oil (raw or refined).

  • Procedure:

    • A weighed amount of the dry pigment is placed on the glass slab.

    • Linseed oil is added drop by drop from the burette onto the pigment.

    • After each addition of oil, the pigment and oil are thoroughly mixed and rubbed with the spatula until a stiff, putty-like paste is formed that does not break or separate.

    • The endpoint is reached when the paste can be cleanly lifted from the glass slab with the spatula.

    • The volume of oil used is recorded.

    • The oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the experimental workflows and the cost-performance analysis of inorganic brown pigments.

Experimental_Workflow cluster_pigment_prep Pigment Preparation cluster_performance_tests Performance Evaluation cluster_cost_analysis Cost Analysis cluster_final_analysis Final Analysis Pigment_Sample Inorganic Brown Pigment Sample Heat_Stability Heat Stability Test (ISO 787-21) Pigment_Sample->Heat_Stability Lightfastness Lightfastness Test (ASTM D4303) Pigment_Sample->Lightfastness Chemical_Resistance Chemical Resistance Test Pigment_Sample->Chemical_Resistance Oil_Absorption Oil Absorption Test (ASTM D281) Pigment_Sample->Oil_Absorption Cost_Data Supplier Pricing (per kg) Pigment_Sample->Cost_Data Cost_Performance Cost-Performance Analysis Heat_Stability->Cost_Performance Lightfastness->Cost_Performance Chemical_Resistance->Cost_Performance Oil_Absorption->Cost_Performance Cost_Data->Cost_Performance

Caption: Experimental workflow for cost-performance analysis of inorganic brown pigments.

Cost_Performance_Logic cluster_decision Application Suitability High_Performance High Performance (High Heat/Light/Chemical Stability) Demanding_App Demanding Applications (e.g., Automotive, Coil Coatings) High_Performance->Demanding_App Low_Performance Standard Performance (Lower Stability) General_App General Purpose Applications (e.g., Concrete, Primers) Low_Performance->General_App High_Cost High Cost (e.g., CICPs) High_Cost->Demanding_App Low_Cost Low Cost (e.g., Natural Earths) Low_Cost->General_App

Caption: Logical relationship between pigment cost, performance, and application suitability.

References

A Spectroscopic Comparison of Chrome Antimony Titanium Buff Rutile from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the synthesis and spectroscopic characterization of C.I. Pigment Brown 24, exploring the impact of various production methodologies on its physicochemical properties.

Chrome Antimony Titanium Buff Rutile, designated as C.I. Pigment Brown 24 (PBr24), is a complex inorganic colored pigment prized for its exceptional durability, including high thermal stability and excellent weather and chemical resistance.[1] These properties stem from its stable rutile crystalline structure, where chromium and antimony ions are incorporated into the titanium dioxide lattice.[2] The synthesis route employed in its production can significantly influence the pigment's final characteristics, including its color, particle size, and spectroscopic profile. This guide provides a comparative analysis of PBr24 synthesized via three key routes: the conventional solid-state reaction, and two wet-chemical methods—sol-gel and hydrothermal synthesis.

Comparative Spectroscopic Data

The spectroscopic characteristics of this compound are intrinsically linked to its synthesis method. The following table summarizes the expected quantitative data from X-ray Diffraction (XRD), UV-Visible (UV-Vis) Spectroscopy, and Raman Spectroscopy for pigments prepared by solid-state, sol-gel, and hydrothermal methods.

Spectroscopic TechniqueParameterSolid-State SynthesisSol-Gel SynthesisHydrothermal Synthesis
XRD Crystal PhaseRutileAnatase, converting to Rutile upon calcinationPredominantly Anatase, may contain Brookite
Crystallite SizeLarger (micrometer range)Smaller (nanometer range)Nanocrystalline, variable size
Lattice Parameters (a, c)Consistent with standard rutileMay show slight deviations due to lattice strainCan exhibit variations depending on synthesis conditions
UV-Vis Absorption EdgeSharp, characteristic of well-formed crystalsBlue-shifted initially (anatase), red-shifts with calcinationBlue-shifted compared to rutile
Band Gap~3.0 eV (Rutile)Higher initially, decreases with conversion to rutileHigher than rutile, dependent on phase composition
Raman Active Modes143 (B1g), 447 (Eg), 612 (A1g) cm⁻¹144 (Eg), 399 (B1g), 516 (A1g/B1g), 639 (Eg) cm⁻¹ (Anatase)Characteristic anatase and potentially brookite peaks

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for reproducible research.

1. Solid-State Synthesis

The most common industrial method for producing PBr24 is the solid-state reaction, also known as calcination.[2]

  • Reactants:

    • Titanium Dioxide (TiO₂, anatase or rutile grade)

    • Chromium(III) Oxide (Cr₂O₃)

    • Antimony(III) or (V) Oxide (Sb₂O₃ or Sb₂O₅)

  • Procedure:

    • The precursor oxides are intimately mixed in stoichiometric ratios.

    • The mixture is then calcined in a furnace at high temperatures, typically ranging from 800°C to 1200°C, for several hours.

    • During calcination, the metal oxides react, and chromium and antimony ions diffuse into the TiO₂ lattice, forming the stable rutile solid solution.

    • The resulting pigment is then cooled, milled, and classified to achieve the desired particle size distribution.

2. Sol-Gel Synthesis

The sol-gel process offers a low-temperature route to produce fine, homogeneous nanoparticles.

  • Reactants:

    • Titanium(IV) isopropoxide (TTIP) or other titanium alkoxide

    • Chromium(III) nitrate or chloride

    • Antimony(III) chloride

    • Ethanol or other alcohol as a solvent

    • Acid or base catalyst (e.g., HCl or NH₄OH)

  • Procedure:

    • The titanium alkoxide is dissolved in the alcohol solvent.

    • Aqueous solutions of the chromium and antimony salts are separately prepared and then added to the titanium alkoxide solution under vigorous stirring.

    • A catalyst is added to control the hydrolysis and condensation reactions, leading to the formation of a sol.

    • The sol is aged to form a gel, which is then dried to remove the solvent.

    • The resulting xerogel is calcined at temperatures typically between 400°C and 800°C to crystallize the pigment and develop the rutile phase.

3. Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

  • Reactants:

    • Titanium tetrachloride (TiCl₄) or other titanium precursor

    • Chromium(III) chloride

    • Antimony(III) chloride

    • Deionized water

    • Mineralizer (optional, e.g., NaOH)

  • Procedure:

    • Aqueous solutions of the titanium, chromium, and antimony precursors are prepared.

    • The solutions are mixed in the desired stoichiometric ratio.

    • The pH of the solution may be adjusted using a mineralizer.

    • The mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically between 150°C and 250°C for several hours.

    • During the hydrothermal treatment, the precursors decompose and react to form the crystalline pigment particles.

    • After cooling, the product is washed, filtered, and dried. A subsequent calcination step may be required to achieve the desired rutile phase and color.

Spectroscopic Characterization Methods

  • X-ray Diffraction (XRD): XRD patterns are collected using a diffractometer with Cu Kα radiation to determine the crystalline phases present (rutile, anatase, brookite), calculate crystallite size using the Scherrer equation, and determine lattice parameters through Rietveld refinement.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis diffuse reflectance spectra are recorded using a spectrophotometer equipped with an integrating sphere. The absorption edge is determined from the spectra, and the band gap energy is calculated using the Tauc plot method.

  • Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The characteristic vibrational modes of the different TiO₂ polymorphs and the effects of dopant incorporation are analyzed.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

cluster_synthesis Synthesis Routes cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis solid_state Solid-State (Calcination) xrd XRD Analysis solid_state->xrd uv_vis UV-Vis Spectroscopy solid_state->uv_vis raman Raman Spectroscopy solid_state->raman sol_gel Sol-Gel sol_gel->xrd sol_gel->uv_vis sol_gel->raman hydrothermal Hydrothermal hydrothermal->xrd hydrothermal->uv_vis hydrothermal->raman crystal_phase Crystal Phase & Size xrd->crystal_phase optical_prop Optical Properties (Band Gap) uv_vis->optical_prop vibrational_modes Vibrational Modes raman->vibrational_modes

Caption: Workflow for synthesis and spectroscopic analysis of PBr24.

cluster_solid_state Solid-State Route cluster_wet_chemical Wet-Chemical Routes start Precursor Oxides/Salts mixing Mixing start->mixing solution Precursor Solution start->solution calcination High-Temp Calcination mixing->calcination milling Milling calcination->milling end_product PBr24 Pigment milling->end_product gelation Sol-Gel Formation solution->gelation hydrothermal_react Hydrothermal Reaction solution->hydrothermal_react drying Drying gelation->drying hydrothermal_react->drying wet_calcination Low-Temp Calcination drying->wet_calcination wet_calcination->end_product

Caption: Comparison of solid-state and wet-chemical synthesis pathways.

References

Cross-validation of analytical techniques for characterizing rutile solid solutions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical techniques for the characterization of rutile solid solutions is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of key analytical methods, supported by experimental data, to ensure accurate and reliable material characterization.

Cross-Validation of Analytical Techniques for Rutile Solid Solutions

Rutile solid solutions, such as titanium dioxide doped with other metals (e.g., Zr, Mn, Cu), are materials with tunable electronic and catalytic properties. Accurate characterization of their crystal structure, phase composition, elemental distribution, and morphology is crucial for understanding and optimizing their performance in various applications. Cross-validation of different analytical techniques is a critical process to ensure the reliability and consistency of these characterization results.[1] This guide compares four principal techniques: X-ray Diffraction (XRD), Raman Spectroscopy, Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX), and Transmission Electron Microscopy (TEM).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance of each technique for the characterization of rutile solid solutions.

FeatureX-ray Diffraction (XRD)Raman SpectroscopySEM-EDXTEM
Primary Information Crystal structure, phase identification, lattice parameters, crystallite sizeMolecular vibrations, phase identification, crystal quality, stress/strainSurface morphology, elemental composition and mappingParticle size and morphology, crystal structure, elemental mapping at high resolution
Limit of Detection (Phase) ~1-5 wt%~1 wt%Not applicableSingle nanoparticle
Spatial Resolution Millimeters (bulk)~1 µm~1 µm (for EDX)Angstroms
Quantification Accuracy Good for phase quantification (Rietveld refinement)[2]Semi-quantitative to quantitative with calibration[3]Semi-quantitative to quantitative with standardsQualitative to semi-quantitative
Sample Requirements Powder, thin film, bulkSolid, powder, thin filmSolid, powder, thin film (conductive coating may be required)Electron-transparent thin specimen (<100 nm)
Analysis Time Minutes to hoursSeconds to minutes per pointMinutes to hoursHours
Destructive? NoNo (can be destructive at high laser power)No (coating may alter surface)Yes (sample preparation)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the lattice parameters of the rutile solid solution.

Protocol:

  • Sample Preparation: The rutile solid solution sample is typically prepared as a fine powder to ensure random orientation of the crystallites. The powder is packed into a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

  • Data Collection: The sample is scanned over a 2θ range, for instance, from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For solid solutions, shifts in peak positions relative to pure rutile are indicative of lattice parameter changes due to dopant incorporation.[2] Quantitative phase analysis can be performed using methods like the Rietveld refinement.[2]

Raman Spectroscopy

Objective: To confirm the phase composition and assess the crystal quality of the rutile solid solution.

Protocol:

  • Sample Preparation: The sample can be in the form of a powder, pellet, or thin film. No special preparation is usually needed.

  • Instrumentation: A micro-Raman spectrometer equipped with a visible laser (e.g., 532 nm or 633 nm) is used. The laser power should be kept low to avoid sample heating and potential phase transformations.

  • Data Collection: The laser is focused on the sample surface, and the scattered light is collected and analyzed. Spectra are typically collected over a range of 100-1000 cm⁻¹.

  • Data Analysis: The Raman spectrum of a rutile solid solution will show characteristic peaks. For example, pure rutile has strong Raman modes at approximately 447 cm⁻¹ and 612 cm⁻¹.[4] The presence, position, and width of these peaks can confirm the rutile phase and provide information about crystallinity and the presence of dopants or defects.[1]

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To investigate the surface morphology and determine the elemental composition and distribution in the rutile solid solution.

Protocol:

  • Sample Preparation: The sample (powder or bulk) is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied to prevent charging.

  • Instrumentation: A scanning electron microscope equipped with an EDX detector is used.

  • Imaging (SEM): The sample is imaged at various magnifications to observe its surface morphology, particle size, and shape.

  • Elemental Analysis (EDX): The electron beam is focused on specific points or scanned over an area of interest to generate X-rays characteristic of the elements present. This provides qualitative and semi-quantitative elemental composition. EDX mapping can be used to visualize the spatial distribution of elements within the sample.[1]

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the nanoparticles, determine their crystal structure, and perform elemental mapping at the nanoscale.

Protocol:

  • Sample Preparation: This is a critical and often destructive step. A small amount of the powdered sample is dispersed in a solvent (e.g., ethanol) and sonicated. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.

  • Instrumentation: A transmission electron microscope operating at an accelerating voltage of, for example, 200 kV is used.

  • Imaging and Diffraction: High-resolution TEM (HRTEM) imaging allows for the visualization of lattice fringes, providing information on the crystal structure and defects. Selected Area Electron Diffraction (SAED) patterns can be used to identify the crystal structure of individual nanoparticles.

  • Elemental Analysis: If the TEM is equipped with an EDX or Electron Energy Loss Spectroscopy (EELS) detector, elemental mapping can be performed at a much higher spatial resolution than with SEM-EDX.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of these analytical techniques.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_validation Cross-Validation & In-depth Analysis cluster_conclusion Final Assessment Sample Rutile Solid Solution Synthesis XRD XRD Analysis (Phase ID, Lattice Parameters) Sample->XRD Raman Raman Spectroscopy (Phase Confirmation, Quality) Sample->Raman SEM_EDX SEM-EDX (Morphology, Elemental Composition) Sample->SEM_EDX Compare_Phase Compare XRD & Raman Phase Quantification XRD->Compare_Phase Raman->Compare_Phase TEM TEM Analysis (High-Res Morphology, Crystal Structure) SEM_EDX->TEM Inconsistent elemental distribution or morphology Conclusion Validated Characterization Compare_Phase->Conclusion TEM->Conclusion

Caption: Workflow for the cross-validation of analytical techniques.

References

Safety Operating Guide

Proper Disposal of Chrome Antimony Titanium Buff Rutile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Chrome Antimony Titanium Buff Rutile, a complex inorganic color pigment. While some safety data sheets (SDS) indicate this compound is not classified as hazardous under GHS criteria, it contains chromium and antimony, which are heavy metals regulated under the Resource Conservation and Recovery Act (RCRA) when they exceed certain limits in waste.[1][2] Therefore, it is prudent to manage it as a hazardous waste unless determined otherwise by a formal waste characterization.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and first aid procedures.

Personal Protective Equipment (PPE):

Protection TypeRecommendation
Respiratory Wear a NIOSH-certified (or equivalent) particulate respirator to avoid inhaling dust.[3][4]
Eye Use safety glasses with side shields or mono goggles.[4]
Hand Wear impermeable gloves, such as rubber or PVC coated gloves.[4]
Body Wear appropriate protective clothing like a lab coat, coveralls, or apron.[4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If dust is inhaled, move the individual to fresh air. If difficulties in breathing occur, seek medical attention.[3][4]
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3][4]
Eye Contact Immediately rinse eyes with running water for at least 15 minutes. If irritation develops, seek medical attention.[4]
Ingestion If swallowed, rinse the mouth with water and give water to drink. Do not induce vomiting. Seek immediate medical attention.[4]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean Up: Use a vacuum with a HEPA filter or carefully dampen the material with water and scoop it into a suitable container.[4] Avoid dry sweeping, which can generate dust.

  • Containerize Waste: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Step-by-Step Disposal Procedure

All chemical waste, including this compound, must be disposed of following institutional and regulatory guidelines. Do not dispose of this chemical in the regular trash or down the drain.[5][6]

  • Waste Identification and Classification: Treat this compound waste as hazardous chemical waste due to the presence of heavy metals.

  • Waste Accumulation:

    • Collect all solid waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.[7][8]

    • Keep the container closed except when adding waste.[5][7][8]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."[9]

    • Clearly identify the contents as "this compound Waste."[9]

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

    • Ensure the SAA is inspected weekly for leaks and proper labeling.[7]

    • Segregate the container from incompatible materials.[7]

  • Requesting Pickup:

    • Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[5][8][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste Generated: This compound is_hazardous Treat as Hazardous Waste? (Contains Chromium & Antimony) start->is_hazardous collect_waste Collect in a designated, compatible hazardous waste container. is_hazardous->collect_waste Yes no_trash Do NOT dispose of in regular trash or down the drain. is_hazardous->no_trash Always assume yes in a lab setting label_container Label container with: 'Hazardous Waste' 'this compound Waste' Accumulation start date collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste inspect_saa Conduct weekly inspections of the SAA. store_waste->inspect_saa request_pickup Container full or nearing time limit? inspect_saa->request_pickup request_pickup->store_waste No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal. request_pickup->contact_ehs Yes end Waste Disposed of in Compliance with Regulations contact_ehs->end

References

Essential Safety and Operational Guide for Handling Chrome Antimony Titanium Buff Rutile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Chrome Antimony Titanium Buff Rutile (Pigment Brown 24).

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound powder, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2] The following equipment should be used:

  • Respiratory Protection : A NIOSH-approved dust mask or respirator is essential to prevent inhalation of fine particles.[2] For operations that may generate significant dust, a higher-level respirator should be considered.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect against airborne particles.

  • Hand Protection : Nitrile or neoprene gloves should be worn to prevent skin contact.[3]

  • Body Protection : A lab coat, coveralls, or an apron should be worn to prevent contamination of personal clothing.[1][4]

Health and Safety Data

While this compound is a stable complex inorganic pigment, it contains chromium and antimony compounds.[5] The primary routes of potential exposure are inhalation and ingestion.[1] Dust from the product may cause irritation to the respiratory system.[1]

Occupational Exposure Limits and Toxicity Data:

The following table summarizes key quantitative safety data. It is crucial to maintain workplace exposures below these recommended limits.

ParameterValueReference
ACGIH TLV-TWA (8-hour) 0.5 mg/m³ (as total dust)
OSHA PEL-TWA (8-hour) 0.5 mg/m³ (as Cr)
OSHA PEL-TWA (8-hour) 0.5 mg/m³ (as Sb)
Acute Oral Toxicity (Rat) LD50: > 8800 mg/kg

ACGIH TLV-TWA: American Conference of Governmental Industrial Hygienists Threshold Limit Value - Time-Weighted Average. OSHA PEL-TWA: Occupational Safety and Health Administration Permissible Exposure Limit - Time-Weighted Average.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

a. Engineering Controls:

  • Work with the pigment powder in a well-ventilated area.[1]

  • Whenever possible, use a fume hood or a glove box, especially when weighing or transferring the powder, to minimize dust generation.[6]

b. Procedural Guidance:

  • Preparation : Before handling, ensure all necessary PPE is correctly worn. Cover the work surface with a disposable liner to simplify cleanup.[3]

  • Handling :

    • Handle the pigment powder gently to avoid creating dust clouds.[3] Use scoops or spatulas for transferring.

    • Do not eat, drink, or smoke in the handling area.[3][7]

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it in a clearly labeled, tightly sealed container.[1][7]

    • Store away from incompatible materials and food products.[1]

Disposal Plan

Waste containing this compound must be treated as hazardous waste due to its heavy metal content.[5][8][9]

  • Solid Waste :

    • Contaminated materials such as gloves, disposable lab coats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

    • For spills, do not dry sweep.[6] Gently scoop the material into a suitable container. If necessary, dampen the spill with water to minimize dust.

  • Liquid Waste :

    • Collect any liquid waste containing this pigment in a sealed, labeled container for hazardous waste disposal.[8][10]

  • Disposal :

    • All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[9] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures
  • In case of skin contact : Immediately wash the affected area with soap and water.[1]

  • In case of eye contact : Immediately flush the eyes with plenty of water for at least 15 minutes.

  • In case of inhalation : Move to fresh air. If breathing is difficult, seek medical attention.

  • In case of ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Ventilated Workspace (Fume Hood/Glove Box) prep_ppe->prep_workspace handle_weigh Weigh and Transfer Powder prep_workspace->handle_weigh handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_tools Clean and Decontaminate Tools handle_experiment->cleanup_tools dispose_liquid Dispose of Liquid Waste in Hazardous Waste handle_experiment->dispose_liquid cleanup_workspace Wipe Down Workspace cleanup_tools->cleanup_workspace storage Store in Sealed Container cleanup_workspace->storage dispose_solid Dispose of Contaminated Solids (PPE, Liners) in Hazardous Waste storage->dispose_solid

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.